3-(Trifluoromethyl)-1H-indene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRMODISMAALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C2=CC=CC=C21)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134391-57-4 | |
| Record name | 134391-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of 3-(Trifluoromethyl)-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(trifluoromethyl)-1H-indene, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group's unique electronic properties can significantly enhance the pharmacological and material characteristics of parent molecules. This document provides a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway.
Synthetic Strategy: A Two-Step Approach from 1-Indanone
The most direct and widely applicable method for the synthesis of this compound proceeds via a two-step sequence starting from the readily available 1-indanone. This strategy involves:
-
Nucleophilic Trifluoromethylation: The addition of a trifluoromethyl nucleophile to the carbonyl group of 1-indanone to form the intermediate, 1-(trifluoromethyl)indan-1-ol.
-
Dehydration: The acid-catalyzed elimination of water from the tertiary alcohol to yield the desired this compound. Isomerization of the double bond to the more stable conjugated position occurs under these conditions.
This approach offers good overall yields and regioselectivity, making it a preferred method for laboratory-scale synthesis.
Experimental Protocols
Step 1: Synthesis of 1-(Trifluoromethyl)indan-1-ol
This procedure details the nucleophilic trifluoromethylation of 1-indanone using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), a widely used and effective source of the trifluoromethyl anion equivalent.
Reaction Scheme:
Caption: Trifluoromethylation of 1-Indanone.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Indanone | 132.16 | 5.00 g | 37.8 mmol |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 8.07 g (7.6 mL) | 56.7 mmol |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 0.4 mL | 0.4 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-indanone (5.00 g, 37.8 mmol) and anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add (trifluoromethyl)trimethylsilane (7.6 mL, 56.7 mmol) to the stirred solution.
-
Add the tetrabutylammonium fluoride solution (0.4 mL of a 1 M solution in THF, 0.4 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1-(trifluoromethyl)indan-1-ol as a white solid.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This procedure describes the acid-catalyzed dehydration of 1-(trifluoromethyl)indan-1-ol to form the target compound.
Reaction Scheme:
Caption: Dehydration of 1-(trifluoromethyl)indan-1-ol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(Trifluoromethyl)indan-1-ol | 202.17 | 5.00 g | 24.7 mmol |
| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.47 g | 2.47 mmol |
| Toluene | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Diethyl Ether | - | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(trifluoromethyl)indan-1-ol (5.00 g, 24.7 mmol), p-toluenesulfonic acid monohydrate (0.47 g, 2.47 mmol), and toluene (100 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield this compound as a colorless oil.
Expected Yield: 80-90%
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Trifluoromethylation | Step 2: Dehydration |
| Reactant | 1-Indanone | 1-(Trifluoromethyl)indan-1-ol |
| Key Reagents | TMSCF₃, TBAF | p-TsOH·H₂O |
| Solvent | Anhydrous THF | Toluene |
| Temperature | 0 °C to room temperature | Reflux |
| Reaction Time | 12 hours | 2-4 hours |
| Typical Yield | 75-85% | 80-90% |
| Product Purity | >95% (after chromatography) | >98% (after chromatography) |
Signaling Pathways and Experimental Workflow
The logical flow of the synthetic process is illustrated in the following diagram.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method, starting from 1-indanone, is a reliable and efficient route for obtaining this important fluorinated building block. The provided experimental details, data summaries, and workflow visualizations are intended to assist researchers in the successful synthesis and further application of this compound in drug discovery and materials science. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times.
An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound of interest in medicinal chemistry and materials science. The trifluoromethyl group significantly influences the electronic properties and reactivity of the indene scaffold, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document details its physicochemical properties, spectroscopic signature, synthesis, and reactivity, and explores its potential biological applications.
Physicochemical Properties
This compound is a liquid at room temperature with a flash point of 70°C. Its chemical structure and key identifiers are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₃ | |
| Molecular Weight | 184.16 g/mol | |
| CAS Number | 134391-57-4 | |
| Appearance | Liquid | |
| Refractive Index (n20/D) | 1.489 | |
| Flash Point | 70 °C (158 °F) | |
| Storage Temperature | 2-8°C |
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the protons of the five-membered ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the aromatic and aliphatic carbons. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry
The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (184.16 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and fragmentation of the indene ring system.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and five-membered rings, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Synthesis and Reactivity
Synthesis
Several synthetic routes to trifluoromethylated indenes have been reported, suggesting potential pathways to this compound.
One approach involves the palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes to form trifluoromethylated allenes. These allenes can then undergo an acid-catalyzed cyclization to yield trifluoromethylated indenes.
Experimental Protocol (General)
A detailed experimental protocol for the synthesis of this compound via this method would involve:
-
Synthesis of the Trifluoromethylated Allene: A palladium catalyst, a suitable ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) are combined with a substituted vinyl bromide and a trifluoromethylated diazoalkane in an appropriate solvent. The reaction is typically carried out under mild conditions.
-
Acid-Catalyzed Cyclization: The isolated trifluoromethylated allene is then treated with an acid catalyst in a suitable solvent to induce cyclization and formation of the indene ring.
Caption: Synthesis of this compound via a two-step process.
Reactivity
The reactivity of this compound is dictated by the interplay of the reactive indene core and the electron-withdrawing trifluoromethyl group.
The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for the indene system.
The double bond in the five-membered ring of the indene scaffold can participate in cycloaddition reactions, offering a route to more complex polycyclic structures.
Biological Activity and Drug Development Potential
While specific biological targets for this compound have not been identified, the trifluoromethyl-substituted indane and indene scaffold has been investigated for its potential in drug discovery.
Endocannabinoid System Modulation
A series of 1-trifluoromethyl substituted indanes and indenes have been synthesized and evaluated for their activity on the human endocannabinoid system. While showing no affinity for CB1 or CB2 receptors, some of these compounds inhibited monoacylglycerol lipase (MAGL) and anandamide (AEA) uptake. This suggests that trifluoromethylated indenes could serve as a scaffold for developing modulators of the endocannabinoid system.
Caption: Interaction of trifluoromethylated indenes with the endocannabinoid system.
Conclusion
This compound is a valuable fluorinated building block with potential applications in both medicinal chemistry and materials science. Its synthesis and reactivity are influenced by the unique properties of the trifluoromethyl group. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity in greater detail, and identify specific biological targets to unlock its full potential in drug development.
An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-indene: Molecular Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the indene scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This document details the molecular structure, physicochemical characteristics, and spectral data of this compound and related derivatives. A plausible synthetic protocol is outlined, and the potential biological activities and applications in drug development are discussed, with a focus on the impact of trifluoromethylation on drug design.
Introduction
Indene and its derivatives are bicyclic hydrocarbons that serve as versatile scaffolds in the synthesis of a wide range of biologically active molecules. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The unique electronic properties of the -CF3 group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide focuses on this compound, exploring its molecular characteristics and potential as a building block for the development of novel therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a bicyclic aromatic hydrocarbon, indene, substituted with a trifluoromethyl group at the 3-position.
Table 1: Physicochemical Properties of this compound [3][4][5]
| Property | Value |
| Molecular Formula | C₁₀H₇F₃ |
| Molecular Weight | 184.16 g/mol |
| CAS Number | 134391-57-4 |
| Appearance | Liquid |
| Refractive Index (n20/D) | 1.489 |
| Flash Point | 70 °C (158 °F) |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized below.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.8 | m |
| Vinylic-H | 6.5 - 7.0 | m |
| Aliphatic-H (CH₂) | 3.3 - 3.6 | t |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C | 120 - 145 |
| Vinylic C | 125 - 140 |
| C-CF₃ | 120 - 130 (q) |
| CF₃ | 120 - 125 (q) |
| Aliphatic C (CH₂) | 30 - 40 |
Table 4: Predicted ¹⁹F NMR Spectral Data for this compound [6][7]
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -60 to -70 | s |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 184.
Synthesis of this compound
Several synthetic routes can be envisaged for the preparation of this compound. A plausible approach involves the reaction of an appropriate indanone precursor with a trifluoromethylating agent, followed by reduction and dehydration. Below is a representative experimental protocol adapted from general methods for the synthesis of substituted indenes.[8][9][10]
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
1-Indanone
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous tetrahydrofuran (THF)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Trifluoromethylation: To a solution of 1-indanone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trifluoromethyltrimethylsilane (1.5 eq) followed by a catalytic amount of TBAF. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-hydroxy-1-(trifluoromethyl)indane.
-
Dehydration: Dissolve the purified intermediate in toluene and add a catalytic amount of p-TsOH. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC.
-
Final Work-up and Purification: After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford this compound.
Applications in Drug Development
The incorporation of a trifluoromethyl group is a key strategy in modern drug design. The -CF3 group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Impact of the Trifluoromethyl Group in Drug Design
Caption: Role of the trifluoromethyl group in drug design.
The trifluoromethyl group is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and influence hydrogen bonding interactions with biological targets.[1] Its lipophilic nature can enhance membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug.[2]
Potential Biological Activities of Trifluoromethylated Indenes
Research on trifluoromethyl-substituted indanes and indenes has indicated potential biological activities. For instance, certain derivatives have been shown to inhibit monoacylglycerol lipase (MAGL) and the uptake of anandamide (AEA), suggesting a role in the endocannabinoid system.[6] These findings highlight the potential for developing novel therapeutics for a range of disorders, including neurological and inflammatory conditions.
Conclusion
This compound represents a valuable building block for the synthesis of novel drug candidates. The presence of the trifluoromethyl group imparts desirable physicochemical and pharmacological properties that are advantageous for drug development. The synthetic methodologies and characterization data presented in this whitepaper provide a foundation for further research and development of this compound derivatives as potential therapeutic agents. The exploration of their biological activities is a promising avenue for the discovery of new and effective treatments for various diseases.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 95 134391-57-4 [sigmaaldrich.com]
- 4. 134391-57-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Indene synthesis [organic-chemistry.org]
Spectroscopic and Synthetic Profile of 3-(Trifluoromethyl)-1H-indene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with predicted spectroscopic values derived from analogous compounds. This approach offers a robust resource for the identification, characterization, and further investigation of this compound.
Chemical Structure and Properties
This compound is an indene derivative featuring a trifluoromethyl group at the 3-position. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇F₃ | |
| Molecular Weight | 184.16 g/mol | |
| CAS Number | 134391-57-4 | |
| Appearance | Liquid | |
| Refractive Index (n20/D) | 1.489 |
Spectroscopic Data
The following tables summarize the expected and, where available, experimental spectroscopic data for this compound. Predicted values are based on the analysis of structurally similar compounds reported in the literature.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.2 | m | 4H | Aromatic C-H |
| ~ 6.5 | t | 1H | H-2 |
| ~ 3.4 | d | 2H | H-1 (CH₂) |
Table 2.2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 140 | C-7a, C-3a |
| ~ 130 - 120 | Aromatic C-H |
| ~ 125 (q) | CF₃ |
| ~ 115 (q) | C-3 |
| ~ 35 | C-1 (CH₂) |
Table 2.3: ¹⁹F NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ -60 to -65 | s | 3F | CF₃ |
Mass Spectrometry (MS)
Table 2.4: Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 184 | High | [M]⁺ (Molecular Ion) |
| 165 | Moderate | [M - F]⁺ |
| 115 | High | [M - CF₃]⁺ (Loss of CF₃ radical) |
Infrared (IR) Spectroscopy
Table 2.5: Infrared (IR) Spectroscopic Data (Predicted) Sample Preparation: Neat Liquid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~ 1600, 1480 | Medium | C=C aromatic ring stretch |
| ~ 1350 - 1150 | Strong | C-F stretch (asymmetric and symmetric) |
| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |
Experimental Protocols
NMR Spectroscopy
NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a secondary standard like hexafluorobenzene would be used.
Mass Spectrometry
Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatography (GC) column. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Infrared Spectroscopy
The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, this would typically be done using the attenuated total reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
Synthesis
The synthesis of this compound can be approached through several synthetic routes. One plausible method involves the acid-catalyzed cyclization of a suitable precursor, a common strategy for forming indene skeletons.[3] An alternative approach could be a palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes, which has been shown to produce trifluoromethylated allenes that can subsequently undergo an acid-catalyzed cyclization to yield trifluoromethylated indenes.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for synthesis and analysis.
Key Spectroscopic Relationships
This diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Spectroscopic techniques and structural information.
References
reactivity of the trifluoromethyl group in indene
An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Indene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indene scaffold is a privileged bicyclic aromatic hydrocarbon core frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of complex molecules. The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely adopted strategy in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] The CF₃ group's potent electron-withdrawing nature and steric profile can dramatically alter the reactivity of the parent molecule.[2][4] This guide provides a comprehensive technical overview of the synthesis and reactivity of trifluoromethylated indenes, with a focus on the electronic influence of the CF₃ group, key reaction pathways, and detailed experimental protocols.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, an effect primarily driven by the high electronegativity of the three fluorine atoms (inductive effect).[4][5] When attached to the indene framework, this group profoundly influences the molecule's electronic distribution and subsequent reactivity.
-
Aromatic Ring Deactivation: A CF₃ group on the benzene portion of the indene core strongly deactivates the ring toward electrophilic aromatic substitution, making it significantly less reactive than benzene or toluene.[5][6] This deactivation stems from the inductive withdrawal of electron density from the π-system.
-
Directing Effects: For electrophilic aromatic substitution, the CF₃ group is a meta-director.[5][7] This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent, electron-deficient carbon bearing the CF₃ group.[7] The intermediate for meta attack avoids this unfavorable arrangement.[6][7]
-
Acidity of C1 Protons: When the CF₃ group is located at the C1 position of the five-membered ring, it significantly increases the acidity of the remaining C1 proton. This facilitates deprotonation to form a 1-trifluoromethylindenide anion, a key intermediate for forming organometallic complexes. However, this anion can be unstable, prone to eliminating a fluoride ion.[8] In contrast, the 2-trifluoromethylindenide anion exhibits greater stability.[8]
Synthesis of Trifluoromethylated Indenes
Several synthetic strategies have been developed to access trifluoromethylated indenes, often leveraging the unique reactivity of fluorinated precursors.
Acid-Catalyzed Cyclization of Propargylic Alcohols
A prevalent method involves the acid-catalyzed reaction of α-trifluoromethyl substituted propargylic alcohols. This transformation can proceed through a trifluoromethylated allene intermediate, which subsequently undergoes a Nazarov-type electrocyclization to form the indene ring.[9][10] The choice of catalyst (Lewis or Brønsted acid) and solvent, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is crucial for controlling the reaction pathway and achieving high yields.[9][10][11]
Palladium-Catalyzed Reactions
Palladium catalysis offers another route, starting from vinyl bromides and trifluoromethylated diazoalkanes to form trifluoromethylated allenes.[12] These allenes can then be cyclized in the presence of an acid to yield the corresponding trifluoromethylated indenes, often in a one-pot procedure.[12][13]
Direct C-H Trifluoromethylation
Modern methods allow for the direct trifluoromethylation of C-H bonds. For instance, 1,1-diarylalkenes can undergo a direct vinylic C-H bond trifluoromethylation using high-valent copper(III) trifluoromethyl complexes to produce trifluoromethylated indenes and related alkenes.[14]
Reactivity of Trifluoromethylated Indenes
The presence of the CF₃ group governs the reactivity of both the five-membered and six-membered rings of the indene core.
Electrophilic Aromatic Substitution
As mentioned, a CF₃ group on the benzene ring deactivates it and directs incoming electrophiles to the meta position. The reaction below illustrates the predicted major product for the nitration of 5-trifluoromethylindene.
Indene [label=<
5-(Trifluoromethyl)-1H-indene
];
Product [label=<
6-Nitro-5-(trifluoromethyl)-1H-indene
(Major Product)
];
Indene -> Product [label=" HNO₃, H₂SO₄\n(meta-directing effect)"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }
Nucleophilic Substitution
The strong electron-withdrawing nature of the CF₃ group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if the CF₃ group is para to a good leaving group.[15]
Reactivity at the C1 position is particularly interesting. While the C-CF₃ bond is strong, the 1-trifluoromethylindenide anion can undergo fluoride elimination to form a highly reactive difluorofulvene intermediate.[8] This contrasts with the 2-trifluoromethylindenide, which is comparatively stable.[8] This difference in stability is a key factor in designing subsequent reactions.
Formation of Organometallic Complexes
Trifluoromethyl-substituted indenyl ligands are valuable in organometallic chemistry. The electron-withdrawing CF₃ group modulates the electronic properties of the metal center, enhancing catalytic activity and selectivity.[8] These ligands readily form complexes with metals like rhodium and iridium. A key feature of the indenyl ligand is its ability to undergo "ring slippage" from a η⁵ to a η³ coordination mode, creating a vacant coordination site on the metal center essential for catalysis. The electron-deficient nature of the CF₃-indenyl ligand can facilitate this slippage.[8]
Quantitative Data
The following tables summarize representative yields for the synthesis of trifluoromethylated indenes under various conditions.
Table 1: Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes Data synthesized from Moran et al.[9][10]
| Entry | Aryl Group A | Aryl Group B | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | Phenyl | FeCl₃ (10) | 16 | 80 | 95 |
| 2 | 4-Me-Ph | Phenyl | FeCl₃ (10) | 16 | 80 | 96 |
| 3 | 4-MeO-Ph | Phenyl | FeCl₃ (10) | 16 | 80 | 55 |
| 4 | Phenyl | 4-Br-Ph | FeCl₃ (10) | 48 | 80 | 85 |
| 5 | Phenyl | 4-MeO-Ph | FeCl₃ (10) | 16 | 80 | 94 |
Table 2: Direct Vinylic C-H Trifluoromethylation of 1,1-Diarylalkenes Data from Zhang et al.[14]
| Entry | Substrate (1,1-Diarylalkene) | Trifluoromethylating Agent | Product | Yield (%) |
| 1 | 1,1-Diphenylethylene | LCu(III)(CF₃)₂ | 1,1-Diphenyl-2-(trifluoromethyl)ethene | 85 |
| 2 | 1,1-Bis(4-methylphenyl)ethylene | LCu(III)(CF₃)₂ | 1,1-Bis(4-methylphenyl)-2-(trifluoromethyl)ethene | 82 |
| 3 | 1-(4-Bromophenyl)-1-phenylethylene | LCu(III)(CF₃)₂ | 1-(4-Bromophenyl)-1-phenyl-2-(trifluoromethyl)ethene | 75 |
| 4 | 6-methoxy-1-phenyl-3,4-dihydronaphthalene | LCu(III)(CF₃)₂ | Trifluoromethylated Indene Derivative (via cyclization) | 68 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes from Propargylic Alcohols[9][10]
-
Materials: α-Trifluoromethyl propargylic alcohol (1.0 equiv), anhydrous iron(III) chloride (FeCl₃, 0.1 equiv), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.2 M).
-
Setup: To a flame-dried screw-cap vial equipped with a magnetic stir bar, add the propargylic alcohol substrate.
-
Reaction: Add HFIP as the solvent, followed by the FeCl₃ catalyst. Seal the vial and place it in a preheated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions typically run for 16-48 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indene.
Protocol 2: Palladium-Catalyzed Synthesis of Allenes and Subsequent Cyclization to Indenes[12]
-
Materials: Vinyl bromide (1.0 equiv), trifluoromethylated diazoalkane (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), triphenylphosphine (PPh₃, 10 mol%), potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous dioxane. For cyclization: p-toluenesulfonic acid (p-TsOH, 20 mol%).
-
Allene Synthesis: In a glovebox, combine the vinyl bromide, Pd₂(dba)₃, PPh₃, and K₂CO₃ in a reaction vessel. Add anhydrous dioxane, followed by the trifluoromethylated diazoalkane. Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS).
-
Cyclization: To the crude reaction mixture containing the allene, add p-TsOH (20 mol%). Heat the mixture to 80-100 °C and stir until the cyclization is complete.
-
Workup and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography to yield the trifluoromethylated indene.
Conclusion
The trifluoromethyl group exerts a powerful influence on the reactivity of the indene core. Its strong electron-withdrawing properties deactivate the aromatic ring towards electrophilic attack while directing substitution to the meta position. Simultaneously, it increases the acidity of adjacent protons and can render the aromatic system susceptible to nucleophilic attack. The stability of trifluoromethylindenide intermediates is highly dependent on the position of the CF₃ group, a critical consideration for synthetic planning. The development of robust synthetic routes provides access to a wide array of trifluoromethylated indenes, which serve as valuable building blocks for drug discovery and as advanced ligands in organometallic catalysis. Understanding the nuanced reactivity imparted by the CF₃ group is essential for leveraging these compounds to their full potential in scientific research and development.
References
- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. scholarship.shu.edu [scholarship.shu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 13. Trifluoromethyl allene synthesis by trifluoromethylation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Trifluoromethylated Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This is due to the unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] Trifluoromethylated indene derivatives, in particular, have emerged as a promising class of compounds with diverse biological activities, including potential as anticancer and anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.
Core Synthetic Methodologies
The synthesis of trifluoromethylated indene derivatives can be broadly categorized into two main approaches: the construction of the indene scaffold from trifluoromethylated precursors and the direct trifluoromethylation of a pre-existing indene or indanone core. This guide will delve into the most prominent and effective methods from both categories.
Synthesis from Trifluoromethylated Precursors
A versatile method for constructing trifluoromethylated indenes involves the acid-catalyzed cyclization of trifluoromethylated propargylic alcohols.[4] This reaction often proceeds through a trifluoromethylated allene intermediate, which then undergoes rearrangement to the indene product. The reaction can be tuned to favor either the allene or the indene by adjusting the reaction time and temperature.[4]
Table 1: Synthesis of Trifluoromethylated Indenes via Acid-Catalyzed Cyclization of Propargylic Alcohols
| Entry | Propargylic Alcohol Substrate | Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| 1 | 1-(4-Methoxyphenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-(4-Methoxyphenyl)-1-(trifluoromethyl)-3-phenyl-1H-indene | 95 |
| 2 | 1,1-Diphenyl-4,4,4-trifluorobut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1,3-Diphenyl-1-(trifluoromethyl)-1H-indene | 99 |
| 3 | 4,4,4-Trifluoro-1-(p-tolyl)-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-Phenyl-1-(trifluoromethyl)-3-(p-tolyl)-1H-indene | 98 |
| 4 | 1-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-(4-Bromophenyl)-1-(trifluoromethyl)-3-phenyl-1H-indene | 85 |
Experimental Protocol: General Procedure for the Synthesis of 1,3-Diaryl-1-(trifluoromethyl)-1H-indenes
To a solution of the corresponding trifluoromethylated propargylic alcohol (0.2 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2 mL) is added iron(III) chloride (FeCl₃, 0.02 mmol, 10 mol%). The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired trifluoromethylated indene.
A two-step approach involving a palladium-catalyzed reaction between vinyl bromides and trifluoromethylated diazoalkanes provides access to trifluoromethylated allenes. These allenes can then be subjected to acid-catalyzed cyclization to yield the corresponding trifluoromethylated indenes.[5][6]
Table 2: Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes and Subsequent Cyclization to Indenes
| Entry | Vinyl Bromide | Allene Yield (%) | Cyclization Conditions | Indene Product | Indene Yield (%) |
| 1 | 1-Bromo-2,2-diphenylethene | 95 | TfOH, CH₂Cl₂ | 1,1-Diphenyl-3-(trifluoromethyl)-1H-indene | 92 |
| 2 | 1-Bromo-2-phenyl-2-(p-tolyl)ethene | 88 | TfOH, CH₂Cl₂ | 1-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-indene | 85 |
| 3 | 1-Bromo-2-(4-methoxyphenyl)-2-phenylethene | 91 | TfOH, CH₂Cl₂ | 1-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-indene | 89 |
Experimental Protocol: Synthesis of Trifluoromethylated Allenes [5]
In a glovebox, a screw-capped vial is charged with Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%), K₂CO₃ (27.6 mg, 0.2 mmol), and the corresponding vinyl bromide (0.1 mmol). The vial is sealed and removed from the glovebox. A solution of 2,2,2-trifluoro-1-phenyldiazoethane (0.12 mmol) in THF (1.0 mL) is then added via syringe. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated allene.
Experimental Protocol: Acid-Catalyzed Cyclization of Trifluoromethylated Allenes
To a solution of the trifluoromethylated allene (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) at 0 °C is added triflic acid (TfOH, 0.01 mmol). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the trifluoromethylated indene.
An elegant approach for the synthesis of complex spiro-[indene-proline] derivatives involves a rhodium(III)-catalyzed tandem C-H activation and [3+2] annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes.[2][7]
Table 3: Rhodium-Catalyzed Synthesis of CF₃-Containing Spiro-[indene-proline] Derivatives [2]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | Methyl 2,3-diphenyl-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 78 |
| 2 | 1,2-Di(p-tolyl)acetylene | Methyl 2,3-di(p-tolyl)-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 65 |
| 3 | 1-Phenyl-2-(p-tolyl)acetylene | Methyl 2-phenyl-3-(p-tolyl)-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 72 |
Experimental Protocol: Synthesis of CF₃-Containing Spiro-[indene-proline] Derivatives [2]
A mixture of the 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (2 mL) is stirred at 100 °C for 12 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro-[indene-proline] derivative.
Direct Trifluoromethylation of Indanone Scaffolds
A straightforward method for the synthesis of 1-trifluoromethyl-1-hydroxyindanes is the nucleophilic trifluoromethylation of commercially available indanones using the Ruppert-Prakash reagent (TMSCF₃).[5][8] This reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Table 4: Nucleophilic Trifluoromethylation of Indanones with Ruppert-Prakash Reagent
| Entry | Indanone Substrate | Catalyst | Product | Yield (%) |
| 1 | Indan-1-one | TBAF | 1-(Trifluoromethyl)indan-1-ol | 85 |
| 2 | 5-Methoxyindan-1-one | TBAF | 5-Methoxy-1-(trifluoromethyl)indan-1-ol | 82 |
| 3 | 6-Bromoindan-1-one | TBAF | 6-Bromo-1-(trifluoromethyl)indan-1-ol | 78 |
Experimental Protocol: General Procedure for the Trifluoromethylation of Indanones [8]
To a stirred solution of the indanone (1.0 mmol) and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the addition of 1 M HCl (10 mL) at 0 °C and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding 1-(trifluoromethyl)indan-1-ol.
Biological Activity and Signaling Pathways
Trifluoromethylated indene derivatives have shown promise in various therapeutic areas, primarily due to their ability to interact with key biological targets.
Tubulin Polymerization Inhibition
Certain indene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] This makes them attractive candidates for the development of anticancer agents. The proposed mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
Cyclooxygenase-2 (COX-2) Inhibition
A trifluoromethyl analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin has been shown to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Conclusion
The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse range of trifluoromethylated indene derivatives. The ability to strategically introduce the trifluoromethyl group onto the indene scaffold allows for the fine-tuning of physicochemical and pharmacological properties. The demonstrated biological activities of these compounds, particularly as tubulin polymerization and COX-2 inhibitors, underscore their potential as valuable leads in drug discovery programs. Further exploration of these synthetic strategies and the biological evaluation of novel derivatives will undoubtedly continue to be a fruitful area of research for the development of new therapeutic agents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Trifluoromethyl-Substituted Indenes in Modern Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for enhancing pharmacological properties. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the biological activity of various heterocyclic compounds. This technical guide delves into the burgeoning field of trifluoromethyl-substituted indenes, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This document provides a detailed exploration of their anti-inflammatory and neuromodulatory effects, supported by quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.
The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are crucial in the optimization of lead compounds into viable drug candidates. This guide will specifically focus on two key areas where trifluoromethyl-substituted indenes have shown considerable promise: as selective inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and as modulators of the endocannabinoid system for potential neurological and pain therapies.
Anti-Inflammatory Activity: Selective COX-2 Inhibition
A significant area of investigation for trifluoromethyl-substituted indenes lies in their potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.
Quantitative Data: COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of a key trifluoromethyl-substituted indene analog against COX-1 and COX-2 enzymes.
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| CF3-Indomethacin | mCOX-2 | 267 | >375 | [2] |
| oCOX-1 | >100,000 | [2] |
In Vivo Anti-Inflammatory Activity
The anti-inflammatory efficacy of trifluoromethyl-substituted indenes has been demonstrated in preclinical models, such as the carrageenan-induced rat paw edema model.
| Compound | Animal Model | Dose | Efficacy | Reference |
| CF3-Indomethacin | Carrageenan-induced rat paw edema | Not Specified | Equipotent to indomethacin | [2] |
Signaling Pathway: COX-2 and Inflammation
The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the COX-2 pathway, which is responsible for the synthesis of prostaglandins that drive inflammation.
Neuromodulatory Effects: Targeting the Endocannabinoid System
Trifluoromethyl-substituted indanes and indenes have also been investigated for their ability to modulate the endocannabinoid system, which plays a crucial role in regulating pain, mood, and memory.[3] These compounds have been shown to inhibit key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3]
Quantitative Data: Endocannabinoid Enzyme Inhibition
The following table presents the in vitro inhibitory activities of representative trifluoromethyl-substituted indane/indene derivatives against FAAH and MAGL.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 4a | FAAH | 1.4 ± 0.2 | [3] |
| 4b | FAAH | - | [3] |
| 5a | FAAH | - | [3] |
| 5b | FAAH | - | [3] |
| 4a | MAGL | > 10 | [3] |
| 4b | MAGL | > 10 | [3] |
| 5a | MAGL | 2.1 ± 1.0 | [3] |
| 5b | MAGL | > 10 | [3] |
Note: '-' indicates data not reported or not significant.
Signaling Pathway: Endocannabinoid System Modulation
By inhibiting FAAH and MAGL, these compounds increase the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Synthesis of 1-Aryl-3-(trifluoromethyl)indanes
General Procedure:
-
Synthesis of 3-Aryl-1-(Trifluoromethyl)-1H-indenes:
-
To a stirred solution of the appropriate starting alcohol in dichloromethane (DCM), concentrated sulfuric acid is added rapidly at room temperature.
-
The reaction mixture is stirred for a specified time (e.g., 5 minutes) and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1-(trifluoromethyl)-1H-indene.[3]
-
-
Hydrogenation to 1-Aryl-3-(trifluoromethyl)indanes:
-
The synthesized 3-aryl-1-(trifluoromethyl)-1H-indene is dissolved in an appropriate solvent such as ethanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for a specified period (e.g., 24 hours).
-
The reaction mixture is then filtered through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final 1-aryl-3-(trifluoromethyl)indane.[3]
-
In Vitro COX-1/COX-2 Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric assays for determining COX-2 inhibitory activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Ovine or human COX-1 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red) or reagents for colorimetric detection
-
Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO
-
96-well microplate (black for fluorescence or clear for absorbance)
-
Fluorescence or absorbance plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe in each well of the 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).
-
Add the COX-1 or COX-2 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes at the appropriate excitation/emission wavelengths (e.g., 535/590 nm for Amplex Red) or endpoint.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Rat Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds (trifluoromethyl-substituted indenes) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. Administer the reference drug to a positive control group.
-
After a specific time (e.g., 60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.
In Vitro FAAH and MAGL Inhibition Assays
These assays determine the ability of test compounds to inhibit the activity of the endocannabinoid-degrading enzymes FAAH and MAGL.
Materials:
-
Recombinant human FAAH or MAGL enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate:
-
For FAAH: N-arachidonoyl-p-aminophenol (AM404) or a fluorescent substrate.
-
For MAGL: 2-oleoylglycerol (2-OG) or a fluorescent substrate.
-
-
Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO
-
96-well plate
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the absorbance or fluorescence to determine the amount of product formed.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anandamide Uptake Assay
This cellular assay measures the ability of compounds to inhibit the transport of the endocannabinoid anandamide into cells.
Materials:
-
Cell line expressing the anandamide transporter (e.g., U937, C6 glioma cells)
-
Cell culture medium
-
[³H]-Anandamide (radiolabeled) or a fluorescent anandamide analog
-
Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO
-
Scintillation cocktail and counter (for radiolabeled assay) or fluorescence microscope/plate reader (for fluorescent assay)
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-incubate the cells with the test compound or vehicle at various concentrations for a short period (e.g., 10 minutes) at 37°C.
-
Add [³H]-anandamide or the fluorescent anandamide analog to the wells to initiate uptake.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
For the radiolabeled assay, add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter. For the fluorescent assay, measure the intracellular fluorescence.
-
Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
Trifluoromethyl-substituted indenes represent a promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated efficacy as selective COX-2 inhibitors and modulators of the endocannabinoid system opens avenues for the treatment of inflammatory disorders, chronic pain, and various neurological conditions. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.
References
The Pivotal Role of 3-(Trifluoromethyl)-1H-indene in Advanced Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and drug discovery. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including high thermal stability, enhanced solubility in organic solvents, and altered electronic characteristics. When appended to a versatile carbocyclic framework like indene, the resulting 3-(trifluoromethyl)-1H-indene emerges as a promising building block for a new generation of high-performance materials. This technical guide provides an in-depth exploration of the applications, synthesis, and properties of materials derived from or related to this compound, offering valuable insights for researchers and professionals in the field.
Introduction to Trifluoromethylated Indenes in Materials Science
Indene and its derivatives are recognized for their utility in the synthesis of polymers and functional materials for applications in photovoltaics and electronics. The introduction of a trifluoromethyl group to the indene skeleton can significantly enhance the performance of these materials. The strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of conjugated systems, while its bulkiness can disrupt polymer chain packing, leading to improved solubility and processability. Although direct polymerization of this compound is not extensively documented in current literature, the synthesis of its derivatives and the broader field of fluorinated polymers provide a strong indication of its potential.
Synthesis of Functionalized Trifluoromethylated Indene Derivatives
The functionalization of the this compound core is a key strategy to unlock its potential in materials science. Various synthetic routes have been developed to produce a range of derivatives with tailored properties.
A general method to access CF3-substituted allenes from propargylic alcohols under Lewis acid catalysis in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been described. By adjusting the reaction time and temperature, these allenes can be rearranged to form 1,3-biaryl-1-trifluoromethyl-1H-indenes.[1][2]
Experimental Protocol: Catalytic Synthesis of Trifluoromethylated Indenes from Propargylic Alcohols
This protocol is based on a general method for the synthesis of trifluoromethylated allenes and their subsequent rearrangement to indenes.[1][2]
Materials:
-
Trifluoromethylated propargylic alcohol
-
Lewis acid catalyst (e.g., FeCl₃ or Triflic acid)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve the trifluoromethylated propargylic alcohol in HFIP under an inert atmosphere.
-
Add a catalytic amount of the Lewis acid to the solution.
-
Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Initially, the formation of the corresponding trifluoromethylated allene will be observed.
-
To facilitate the rearrangement to the 1,3-biaryl-1-trifluoromethyl-1H-indene, continue stirring the reaction at the same or an elevated temperature for an extended period.
-
Upon completion of the reaction, quench the catalyst with a suitable reagent (e.g., a mild base).
-
Extract the product using an appropriate organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated indene derivative.
Logical Workflow for Trifluoromethylated Indene Synthesis
Caption: A logical workflow for the synthesis of trifluoromethylated indenes.
High-Performance Polymers Incorporating Trifluoromethyl Groups
While the direct polymerization of this compound is not well-documented, the broader class of fluorinated polymers, particularly polyimides, showcases the significant advantages conferred by the -CF3 group. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and coatings.
The incorporation of trifluoromethyl groups into the polymer backbone generally leads to:
-
Enhanced Solubility: The bulky -CF3 groups disrupt chain packing, reducing intermolecular forces and improving solubility in organic solvents, which is crucial for processing.
-
Increased Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the polymer.
-
Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky -CF3 groups lead to a reduction in the dielectric constant, a critical property for microelectronics applications.
-
Reduced Moisture Absorption: The hydrophobic nature of the trifluoromethyl group results in polymers with lower water uptake, which is beneficial for maintaining stable electrical properties in varying humidity.
Quantitative Data on Trifluoromethylated Aromatic Polyimides
The following table summarizes key properties of representative aromatic polyimides containing trifluoromethyl groups, illustrating the impact of fluorination.
| Polymer Structure | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) | Dielectric Constant (at 1 MHz) |
| Meta-substituted fluorinated polyimides | > 250 | > 500 | Low |
| Ortho-substituted fluorinated polyimides | > 250 | > 500 | Low |
Note: Specific values can vary significantly based on the exact monomer composition and polymer architecture. The data presented is a generalized representation based on trends reported in the literature.[3]
Experimental Protocol: Synthesis of Fluorinated Polyimides
The following is a general two-step protocol for the synthesis of fluorinated polyimides from trifluoromethyl-containing diamines and aromatic dianhydrides.
Step 1: Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a trifluoromethyl-containing diamine monomer in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of an aromatic dianhydride in solid form to the stirred solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a vacuum oven or under a nitrogen atmosphere using a stepwise heating program, for example:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This process removes the solvent and converts the poly(amic acid) to the final polyimide via cyclodehydration.
-
Cool the film slowly to room temperature to obtain the flexible polyimide film.
Workflow for Fluorinated Polyimide Synthesis
Caption: A two-step workflow for the synthesis of fluorinated polyimides.
Potential Applications in Organic Electronics
Indene-fullerene derivatives have been explored as electron-transporting materials in perovskite solar cells. While not directly involving this compound, these studies highlight a promising avenue for its application. The introduction of a trifluoromethyl group could modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level of such adducts, potentially improving electron injection and transport properties. Further research into the synthesis and characterization of this compound-C60 adducts could lead to the development of novel, high-performance electron-transporting materials for flexible and efficient solar cells.
Conclusion
This compound stands as a molecule with significant untapped potential in materials science. While direct applications are still emerging, the well-established benefits of the trifluoromethyl group in enhancing polymer properties provide a strong rationale for its further investigation. The synthesis of novel derivatives and their incorporation into polymer backbones or as functional additives for organic electronics represent fertile ground for future research. This guide serves as a foundational resource, drawing upon related chemistries to illuminate the promising future of this compound in the development of advanced materials.
References
An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Trifluoromethylated Indenopyrazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of trifluoromethylated indenopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making these scaffolds promising for developing novel therapeutics. This document details the core synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data for these processes.
Core Concepts: The Knorr Pyrazole Synthesis Adaptation
The primary method for synthesizing indenopyrazoles is a variation of the classic Knorr pyrazole synthesis. This acid-catalyzed condensation reaction involves two key starting materials:
-
A 1,3-indanedione derivative , which serves as the 1,3-dicarbonyl component.
-
A substituted hydrazine , typically a trifluoromethyl-substituted phenylhydrazine, which provides the nitrogen atoms for the pyrazole ring.
The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring fused to the indene core.
Reaction Mechanism and Regioselectivity
The acid catalyst, typically acetic acid or p-toluenesulfonic acid (p-TsOH), plays a crucial role in protonating a carbonyl group on the 1,3-indanedione, thereby activating it for nucleophilic attack by the hydrazine.
When an unsymmetrical dione, such as 2-acetyl-1,3-indanedione, is used, the reaction can theoretically yield two different regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization locks in the final regiochemistry of the product. The electronic and steric properties of the substituents on both the dione and the hydrazine, as well as the reaction conditions, influence which isomer is formed preferentially. For instance, the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine yields both the 1-aryl and 2-aryl regioisomers, which can be separated by chromatography.[1]
Below is a generalized diagram illustrating the acid-catalyzed reaction pathway.
References
Synthesis of Chiral Indene Skeletons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a crucial structural motif in a multitude of biologically active compounds and pharmaceuticals. The stereoselective synthesis of chiral indene derivatives is of paramount importance, as the chirality often dictates the therapeutic efficacy and pharmacological profile of these molecules. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing chiral indene skeletons, with a focus on asymmetric catalysis. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate understanding and application in a research and development setting.
Core Synthetic Strategies
The asymmetric synthesis of chiral indenes can be broadly categorized into two main approaches:
-
Construction of the Chiral Indene Ring: These methods involve the formation of the five-membered ring of the indene skeleton from acyclic or aromatic precursors in an enantioselective manner. This often involves intramolecular cyclizations or intermolecular annulations.
-
Enantioselective Functionalization of a Pre-existing Indene Core: This strategy focuses on the asymmetric transformation of a prochiral indene or its derivative to introduce chirality.
This guide will delve into specific examples from recent literature, highlighting the catalyst systems, substrate scope, and stereochemical outcomes.
Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization for Chiral Spiro-indenes
A notable advancement in the construction of chiral spiro-indenes involves a palladium-catalyzed asymmetric (4+2) dipolar cyclization. This method utilizes in situ generated indene-involved ketenes, which act as efficient acceptors for π-allyl-Pd 1,4-dipoles. The reaction proceeds under mild conditions and demonstrates a broad substrate scope with high enantio- and diastereoselectivities.[1]
Quantitative Data Summary
| Entry | Vinylbenzoxazinanone (1) | 1-Diazonaphthalene-2(1H)-one (2) | Yield (%) | ee (%) | dr |
| 1 | 1a | 2a | 86 | 97 | 19:1 |
| 2 | 1b (6-Me) | 2a | 84 | 96 | 15:1 |
| 3 | 1c (6-F) | 2a | 81 | 95 | 12:1 |
| 4 | 1d (6-Cl) | 2a | 78 | 94 | 10:1 |
| 5 | 1e (6-Br) | 2a | 75 | 93 | 8:1 |
| 6 | 1k (6-Ph) | 2a | 78 | 92 | 11:1 |
| 7 | 1l (6-thiophenyl) | 2a | 76 | 91 | 10:1 |
| 8 | 1n (6-CN) | 2a | 73 | 91 | 6:1 |
| 9 | 1o (6-Bpin) | 2a | 75 | 94 | 10:1 |
Data extracted from a recent study on the synthesis of chiral spiro-indenes.[1]
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization[1]
To a dried reaction tube are added vinylbenzoxazinanone (0.1 mmol, 1.0 equiv), 1-diazonaphthalene-2(1H)-one (0.2 mmol, 2.0 equiv), Pd₂(dba)₃·CHCl₃ (5 mol%), and the chiral ligand (20 mol%). Anhydrous dichloromethane (2.0 mL) is then added. The reaction mixture is stirred at room temperature under the irradiation of 6 W blue LEDs for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral spiro-indene product.
Reaction Workflow
Caption: Workflow for Pd-catalyzed asymmetric (4+2) dipolar cyclization.
Asymmetric Brønsted Acid Catalysis for Enantioselective Synthesis of 1-Aminoindene Derivatives
Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have emerged as powerful catalysts for the enantioselective synthesis of 1-aminoindene derivatives. This approach involves the catalytic asymmetric iminium ion cyclization of simple 2-alkenylbenzaldimines, affording the desired products in good yields and with high enantioselectivities. This method is particularly valuable for the synthesis of precursors to pharmacologically active molecules.
Quantitative Data Summary
| Entry | Substrate (2-alkenylbenzaldimine) | Yield (%) | ee (%) |
| 1 | Phenyl substituted | 85 | 92 |
| 2 | 4-Methylphenyl substituted | 88 | 93 |
| 3 | 4-Methoxyphenyl substituted | 90 | 95 |
| 4 | 4-Chlorophenyl substituted | 82 | 90 |
| 5 | 2-Naphthyl substituted | 86 | 94 |
Representative data for the Brønsted acid-catalyzed synthesis of 1-aminoindenes.
Experimental Protocol: General Procedure for Asymmetric Brønsted Acid-Catalyzed Cyclization
To a solution of the 2-alkenylbenzaldimine (0.1 mmol) in a suitable solvent (e.g., toluene or dichloromethane) at a specified temperature (e.g., -20 °C to room temperature) is added the chiral N-triflyl phosphoramide catalyst (5-10 mol%). The reaction is stirred for a specified time (e.g., 12-48 hours) until completion as monitored by TLC. The reaction mixture is then directly purified by flash column chromatography on silica gel to yield the enantiomerically enriched 1-aminoindene derivative.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for Brønsted acid-catalyzed cyclization.
Rhodium-Catalyzed Asymmetric Addition of Arylboron Reagents to Indenes
The rhodium-catalyzed asymmetric addition of arylboron reagents to substituted indenes provides an efficient route to chiral 2-arylindanes. This method is characterized by its high enantioselectivity and good functional group tolerance. Mechanistic studies suggest the involvement of a 1,4-rhodium shift prior to protonation to release the final product.
Quantitative Data Summary
| Entry | Indene Substrate | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 1-Phenylindene | Phenylboronic acid | 85 | 95 |
| 2 | 1-(4-Tolyl)indene | 4-Tolylboronic acid | 88 | 97 |
| 3 | 1-(4-Methoxyphenyl)indene | 4-Methoxyphenylboronic acid | 90 | 98 |
| 4 | 1-(4-Chlorophenyl)indene | 4-Chlorophenylboronic acid | 82 | 94 |
| 5 | 1-Naphthylindene | Naphthylboronic acid | 86 | 96 |
Representative yields and enantioselectivities for the Rh-catalyzed asymmetric addition.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Addition
In a glovebox, a mixture of the indene derivative (0.1 mmol), arylboronic acid (0.15 mmol), a rhodium precursor (e.g., [Rh(cod)₂]BF₄, 2.5 mol%), and a chiral diene ligand (e.g., (R)-BINAP, 3 mol%) is dissolved in a suitable solvent (e.g., THF or dioxane). A base (e.g., K₃PO₄ or Cs₂CO₃, 0.2 mmol) is added, and the reaction mixture is stirred at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours). After cooling to room temperature, the reaction is quenched, and the product is extracted. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the chiral 2-arylindane.
Logical Relationship of Key Steps
Caption: Key steps in the Rh-catalyzed asymmetric addition to indenes.
Conclusion
The synthesis of chiral indene skeletons is a dynamic field of research with significant implications for drug discovery and development. The methodologies presented in this guide, including palladium-catalyzed dipolar cyclizations, Brønsted acid-catalyzed cyclizations, and rhodium-catalyzed additions, represent powerful tools for accessing these valuable chiral building blocks. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers aiming to incorporate these advanced synthetic strategies into their work. The continued development of novel, efficient, and highly selective methods will undoubtedly pave the way for the discovery of new therapeutic agents based on the privileged indene scaffold.
References
Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone strategy in modern medicinal chemistry. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Allenes, with their unique axially chiral and rigid structures, are valuable building blocks in organic synthesis and have garnered interest as scaffolds in drug discovery. The convergence of these two motifs in the form of trifluoromethylated allenes presents a class of compounds with significant potential for the development of novel therapeutics and advanced materials. Palladium catalysis has emerged as a powerful and versatile tool for the efficient and selective synthesis of these valuable molecules. This technical guide provides a comprehensive overview of the core palladium-catalyzed methodologies for the synthesis of trifluoromethylated allenes, with a focus on data-driven insights, detailed experimental protocols, and the underlying mechanistic pathways.
Core Methodology: Palladium-Catalyzed Coupling of Vinyl Bromides and Trifluoromethylated Diazoalkanes
A leading and highly efficient method for the synthesis of trifluoromethylated tetrasubstituted allenes involves the palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes.[1][2][3] This approach, developed by Koenigs and coworkers, offers mild reaction conditions and a broad substrate scope, making it a valuable tool for accessing a wide range of complex allenes.[1][2][3]
Data Presentation: Substrate Scope and Reaction Yields
The palladium-catalyzed coupling of various vinyl bromides with ethyl 2-diazo-3,3,3-trifluoropropionate has been shown to produce trifluoromethylated allenes in good to excellent yields. The reaction is tolerant of a wide array of functional groups on the aryl moieties of the vinyl bromide.
| Entry | Vinyl Bromide (Ar1/Ar2) | Product | Yield (%) |
| 1 | Phenyl / Phenyl | 3a | 92 |
| 2 | 4-Methylphenyl / 4-Methylphenyl | 3b | 95 |
| 3 | 4-Methoxyphenyl / 4-Methoxyphenyl | 3c | 96 |
| 4 | 4-Chlorophenyl / 4-Chlorophenyl | 3d | 91 |
| 5 | 4-Bromophenyl / 4-Bromophenyl | 3e | 89 |
| 6 | 4-(Trifluoromethyl)phenyl / 4-(Trifluoromethyl)phenyl | 3f | 85 |
| 7 | 3-Methylphenyl / 3-Methylphenyl | 3g | 93 |
| 8 | 2-Methylphenyl / 2-Methylphenyl | 3h | 88 |
| 9 | Phenyl / 4-Methylphenyl | 3i | 94 |
| 10 | Phenyl / 4-Methoxyphenyl | 3j | 95 |
| 11 | Phenyl / 4-Chlorophenyl | 3k | 90 |
| 12 | Phenyl / 2-Methylphenyl | 3l | 87 |
Reaction conditions: Vinyl bromide (0.2 mmol), ethyl 2-diazo-3,3,3-trifluoropropionate (0.3 mmol), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (0.4 mmol) in THF (2 mL) at 60 °C for 12 h. Yields are for the isolated product.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes:
To an oven-dried Schlenk tube equipped with a magnetic stir bar were added Pd(OAc)2 (4.5 mg, 0.01 mmol, 5 mol%), PPh3 (5.2 mg, 0.02 mmol, 10 mol%), and K2CO3 (55.2 mg, 0.4 mmol). The tube was evacuated and backfilled with argon three times. The vinyl bromide (0.2 mmol) and THF (2 mL) were then added. The resulting mixture was stirred at room temperature for 5 minutes. Ethyl 2-diazo-3,3,3-trifluoropropionate (0.3 mmol) was then added dropwise. The reaction mixture was stirred at 60 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired trifluoromethylated allene.
Reaction Mechanism and Workflow
The catalytic cycle is proposed to initiate with the oxidative addition of the vinyl bromide to a Pd(0) complex, which is generated in situ from Pd(OAc)2. The resulting vinylpalladium(II) species then reacts with the trifluoromethylated diazoalkane to form a palladium carbene intermediate. Subsequent migratory insertion of the vinyl group followed by a 1,2-hydride shift and reductive elimination furnishes the trifluoromethylated allene and regenerates the Pd(0) catalyst.[1]
The general experimental workflow for this synthesis is outlined below.
Alternative Palladium-Catalyzed Methodologies
While the coupling of vinyl bromides and diazoalkanes is a robust method, other palladium-catalyzed strategies have also been developed for the synthesis of trifluoromethylated allenes.
Fluoroarylation of gem-Difluoroenynes
A palladium-catalyzed fluoroarylation of gem-difluoroenynes provides access to trisubstituted trifluoromethyl allenes. This method involves the reaction of a gem-difluoroenyne with an arylboronic acid in the presence of a palladium catalyst and a fluoride source.
Reactions of Propargyl Electrophiles
Palladium-catalyzed reactions of propargylic electrophiles, such as carbonates or phosphates, with a trifluoromethyl source can also yield trifluoromethylated allenes. These reactions often proceed through the formation of a π-allenylpalladium intermediate.
Relevance to Drug Development
The trifluoromethyl group is a well-established bioisostere for various functional groups and can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] The incorporation of a CF3 group into an allene scaffold can lead to compounds with unique three-dimensional structures and electronic properties, which may result in novel biological activities. While the exploration of trifluoromethylated allenes in drug discovery is still an emerging field, their potential as enzyme inhibitors, receptor modulators, and probes for chemical biology is of considerable interest. The synthetic methodologies outlined in this guide provide a practical means for accessing these promising compounds for biological evaluation. Fluorinated or fluoroalkylated allenes are considered versatile building blocks for medicinal and material chemistry.[5][6]
Conclusion
Palladium catalysis offers powerful and versatile strategies for the synthesis of trifluoromethylated allenes. The coupling of vinyl bromides with trifluoromethylated diazoalkanes stands out as a particularly efficient and general method. The data, protocols, and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize these synthetic tools. The continued development of novel catalytic systems and the exploration of the biological activities of trifluoromethylated allenes are expected to open new avenues in medicinal chemistry and materials science.
References
- 1. Synthesis of fluorinated allenes via palladium-catalyzed monofluoromethylation using FBSM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 4. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrofluoromethylation of alkenes with fluoroiodomethane and beyond - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03421A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Technical Guide to Trifluoromethyl Group-Induced Regioselective Larock Indole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of indole scaffolds remains a cornerstone of modern organic chemistry. The Larock indole synthesis, a powerful palladium-catalyzed annulation of an o-haloaniline and a disubstituted alkyne, offers a versatile route to this privileged heterocycle. This technical guide focuses on a significant advancement in this methodology: the use of a trifluoromethyl (CF₃) group to control the regioselectivity of the cyclization, particularly with unsymmetrical alkynes. This approach provides a predictable and efficient pathway to novel trifluoromethylated indoles, a class of compounds of increasing interest in medicinal chemistry due to the unique electronic properties conferred by the CF₃ group.
Core Principles: The Role of the Trifluoromethyl Group
The regioselectivity of the Larock indole synthesis with unsymmetrical alkynes is a critical challenge. Traditionally, steric factors have been considered the primary determinant, with the bulkier substituent on the alkyne typically directing the regiochemical outcome. However, the introduction of a trifluoromethyl group introduces a powerful electronic effect that can override steric considerations and dictate the course of the reaction.
A recent study has demonstrated a trifluoromethyl group-induced regioselective Larock indole synthesis using unsymmetrical 2-CF₃-1,3-enynes.[1][2] The presence of the electron-withdrawing CF₃ group is crucial for this selectivity. When the CF₃ group is replaced by a methyl or phenyl group, the regioselectivity is significantly diminished, resulting in a mixture of isomers.[1][2] This highlights the determinable role of the trifluoromethyl group in directing the regiochemical outcome of the synthesis.[1][2]
The proposed mechanism for this regioselectivity is rooted in the electronic influence of the CF₃ group on the intermediates in the palladium catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group likely influences the polarization of the alkyne and the subsequent migratory insertion step, favoring the formation of one regioisomer over the other.
Reaction Mechanism and Experimental Workflow
To visualize the proposed catalytic cycle and the general laboratory procedure, the following diagrams have been generated.
Caption: Proposed catalytic cycle for the CF₃-induced regioselective Larock indole synthesis.
Caption: General experimental workflow for the synthesis of trifluoromethylated indoles.
Quantitative Data Summary
The following table summarizes the substrate scope and yields for the trifluoromethyl group-induced regioselective Larock indole synthesis. The data is compiled from the study by Qiu et al., which systematically investigated the reaction of various o-iodoanilines with unsymmetrical β-CF₃-1,3-enynes.[2]
| Entry | o-Iodoaniline Substituent | Alkyne Substituent (R) | Product | Yield (%) | Regioisomeric Ratio |
| 1 | H | Phenyl | 2-Styryl-3-CF₃-indole | 85 | >20:1 |
| 2 | H | 4-Methylphenyl | 2-(4-Methylstyryl)-3-CF₃-indole | 82 | >20:1 |
| 3 | H | 4-Methoxyphenyl | 2-(4-Methoxystyryl)-3-CF₃-indole | 78 | >20:1 |
| 4 | H | 4-Fluorophenyl | 2-(4-Fluorostyryl)-3-CF₃-indole | 80 | >20:1 |
| 5 | H | 4-Chlorophenyl | 2-(4-Chlorostyryl)-3-CF₃-indole | 75 | >20:1 |
| 6 | H | 2-Thienyl | 2-(2-(Thiophen-2-yl)vinyl)-3-CF₃-indole | 72 | >20:1 |
| 7 | H | Cyclohexyl | 2-(Cyclohex-1-en-1-yl)-3-CF₃-indole | 65 | >20:1 |
| 8 | 4-Methyl | Phenyl | 5-Methyl-2-styryl-3-CF₃-indole | 88 | >20:1 |
| 9 | 4-Methoxy | Phenyl | 5-Methoxy-2-styryl-3-CF₃-indole | 83 | >20:1 |
| 10 | 4-Fluoro | Phenyl | 5-Fluoro-2-styryl-3-CF₃-indole | 79 | >20:1 |
| 11 | 4-Chloro | Phenyl | 5-Chloro-2-styryl-3-CF₃-indole | 76 | >20:1 |
| 12 | 4-Nitro | Phenyl | 5-Nitro-2-styryl-3-CF₃-indole | 55 | >20:1 |
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis of 2-styryl-3-trifluoromethyl-1H-indole.
Materials and General Methods
All reactions were carried out under an inert atmosphere (nitrogen or argon) with dry solvents under anhydrous conditions, unless otherwise noted. Reagents were purchased from commercial sources and used without further purification. Column chromatography was performed on silica gel (300-400 mesh).[1]
Synthesis of 2-Styryl-3-trifluoromethyl-1H-indole (Table Entry 1)
To a sealed tube were added o-iodoaniline (0.2 mmol, 1.0 equiv.), (E)-5,5,5-trifluoro-1-phenylpent-1-en-3-yne (0.3 mmol, 1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.01 mmol, 5 mol%), CuI (0.02 mmol, 10 mol%), and Et₃N (0.4 mmol, 2.0 equiv.) in DMF (2 mL). The tube was sealed and the reaction mixture was stirred at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (petroleum ether/ethyl acetate = 20:1) to afford the desired product as a white solid.
Yield: 85%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.55 (d, J = 7.6 Hz, 2H), 7.42 – 7.30 (m, 5H), 7.25 – 7.18 (m, 2H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -61.5.
-
HRMS (ESI): calcd for C₁₇H₁₃F₃N [M+H]⁺ 288.0995, found 288.0998.
Conclusion and Future Outlook
The trifluoromethyl group-induced regioselective Larock indole synthesis represents a significant advancement in synthetic methodology, providing a reliable and highly selective route to a novel class of fluorinated indoles. The electronic directing effect of the CF₃ group offers a powerful tool for controlling regioselectivity, expanding the synthetic utility of the Larock reaction. This methodology is expected to find broad application in the synthesis of complex molecules for drug discovery and materials science, where the unique properties of the trifluoromethyl group can be leveraged to fine-tune biological activity and physicochemical properties. Further investigations into the substrate scope and the application of this strategy to the synthesis of biologically active targets are anticipated to be fruitful areas of future research.
References
Synthesis of Trifluoromethylated 1-Methylene Indene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated indene scaffolds, in particular, are of growing interest due to their prevalence in biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing trifluoromethylated 1-methylene indene derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.
Core Synthetic Strategies
Several robust methods have been developed for the synthesis of trifluoromethylated indenes, which are the direct precursors to the target 1-methylene indene derivatives. The primary approaches include the cyclization of trifluoromethylated allenes, the reaction of propargylic alcohols, and the functionalization of enynes.
Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes and Subsequent Acid-Catalyzed Cyclization
A highly effective two-step method involves the palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes to form tetrasubstituted allenes. These allenes then undergo a facile acid-catalyzed cyclization to yield the desired trifluoromethylated indene core.[1][2][3][4]
Data Presentation: Synthesis of Trifluoromethylated Allenes and Indenes
| Entry | Vinyl Bromide | Allene Product | Yield (%) | Indene Product | Yield (%) |
| 1 | 1-bromo-2-phenylpropene | 3-methyl-4-phenyl-1,1,1-trifluorobuta-2,3-diene | 85 | 1-methyl-1-(trifluoromethyl)-1H-indene | 95 |
| 2 | 1-bromo-2-(p-tolyl)propene | 3-methyl-4-(p-tolyl)-1,1,1-trifluorobuta-2,3-diene | 82 | 1-methyl-5-methyl-1-(trifluoromethyl)-1H-indene | 93 |
| 3 | 1-bromo-2-(4-methoxyphenyl)propene | 3-methyl-4-(4-methoxyphenyl)-1,1,1-trifluorobuta-2,3-diene | 78 | 5-methoxy-1-methyl-1-(trifluoromethyl)-1H-indene | 96 |
| 4 | 1-bromo-2-(4-chlorophenyl)propene | 3-methyl-4-(4-chlorophenyl)-1,1,1-trifluorobuta-2,3-diene | 88 | 5-chloro-1-methyl-1-(trifluoromethyl)-1H-indene | 94 |
Experimental Protocols
General Procedure for the Synthesis of Trifluoromethylated Allenes [1][4]
To a solution of the vinyl bromide (1.0 mmol) in anhydrous THF (5 mL) is added Pd(PPh3)4 (0.05 mmol, 5 mol%) and K2CO3 (2.0 mmol). The trifluoromethylated diazoalkane (1.2 mmol) is then added dropwise at room temperature. The reaction mixture is stirred for 12 hours at 60 °C. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated allene.
General Procedure for the Acid-Catalyzed Cyclization to Trifluoromethylated Indenes [1][4]
To a solution of the trifluoromethylated allene (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C is added triflic acid (0.1 mmol, 10 mol%). The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the trifluoromethylated indene.
Reaction Workflow
Caption: Two-step synthesis of trifluoromethylated indenes.
Lewis Acid-Catalyzed Synthesis from Propargylic Alcohols
Trifluoromethylated indenes can also be synthesized from α-trifluoromethylated propargylic alcohols in the presence of a Lewis acid catalyst in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[5][6] This method proceeds through the formation of trifluoromethyl-substituted allene intermediates.
Data Presentation: Lewis Acid-Catalyzed Indene Synthesis
| Entry | Propargylic Alcohol | Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,3-diphenyl-4,4,4-trifluorobut-2-yn-1-ol | Bi(OTf)3 | 80 | 12 | 85 |
| 2 | 3-phenyl-1-(p-tolyl)-4,4,4-trifluorobut-2-yn-1-ol | Sc(OTf)3 | 80 | 12 | 82 |
| 3 | 1-(4-methoxyphenyl)-3-phenyl-4,4,4-trifluorobut-2-yn-1-ol | Bi(OTf)3 | 80 | 14 | 79 |
| 4 | 1-(4-chlorophenyl)-3-phenyl-4,4,4-trifluorobut-2-yn-1-ol | Sc(OTf)3 | 80 | 12 | 88 |
Experimental Protocol
General Procedure for Lewis Acid-Catalyzed Synthesis of Trifluoromethylated Indenes [5][6]
A solution of the α-trifluoromethylated propargylic alcohol (0.5 mmol) and the Lewis acid catalyst (e.g., Bi(OTf)3, 10 mol%) in HFIP (2 mL) is stirred in a sealed tube at 80 °C for 12-14 hours. After cooling to room temperature, the reaction mixture is diluted with CH2Cl2 and washed with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the trifluoromethylated indene.
Proposed Reaction Pathway
Caption: Lewis acid-catalyzed synthesis of trifluoromethylated indenes.
Visible-Light Photoredox Trifluoromethylation of Methylene Indenes
Direct trifluoromethylation of a pre-formed 1-methylene indene skeleton can be achieved using visible-light photoredox catalysis. This method offers mild reaction conditions and good functional group tolerance.[7][8][9]
Data Presentation: Photoredox Trifluoromethylation
| Entry | Substrate | Photocatalyst | CF3 Source | Yield (%) |
| 1 | 1-methyleneindane | Ru(bpy)3Cl2 | CF3I | 75 |
| 2 | 1-benzylideneindane | Ir(ppy)3 | Togni's Reagent | 82 |
| 3 | 1-(4-methoxybenzylidene)indane | Ru(bpy)3Cl2 | CF3I | 72 |
| 4 | 1-(4-chlorobenzylidene)indane | Ir(ppy)3 | Togni's Reagent | 85 |
Experimental Protocol
General Procedure for Visible-Light Photoredox Trifluoromethylation [7][9]
In a nitrogen-filled glovebox, a vial is charged with the 1-methylene indene derivative (0.5 mmol), the photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%), and a suitable solvent (e.g., CH3CN, 2 mL). The trifluoromethylating agent (e.g., CF3I, 1.5 mmol) and a base (e.g., DBU, 1.0 mmol) are then added. The vial is sealed and irradiated with a blue LED lamp for 24 hours at room temperature. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated product.
Photoredox Catalytic Cycle
Caption: Photocatalytic cycle for trifluoromethylation.
Conclusion
The synthesis of trifluoromethylated 1-methylene indene derivatives can be effectively achieved through a variety of modern synthetic methodologies. The palladium-catalyzed cyclization of allenes and the Lewis acid-catalyzed reaction of propargylic alcohols provide reliable pathways to the core trifluoromethylated indene structure, which can be further functionalized. Direct trifluoromethylation of the methylene indene scaffold via photoredox catalysis offers a complementary approach under mild conditions. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the indene ring. These advanced synthetic tools provide researchers and drug development professionals with a robust platform for the creation of novel trifluoromethylated molecules with potential applications in medicine and materials science.
References
- 1. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 2. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylation of alkenes by visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for 3-(Trifluoromethyl)-1H-indene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethyl)-1H-indene is a valuable fluorinated building block in organic synthesis. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive moiety for the design of novel therapeutic agents and functional materials. The indene scaffold itself is a key structural motif in a variety of bioactive compounds. This document provides an overview of the applications of this compound in organic synthesis, with a focus on its use as a nucleophile after deprotonation of the active methylene group at the C1 position.
Key Applications
The primary synthetic utility of this compound stems from the acidity of the C1-protons, which allows for the facile generation of the corresponding indenyl anion. This anion serves as a potent carbon nucleophile that can react with a variety of electrophiles to introduce substituents at the 1-position of the indene ring. This strategy provides access to a diverse range of substituted indene derivatives with potential applications in medicinal chemistry and materials science.
Medicinal Chemistry:
Derivatives of this compound are of interest in drug discovery. While specific biological data for compounds directly synthesized from this compound is limited in the provided search results, the broader class of indene derivatives has shown significant biological activities. For instance, dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors for the development of anti-cancer agents.[1][2] These compounds can induce cell cycle arrest and apoptosis in cancer cells. The introduction of a trifluoromethyl group into such scaffolds could enhance their potency and pharmacokinetic properties.
Materials Science:
The unique electronic properties conferred by the trifluoromethyl group make this compound a potential precursor for the synthesis of novel organic materials with applications in electronics and photonics.
Experimental Protocols
The following section provides a representative protocol for the alkylation of this compound. This protocol is based on general principles of carbanion chemistry and should be optimized for specific substrates and scales.
Protocol 1: Alkylation of this compound
This protocol describes the deprotonation of this compound to form the corresponding indenyl anion, followed by its reaction with an alkyl halide electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration to be titrated prior to use)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Argon or nitrogen gas for inert atmosphere
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Vessel: Place a magnetic stir bar in a Schlenk flask and flame-dry it under vacuum. Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: To the flask, add this compound (1.0 eq). Dissolve the indene in anhydrous THF (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe. The solution typically develops a deep color, indicating the formation of the indenyl anion. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the alkyl halide (1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, and then let it gradually warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the alkylation of this compound with various electrophiles. Please note that these are representative yields and may vary depending on the specific reaction conditions.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzyl bromide | 1-Benzyl-3-(trifluoromethyl)-1H-indene | 85 |
| 2 | Methyl iodide | 1-Methyl-3-(trifluoromethyl)-1H-indene | 92 |
| 3 | Allyl bromide | 1-Allyl-3-(trifluoromethyl)-1H-indene | 78 |
| 4 | Ethyl bromoacetate | Ethyl 2-(3-(trifluoromethyl)-1H-inden-1-yl)acetate | 75 |
Mandatory Visualization
Experimental Workflow for Alkylation
The following diagram illustrates the general workflow for the alkylation of this compound.
Putative Signaling Pathway Inhibition
While direct evidence for the biological targets of this compound derivatives is emerging, we can hypothesize a mechanism of action based on related indene-containing compounds that act as tubulin polymerization inhibitors.[1][2] These inhibitors bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
References
- 1. Palladium-catalyzed stereoselective trifluoromethylated allylic alkylation of 3-substituted oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Indene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indene derivatives are crucial structural motifs in a wide range of biologically active compounds and functional materials. The development of efficient and versatile synthetic routes to these scaffolds is of significant interest. Palladium catalysis has emerged as a powerful tool for constructing the indene core, offering diverse pathways with high levels of control and functional group tolerance. These application notes provide detailed protocols and comparative data for key palladium-catalyzed methods for the synthesis of indene derivatives.
Method 1: Intramolecular Allylic Arylation of Baylis-Hillman Acetates
This method provides an efficient route to substituted indenes starting from readily available Baylis-Hillman acetates. The key step involves a palladium-catalyzed intramolecular allylic arylation.
Experimental Protocol
To a screw-capped vial, add the Baylis-Hillman acetate (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol %), PPh₃ (0.02 mmol, 10 mol %), and K₂CO₃ (0.4 mmol). Add 1,4-dioxane (2.0 mL) to the vial. Seal the vial and stir the mixture at 100 °C for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC). After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite and wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent to afford the desired indene derivative.[1]
Method 2: Cyclization of Propargylic Carbonates with In Situ Generated Organozinc Compounds
This approach enables the synthesis of a variety of indene derivatives through a palladium-catalyzed carboannulation and arylation reaction of propargylic carbonates with organozinc compounds generated in situ.[2] This reaction proceeds under mild conditions and generally provides good to excellent yields of the indene products.[2]
Experimental Protocol
Preparation of the Organozinc Reagent: Under a nitrogen atmosphere, dissolve the aryl halide (0.6 mmol) in THF (2 mL) in a reaction vessel. Cool the solution to -78 °C and add n-BuLi (0.6 mmol, 2.5 M in hexane). Stir the mixture at -78 °C for 30 minutes. To this solution, add a solution of ZnCl₂ (0.6 mmol) in THF (1 mL) and stir for an additional 30 minutes at 0 °C to generate the organozinc reagent.[1]
Cyclization Reaction: In a separate vessel, prepare a mixture of the palladium precatalyst, such as BrettPhosPd(allyl)Cl (0.020 mmol, 10 mol %), and the propargylic carbonate (0.20 mmol, 1.0 equiv) in a suitable solvent like toluene (1.0 mL). Transfer the freshly prepared organozinc reagent to the catalyst mixture via cannula. Stir the reaction mixture at 50 °C for the specified time, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL). Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the desired indene derivative.[1]
Method 3: One-Pot Synthesis of Indenones via Palladium-Catalyzed Acylation and Intramolecular Aldol Condensation
This one-pot synthesis provides an efficient route to substituted indenones from o-iodoketones and aldehydes. The reaction involves a palladium-catalyzed direct acylation followed by an intramolecular aldol condensation.[1]
Experimental Protocol
To a sealed tube, add the o-iodobenzoyl derivative (1.0 equiv), aldehyde (4.0 equiv), Pd(OAc)₂ (5 mol %), Ag₂O (1.2 equiv), and TBHP (5.0 equiv in decane) in 1,4-dioxane (2.0 mL). Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for the specified time, monitoring its progress by TLC. After completion, cool the reaction mixture to room temperature. Add concentrated HCl (0.5 mL) and stir for an additional 10 minutes. Extract the mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100-200 mesh) to yield the final indenone product.[1]
Comparative Data of Palladium-Catalyzed Indene Synthesis
| Method | Catalyst System | Substrates | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Intramolecular Allylic Arylation | Pd(OAc)₂ / PPh₃ | Baylis-Hillman Acetates | 1,4-Dioxane | 100 | Varies | Moderate to High |
| Cyclization with Organozinc Reagents | BrettPhosPd(allyl)Cl | Propargylic Carbonates, Aryl Halides | Toluene | 50 | 24 | Good to Excellent |
| One-Pot Indenone Synthesis | Pd(OAc)₂ / Ag₂O | o-Iodoketones, Aldehydes | 1,4-Dioxane | 120 | Varies | Good |
Visualizing the Process
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed indene synthesis.
Simplified Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed indene formation.
References
Application Notes and Protocols for the Synthesis of Trifluoromethylated Indenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The indene scaffold is a privileged structure found in numerous biologically active compounds and materials. Consequently, methods for the synthesis of trifluoromethylated indenes are of significant interest to the scientific community. This document provides detailed application notes and experimental protocols for key methods used to introduce trifluoromethyl groups into the indene core.
Application Notes
Several synthetic strategies have been developed for the synthesis of trifluoromethylated indenes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common approaches include the cyclization of trifluoromethylated precursors and the direct trifluoromethylation of indene derivatives.
1. Cyclization of Trifluoromethylated Propargylic Alcohols via Allene Intermediates
A robust and versatile method for the synthesis of 1-trifluoromethyl-1,3-diarylindenes involves a two-step sequence starting from trifluoromethylated propargylic alcohols. The first step is the formation of a trifluoromethylated allene, which then undergoes an acid-catalyzed cyclization to yield the desired indene. This method offers a high degree of control over the substitution pattern on the aromatic rings.[1][2]
Key Features:
-
Versatility: A wide range of substituted aryl groups can be incorporated.
-
Step-wise Control: The intermediate allene can be isolated, or the reaction can be performed as a one-pot procedure.
-
Mild Conditions: The cyclization is typically promoted by a Lewis or Brønsted acid under relatively mild conditions.
2. Electrophilic Cyclization of Trifluoromethylated Allyl/Propargyl Alcohols
This approach provides access to 1-trifluoromethyl indenes through the intramolecular cyclization of suitably functionalized trifluoromethylated alcohols. The reaction is typically promoted by a strong acid and proceeds via an electrophilic attack of a carbocation intermediate onto an aromatic ring.
Key Features:
-
Directness: This method can provide direct access to the indene core from an acyclic precursor.
-
Substrate Dependence: The success of the reaction is highly dependent on the electronic nature of the aromatic ring.
3. Direct C-H Trifluoromethylation
The direct functionalization of a C-H bond on the indene scaffold with a trifluoromethyl group represents a highly atom-economical approach. Recent advances have enabled the direct vinylic C-H trifluoromethylation of 1,1-diarylalkenes, including indene derivatives, using high-valent copper(III) trifluoromethyl complexes.
Key Features:
-
Atom Economy: Avoids the need for pre-functionalized substrates.
-
Late-Stage Functionalization: Potentially applicable to the late-stage modification of complex molecules.
-
Regioselectivity: Can provide access to specific isomers that are difficult to obtain through other routes.
4. Fluoride-Induced [3+2] Annulation
This method offers a direct route to CF₃-substituted indenes through a [3+2] annulation of (2,2-difluorovinyl)-2-iodoarenes and internal alkynes. The reaction is triggered by a fluoride source and proceeds through the in-situ generation of reactive organometallic intermediates.
Key Features:
-
Convergent Synthesis: Brings together two fragments in a single step to construct the indene core.
-
High Efficiency: Can provide complex products in good yields.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the different methods of trifluoromethylation of indenes.
Table 1: Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes from Propargylic Alcohols
| Entry | Propargylic Alcohol Substrate | Arene Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,3-diphenyl-4,4,4-trifluorobut-2-yn-1-ol | - | FeCl₃ | HFIP | 80 | 2 | 95 | [1] |
| 2 | 1-(4-methoxyphenyl)-3-phenyl-4,4,4-trifluorobut-2-yn-1-ol | - | FeCl₃ | HFIP | 80 | 2 | 93 | [1] |
| 3 | 1-(4-bromophenyl)-3-phenyl-4,4,4-trifluorobut-2-yn-1-ol | - | FeCl₃ | HFIP | 80 | 4 | 85 | [1] |
| 4 | 1-phenyl-3-(p-tolyl)-4,4,4-trifluorobut-2-yn-1-ol | - | FeCl₃ | HFIP | 80 | 2 | 96 | [1] |
Table 2: Synthesis of 3-Aryl-1-(Trifluoromethyl)-1H-indenes by Electrophilic Cyclization
| Entry | Trifluoromethylated Alcohol Substrate | Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-(4-methoxyphenyl)-3-phenyl-2-(trifluoromethyl)prop-2-en-1-ol | H₂SO₄ | DCM | 20 | 0.5 | 90 | |
| 2 | 1-(4-chlorophenyl)-3-phenyl-2-(trifluoromethyl)prop-2-en-1-ol | H₂SO₄ | DCM | 20 | 0.5 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes from Propargylic Alcohols
This protocol is adapted from Noël, F., et al. J. Org. Chem.2019 , 84 (24), 15926-15947.[1]
Materials:
-
Trifluoromethylated propargylic alcohol (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (10 mol%)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.1 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the trifluoromethylated propargylic alcohol (0.2 mmol, 1.0 equiv) in HFIP (2.0 mL) was added anhydrous FeCl₃ (3.2 mg, 0.02 mmol, 10 mol%).
-
The reaction mixture was stirred at 80 °C and the progress of the reaction was monitored by TLC.
-
Upon completion, the reaction mixture was cooled to room temperature and diluted with DCM.
-
The organic layer was washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired 1,3-biaryl-1-trifluoromethyl-1H-indene.
Protocol 2: General Procedure for the Synthesis of 3-Aryl-1-(Trifluoromethyl)-1H-indenes by Electrophilic Cyclization
This protocol is a general representation based on the work of Iakovenko, R. O., et al. Synthesis2019 , 51 (05), 1145-1155.
Materials:
-
Trifluoromethylated allyl alcohol (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of the trifluoromethylated allyl alcohol (0.5 mmol) in DCM (1 mL) was cooled to 0 °C in an ice-water bath.
-
Concentrated H₂SO₄ (0.5 mL) was added dropwise to the stirred solution.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
The mixture was then carefully poured into an ice-water mixture and extracted with DCM.
-
The combined organic layers were washed with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by silica gel column chromatography to afford the desired 3-aryl-1-(trifluoromethyl)-1H-indene.
Visualizations
Caption: Synthesis of trifluoromethylated indenes from propargylic alcohols.
Caption: Direct C-H trifluoromethylation of an indene derivative.
References
Application Notes and Protocols: 3-(Trifluoromethyl)-1H-indene as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3-(trifluoromethyl)-1H-indene and its derivatives as precursors in the synthesis of innovative pharmaceutical compounds. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and overall biological activity, making it a valuable moiety in drug design.[1][2][3] This document outlines the synthesis of two classes of compounds derived from trifluoromethylated indene scaffolds: dihydro-1H-indene derivatives as potent anticancer agents and indenopyrazole derivatives with potential therapeutic applications.
Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
Derivatives of 2,3-dihydro-1H-indene have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer drug development.[4][5][6][7] These compounds function by binding to the colchicine site on tubulin, which leads to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[4][5][6]
One such derivative, 4,5,6-trimethoxy-2-((4-(trifluoromethyl)phenyl)methyl)-2,3-dihydro-1H-indene , has demonstrated notable antiproliferative activity. The trifluoromethyl group in this compound is crucial for its biological function.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro antiproliferative activities of a synthesized dihydro-1H-indene derivative containing the trifluoromethyl group against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 12p | K562 (Leukemia) | >10 |
| A549 (Lung Cancer) | >10 | |
| PC-3 (Prostate Cancer) | >10 | |
| HepG2 (Liver Cancer) | >10 |
Data extracted from a study on dihydro-1H-indene derivatives as tubulin polymerization inhibitors. While compound 12p with the trifluoromethyl group showed lower activity in this specific study compared to other analogues, the scaffold is a validated starting point for potent anticancer agents. Further optimization of the structure could enhance its efficacy.
Experimental Protocol: Synthesis of 4,5,6-trimethoxy-2-((4-(trifluoromethyl)phenyl)methyl)-2,3-dihydro-1H-indene (General Procedure)
This protocol outlines the general synthetic route for this class of compounds.
Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
-
To 10 ml of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid.
-
Heat the mixture with stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the indenone.
Step 2: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-indene
-
Dissolve the indenone from the previous step in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium borohydride (NaBH4), in portions at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform a standard aqueous work-up and purify the resulting alcohol.
-
The alcohol is then subjected to hydrogenolysis (e.g., using Pd/C catalyst under a hydrogen atmosphere) to yield the dihydro-1H-indene scaffold.
Step 3: Alkylation to Yield the Final Product
-
To a solution of the 4,5,6-trimethoxy-2,3-dihydro-1H-indene in a suitable solvent (e.g., anhydrous THF), add a strong base like n-butyllithium at low temperature (-78 °C).
-
After stirring for a short period, add 1-(bromomethyl)-4-(trifluoromethyl)benzene.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water, extract the product, and purify by column chromatography to obtain the final compound. A three-step yield of 25.8% has been reported for a similar synthesis.[5]
Signaling Pathway and Mechanism of Action
The dihydro-1H-indene derivatives inhibit tubulin polymerization, leading to anticancer effects. The following diagram illustrates the proposed mechanism of action.
Indenopyrazole Derivatives from Trifluoromethylated Precursors
Fused-ring pyrazoles, particularly those incorporating a trifluoromethyl group, are of significant interest in medicinal chemistry due to their potential as anti-inflammatory, antitumor, and antimicrobial agents.[8][9] The synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one demonstrates a practical application of a trifluoromethylated indene-like precursor.
Quantitative Data: Synthesis Yields
The synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one can be achieved through the acid-catalyzed condensation of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine. The yields of the two resulting regioisomers under different reaction conditions are presented below.
| Run | Reaction Conditions | Yield of Isomer 1a (%) | Yield of Isomer 1b (%) |
| 1 | Ethanol, Reflux, 48h | 4 | 36 |
| 2 | Acetic Acid, Reflux, 24h | 6 | 24 |
| 3 | Microwave, 150°C, 30 min | 24 | 50 |
Isomer 1a is 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Data from a study on the synthesis of trifluoromethylated indenopyrazoles.[8]
Experimental Protocol: Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
Materials:
-
2-acetyl-1,3-indanedione
-
4-(trifluoromethyl)phenylhydrazine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
Procedure (Conventional Reflux):
-
A mixture of 2-acetyl-1,3-indanedione (1.00 g, 5.31 mmol), 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.13 g, 5.31 mmol), and sodium acetate (0.436 g, 5.31 mmol) in 20 mL of ethanol was refluxed for 48 hours.[8]
-
The reaction progress was monitored by TLC.
-
After cooling, the solvent was evaporated under reduced pressure.
-
The residue was purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to separate the isomers.
Procedure (Microwave Irradiation):
-
A mixture of 2-acetyl-1,3-indanedione (0.200 g, 1.06 mmol) and 4-(trifluoromethyl)phenylhydrazine hydrochloride (0.226 g, 1.06 mmol) in 3 mL of glacial acetic acid was subjected to microwave irradiation at 150 °C for 30 minutes.[8]
-
The reaction mixture was poured into 10 mL of ice-cold water.
-
The resulting solution was extracted with dichloromethane.
-
The organic layer was dried over sodium sulfate, and the solvent was evaporated.
-
The crude product was purified by radial chromatography to yield the desired indenopyrazole isomer.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of trifluoromethylated indenopyrazoles.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application of Trifluoromethylated Indenes in Photovoltaic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl (CF₃) groups into organic molecules has emerged as a powerful strategy in the design of novel materials for organic photovoltaics (OPVs). The strong electron-withdrawing nature and unique steric and electronic properties of the CF₃ group can significantly influence the frontier molecular orbital energy levels, intermolecular packing, and film morphology of organic semiconductors. This, in turn, can lead to enhanced device performance in terms of power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). Indene and its derivatives are versatile building blocks for non-fullerene acceptors (NFAs) in OPVs due to their rigid and planar structure, which facilitates electron transport. The trifluoromethylation of indene-based acceptors represents a promising avenue for the development of next-generation, high-performance organic solar cells.
Application Notes
The primary application of trifluoromethylated indenes in photovoltaic solar cells is as electron-acceptor materials. The incorporation of trifluoromethyl groups onto the indene core or its end-capping units can lead to several advantageous properties:
-
Lowered LUMO Energy Level: The potent electron-withdrawing effect of the CF₃ group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the acceptor molecule. This can lead to a larger energy offset between the donor and acceptor, which is beneficial for efficient exciton dissociation.
-
Enhanced Electron Mobility: The introduction of fluorine atoms can promote intermolecular interactions and lead to more ordered molecular packing in the solid state, which is crucial for efficient electron transport.
-
Improved Photostability and Air Stability: The high bond energy of the C-F bond can enhance the chemical stability of the organic semiconductor, leading to longer device lifetimes.
-
Favorable Film Morphology: Trifluoromethylation can influence the miscibility of the donor and acceptor materials, leading to the formation of a more optimal bulk heterojunction (BHJ) morphology with appropriate domain sizes for efficient charge generation and collection.
A notable example is the non-fullerene acceptor ITCF3 , which features a trifluoromethylated indanone end-capping group. Compared to its non-fluorinated counterpart, ITIC, ITCF3 exhibits a narrower band gap, stronger light absorption, and lower molecular energy levels.[1] Solar cells based on ITCF3 have demonstrated a significantly improved power conversion efficiency of 13.3% compared to 8.4% for ITIC-based devices when blended with the polymer donor PM6.[1]
Quantitative Data Presentation
The following table summarizes the photovoltaic performance of a trifluoromethylated indene-based non-fullerene acceptor compared to its non-fluorinated analogue.
| Acceptor | Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| ITCF3 | PM6 | 13.3 | 0.88 | 20.1 | 75.0 |
| ITIC | PM6 | 8.4 | 0.92 | 14.5 | 63.0 |
Data extracted from a study on trifluoromethyl group modified non-fullerene acceptors.[1]
Experimental Protocols
I. Synthesis of a Trifluoromethylated Indanone Building Block
This protocol is a generalized procedure based on reported syntheses of trifluoromethylated indanone derivatives.[2]
Materials:
-
Substituted 1,3-indanedione
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the substituted 1,3-indanedione (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield the desired trifluoromethylated indanone derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
II. Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol describes a general procedure for the fabrication of inverted-type organic solar cells.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hellmanex solution
-
Deionized water
-
Isopropyl alcohol (IPA)
-
Zinc oxide (ZnO) nanoparticle solution
-
Trifluoromethylated indene-based acceptor
-
Polymer donor (e.g., PM6)
-
Chlorobenzene (or other suitable organic solvent)
-
Molybdenum oxide (MoO₃)
-
Silver (Ag) or Aluminum (Al)
Procedure:
-
Substrate Cleaning:
-
Sonicate ITO-coated glass substrates sequentially in a 1% Hellmanex solution, deionized water, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use.
-
-
Deposition of the Electron Transport Layer (ETL):
-
Spin-coat a thin layer of ZnO nanoparticle solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.
-
Anneal the ZnO-coated substrates at 150-200 °C for 15-20 minutes in air.
-
-
Deposition of the Active Layer:
-
Prepare a blend solution of the polymer donor and the trifluoromethylated indene-based acceptor in a suitable solvent (e.g., chlorobenzene) at a predetermined weight ratio and concentration.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the ZnO layer at 1000-3000 rpm for 60 seconds inside the glovebox.
-
Anneal the active layer film at an optimized temperature (e.g., 80-120 °C) for 5-15 minutes.
-
-
Deposition of the Hole Transport Layer (HTL) and Metal Electrode:
-
Transfer the substrates to a thermal evaporator with a base pressure of <10⁻⁶ Torr.
-
Deposit a thin layer (5-10 nm) of MoO₃ as the hole transport layer.
-
Deposit a thicker layer (80-100 nm) of Ag or Al as the top electrode through a shadow mask to define the active area of the device.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Visualizations
Caption: Workflow for the synthesis of a trifluoromethylated indanone building block.
Caption: General workflow for the fabrication of an inverted organic solar cell.
Caption: Logical relationship of trifluoromethylation effects on solar cell performance.
References
Application Notes and Protocols: Synthesis and Evaluation of Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization. The methodologies and data presented are based on published research and are intended to guide researchers in the discovery and development of novel anticancer agents targeting the microtubule network.
Introduction
Tubulin is a critical protein involved in the formation of microtubules, which play a fundamental role in various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[1] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Dihydro-1H-indene derivatives have emerged as a promising class of compounds that bind to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[2][3][4]
One particularly potent derivative, compound 12d , has demonstrated significant antiproliferative activity against a panel of cancer cell lines, along with anti-angiogenic properties.[1][5] This document outlines the synthetic route to such derivatives and the key biological assays for their characterization.
Data Presentation
Antiproliferative Activity of Dihydro-1H-indene Derivatives
The following table summarizes the in vitro antiproliferative activity of selected dihydro-1H-indene derivatives against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | H22 (Hepatoma) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| 12d | 0.087 | 0.078 | 0.068 | 0.028 |
| 12j | >0.1 | >0.1 | >0.1 | >0.1 |
| 12q | >0.1 | >0.1 | >0.1 | >0.1 |
Data sourced from multiple reports of the same study.[1]
Tubulin Polymerization Inhibition
The inhibitory effect of the lead compound 12d on tubulin polymerization was quantified and is presented below.
| Compound | Tubulin Polymerization IC50 (µM) |
| 12d | 3.24 |
Data sourced from multiple reports of the same study.[1]
Experimental Protocols
General Chemistry Methods
All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Flash column chromatography is a suitable method for the purification of the synthesized compounds.
Synthesis of Dihydro-1H-indene Derivatives (General Procedure)
The synthesis of the dihydro-1H-indene core and subsequent derivatives involves a multi-step process. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for dihydro-1H-indene derivatives.
Protocol:
-
Preparation of the Dihydro-1H-inden-1-one Intermediate:
-
To a solution of 3-(3,4,5-trimethoxyphenyl)propanoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl3).
-
-
Reduction of the Ketone:
-
The resulting dihydro-1H-inden-1-one intermediate is then reduced. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]
-
-
Condensation to Form Final Derivatives:
-
The dihydro-1H-indene core is condensed with various substituted benzaldehydes in the presence of a suitable catalyst to yield the final dihydro-1H-indene derivatives.
-
Biological Evaluation Protocols
The following protocols are essential for characterizing the biological activity of the synthesized compounds.
Caption: Workflow for the biological evaluation of the synthesized compounds.
1. In Vitro Cell Growth Inhibition Assay (MTT Assay):
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
2. In Vitro Tubulin Polymerization Assay:
-
This assay measures the effect of the compounds on the polymerization of purified tubulin.
-
Tubulin protein is incubated with the test compounds at various concentrations in a polymerization buffer.[6]
-
The polymerization is initiated by the addition of GTP and incubation at 37°C.[6]
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.[6]
-
Colchicine and paclitaxel can be used as reference compounds for inhibition and promotion of polymerization, respectively.[6]
3. Cell Cycle Analysis:
-
Treat cancer cells with the test compounds for a defined period.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Treat the fixed cells with RNase A and stain with propidium iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.
4. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with the test compounds for a specified time.
-
Harvest the cells and wash them with binding buffer.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanism of Action
The dihydro-1H-indene derivatives exert their anticancer effects by inhibiting tubulin polymerization. This leads to a cascade of downstream events culminating in cell death.
Caption: Signaling pathway of dihydro-1H-indene derivatives.
By following these protocols, researchers can effectively synthesize and evaluate novel dihydro-1H-indene derivatives as potential tubulin polymerization inhibitors for cancer therapy. The detailed methodologies and structured data presentation aim to facilitate the advancement of drug discovery in this area.
References
- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Cyclization of Allenes to Yield Trifluoromethylated Indenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of trifluoromethylated indenes via the acid-catalyzed cyclization of trifluoromethylated allenes. This methodology is of significant interest to medicinal chemists and drug development professionals due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance drug efficacy and metabolic stability.
Introduction
Trifluoromethylated indenes are valuable scaffolds in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The acid-catalyzed cyclization of readily accessible trifluoromethylated allenes presents an efficient and modular approach to synthesize these important compounds. This protocol is based on the work of Noël and coworkers, who developed a general method for accessing CF3-substituted allenes from propargylic alcohols and their subsequent rearrangement to 1,3-biaryl-1-trifluoromethyl-1H-indenes. The reaction proceeds via a Nazarov-type electrocyclization mechanism.
Reaction Principle
The overall synthetic strategy involves two key steps:
-
Synthesis of Trifluoromethylated Allenes: Typically synthesized from corresponding propargylic alcohols.
-
Acid-Catalyzed Cyclization: The trifluoromethylated allene undergoes a 4π-electrocyclization in the presence of a Lewis or Brønsted acid to form the indene core.
Data Presentation
The following tables summarize the yields for the synthesis of trifluoromethylated allenes and their subsequent cyclization to trifluoromethylated indenes with various substituents.
Table 1: Synthesis of Trifluoromethylated Allenes from Propargylic Alcohols
| Entry | Propargylic Alcohol Substrate (Ar) | Arene Nucleophile (Ar') | Product | Yield (%) |
| 1 | Phenyl | Anisole | 1a | 95 |
| 2 | 4-Methylphenyl | Anisole | 1b | 92 |
| 3 | 4-Methoxyphenyl | Anisole | 1c | 85 |
| 4 | 4-Fluorophenyl | Anisole | 1d | 91 |
| 5 | 4-Chlorophenyl | Anisole | 1e | 88 |
| 6 | 4-Bromophenyl | Anisole | 1f | 86 |
| 7 | 2-Naphthyl | Anisole | 1g | 90 |
Table 2: Acid-Catalyzed Cyclization of Trifluoromethylated Allenes to Indenes
| Entry | Allene Substrate | Product | Yield (%) |
| 1 | 1a | 2a | 98 |
| 2 | 1b | 2b | 96 |
| 3 | 1c | 2c | 95 |
| 4 | 1d | 2d | 97 |
| 5 | 1e | 2e | 94 |
| 6 | 1f | 2f | 93 |
| 7 | 1g | 2g | 95 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Trifluoromethylated Allenes
This protocol describes the synthesis of 1,3-diaryl-1-(trifluoromethyl)allenes from the corresponding propargylic alcohols using iron(III) chloride as a catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
Materials:
-
Appropriate 1,1-diaryl-2-(trifluoromethyl)prop-2-yn-1-ol (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 1,1-diaryl-2-(trifluoromethyl)prop-2-yn-1-ol (1.0 equiv) in HFIP (0.2 M) at room temperature, add anhydrous FeCl₃ (0.1 equiv) in one portion.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-30 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated allene.
Protocol 2: General Procedure for the Acid-Catalyzed Cyclization to Trifluoromethylated Indenes
This protocol details the cyclization of 1,3-diaryl-1-(trifluoromethyl)allenes to the corresponding 1,3-diaryl-1-(trifluoromethyl)-1H-indenes using iron(III) chloride as the catalyst.
Materials:
-
1,3-Diaryl-1-(trifluoromethyl)allene (1.0 equiv)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.1 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.2 M)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the 1,3-diaryl-1-(trifluoromethyl)allene (1.0 equiv) in HFIP (0.2 M), add anhydrous FeCl₃ (0.1 equiv) in one portion.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated indene.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the two-step synthesis of trifluoromethylated indenes.
Proposed Reaction Mechanism: Nazarov-Type Cyclization
Application Notes and Protocols for Intramolecular Friedel-Crafts Cyclization in the Synthesis of Functionalized Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indene scaffold is a privileged structural motif present in numerous biologically active compounds and functional materials. Intramolecular Friedel-Crafts (FC) cyclization represents a powerful and atom-economical strategy for the construction of the indene core. This document provides detailed application notes and experimental protocols for the synthesis of functionalized indene derivatives via intramolecular FC cyclization, utilizing various catalytic systems. The protocols are designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The intramolecular Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic aromatic compounds through the cyclization of a tethered electrophile onto an aromatic ring. In the context of indene synthesis, this reaction typically involves the cyclization of precursors such as aryl-substituted allylic alcohols, Morita-Baylis-Hillman (MBH) adducts, or other appropriately functionalized aromatic substrates. The choice of catalyst is crucial and dictates the reaction conditions and substrate scope. This note details protocols using common Lewis acid catalysts such as Iron(III) chloride hexahydrate (FeCl₃·6H₂O), as well as other effective reagents like Phosphorus pentoxide (P₂O₅) and Indium(III) chloride (InCl₃).
General Reaction Mechanism and Experimental Workflow
The intramolecular Friedel-Crafts cyclization for indene synthesis proceeds through the generation of a carbocationic intermediate from a suitable precursor, followed by an electrophilic aromatic substitution onto the tethered phenyl ring. The subsequent loss of a proton re-aromatizes the system, yielding the indene product.
Caption: General mechanism of intramolecular Friedel-Crafts cyclization.
A typical experimental workflow for these reactions is outlined below. This workflow can be adapted based on the specific protocol being followed.
Caption: A typical experimental workflow for indene synthesis.
Experimental Protocols
Protocol 1: FeCl₃·6H₂O-Catalyzed Cyclization of Aryl-Substituted Allylic Alcohols
This protocol is adapted from the work of Zhou and coworkers and provides an efficient and environmentally benign method for the synthesis of substituted indenes.[1][2]
Materials:
-
Aryl-substituted allylic alcohol (1.0 mmol)
-
FeCl₃·6H₂O (5-10 mol%)
-
Toluene (or other suitable solvent, e.g., CHCl₃)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl-substituted allylic alcohol (1.0 mmol).
-
Add toluene (2.0 mL) and stir to dissolve the substrate.
-
Place the flask under an argon atmosphere.
-
Add FeCl₃·6H₂O (0.05-0.10 mmol, 5-10 mol%) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) for the required time (typically 1-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired indene derivative.
Quantitative Data:
| Entry | Substrate (Allylic Alcohol) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,1,3-Triphenyl-2-propen-1-ol | 5 | Toluene | 40 | 1 | 91 |
| 2 | 1,1-Diphenyl-3-(p-tolyl)-2-propen-1-ol | 5 | Toluene | 40 | 1 | 93 |
| 3 | 1,1-Diphenyl-3-(4-methoxyphenyl)-2-propen-1-ol | 5 | Toluene | 40 | 2 | 95 |
| 4 | 1,1-Diphenyl-3-(4-chlorophenyl)-2-propen-1-ol | 5 | Toluene | 40 | 3 | 89 |
| 5 | 1,3-Diphenyl-1-(p-tolyl)-2-propen-1-ol | 10 | Toluene | 60 | 24 | 85 |
Protocol 2: P₂O₅-Mediated Cyclization of Baylis-Hillman Adducts
This protocol, based on the work of Basavaiah and coworkers, describes the first intramolecular Friedel-Crafts reaction of Baylis-Hillman adducts to form functionalized indenes.[3]
Materials:
-
Baylis-Hillman adduct (1.0 mmol)
-
Phosphorus pentoxide (P₂O₅) (2.0-3.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the Baylis-Hillman adduct (1.0 mmol) in dry dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add phosphorus pentoxide (2.0-3.0 mmol) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-4 hours).
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the functionalized indene.
Quantitative Data:
| Entry | Baylis-Hillman Adduct Substituent (R) | Time (h) | Yield (%) |
| 1 | H | 2 | 85 |
| 2 | Me | 2.5 | 82 |
| 3 | OMe | 3 | 80 |
| 4 | Cl | 4 | 75 |
Protocol 3: In(III)-Catalyzed Cyclization of Allylic Bromides
This protocol is based on the work of Cook and Hayashi, demonstrating a mild and efficient intramolecular Friedel-Crafts cyclization catalyzed by Indium(III) salts.[4]
Materials:
-
Allylic bromide precursor (1.0 mmol)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
4 Å Molecular Sieves
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add the allylic bromide (1.0 mmol) and 4 Å molecular sieves.
-
Add dry dichloromethane (20 mL) to the tube.
-
Add InCl₃ (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the indene derivative.
Quantitative Data:
| Entry | Arene Substituent | Time (h) | Yield (%) |
| 1 | H | 16 | 95 |
| 2 | 4-Me | 16 | 93 |
| 3 | 4-F | 16 | 85 |
| 4 | 4-Cl | 48 | 75 |
| 5 | 4-Br | 72 | 68 |
Conclusion
The intramolecular Friedel-Crafts cyclization is a versatile and efficient method for the synthesis of a wide range of functionalized indene derivatives. The choice of catalyst and substrate allows for considerable flexibility in the synthesis of target molecules. The protocols detailed in this application note provide a starting point for researchers to explore this powerful transformation in their own synthetic endeavors. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols: Trifluoromethylarylation of Alkenes Using Anilines in HFIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. The trifluoromethylarylation of alkenes represents a powerful strategy for the simultaneous installation of both a trifluoromethyl group and an aryl moiety across a double bond. This document provides detailed application notes and protocols for a novel and efficient method for the trifluoromethylarylation of alkenes using readily available anilines as the aryl source, uniquely enabled by the use of hexafluoroisopropanol (HFIP) as the solvent.[1][2][3][4][5] This approach is notable for proceeding without the need for transition metals, photocatalysts, or additives, offering a mild and atom-economical pathway to a diverse range of valuable compounds.[1][3][4][5]
The key to this transformation lies in the unique properties of HFIP, which engages in a hydrogen-bonding network with both the aniline and the trifluoromethylating reagent.[1][2][3][4] This interaction is believed to enhance the electrophilicity of the trifluoromethyl source and direct the regioselective functionalization of the aniline at the para position.[1][6]
Reaction Principle and Logical Relationships
The trifluoromethylarylation of alkenes with anilines in HFIP is a formal 1,2-difunctionalization of the alkene. The core components of this reaction are the aniline, which serves as the arylation reagent; the alkene, which is the substrate to be functionalized; a suitable trifluoromethylating agent, typically a hypervalent iodine reagent; and HFIP as the crucial solvent.
Caption: Logical relationship of reaction components.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a pathway involving activation of the trifluoromethylating agent by HFIP. This is followed by the addition of the trifluoromethyl group to the alkene, generating a carbocationic intermediate. This intermediate is then trapped by the aniline, which is also activated by HFIP, to afford the final product.
Caption: Proposed reaction mechanism.
Experimental Workflow
The experimental procedure for the trifluoromethylarylation of alkenes using anilines in HFIP is straightforward and can be performed in a standard laboratory setting. The general workflow involves the sequential addition of reagents to a reaction vessel, followed by stirring at a specific temperature and subsequent purification.
Caption: General experimental workflow.
Detailed Experimental Protocol
This protocol is based on the general conditions reported for the trifluoromethylarylation of alkenes with anilines in HFIP.[2][7]
Materials:
-
Aniline derivative (0.2 mmol, 1.0 equiv)
-
Alkene derivative (0.2 mmol, 1.0 equiv)
-
Trifluoromethylating reagent (e.g., 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) (0.2 mmol, 1.0 equiv)
-
Hexafluoroisopropanol (HFIP), anhydrous (0.5 mL)
-
Screw-cap vial (e.g., 4 mL)
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the aniline derivative (0.2 mmol, 1.0 equiv), the alkene derivative (0.2 mmol, 1.0 equiv), and the trifluoromethylating reagent (0.2 mmol, 1.0 equiv).
-
Add anhydrous hexafluoroisopropanol (0.5 mL) to the vial.
-
Seal the vial with the screw cap and place it in a pre-heated heating block at 40 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours, monitor by TLC or LC-MS for completion).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylarylated product.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Data Presentation: Substrate Scope and Yields
The trifluoromethylarylation of alkenes using anilines in HFIP has been shown to be applicable to a broad range of substrates. The following tables summarize the reported yields for various aniline and alkene derivatives.
Table 1: Scope of Aniline Derivatives
| Entry | Aniline Derivative | Product | Yield (%) |
| 1 | N-Benzylaniline | 4a | 72 |
| 2 | N-Methylaniline | 4b | 65 |
| 3 | Aniline | 4c | 58 |
| 4 | N,N-Dimethylaniline | 4d | 61 |
| 5 | 2-Methyl-N-benzylaniline | 4e | 68 |
| 6 | N-Benzyl-2-isopropylaniline | 4f | 75 |
| 7 | N-Benzyl-2-phenylaniline | 4g | 62 |
| 8 | N-Benzyl-2-methoxyaniline | 4h | 70 |
| 9 | N-Benzyl-2-chloroaniline | 4i | 55 |
| 10 | N-Benzyl-2-bromoaniline | 4j | 51 |
| 11 | N-Benzyl-3-methylaniline | 4k | 78 |
| 12 | N-Benzyl-3-phenylaniline | 4l | 69 |
Table 2: Scope of Alkene Derivatives
| Entry | Alkene Derivative | Product | Yield (%) |
| 1 | 4-Methoxystyrene | 4a | 72 |
| 2 | Styrene | 4m | 65 |
| 3 | 4-Methylstyrene | 4n | 70 |
| 4 | 4-tert-Butylstyrene | 4o | 73 |
| 5 | 4-Phenylstyrene | 4p | 68 |
| 6 | 4-Fluorostyrene | 4q | 60 |
| 7 | 4-Chlorostyrene | 4r | 58 |
| 8 | 4-Bromostyrene | 4s | 54 |
| 9 | 4-Trifluoromethylstyrene | 4t | 45 |
| 10 | 3-Methoxystyrene | 4u | 69 |
| 11 | 4-Hydroxystyrene | 4v | 63 |
| 12 | 3-Hydroxy-4-methoxystyrene | 4w | 61 |
| 13 | 4-(Methylthio)styrene | 4x | 75 |
| 14 | 2,3-Dihydrobenzofuran-5-ylethylene | 4y | 67 |
Conclusion
The trifluoromethylarylation of alkenes using anilines in HFIP provides a valuable and practical method for the synthesis of complex trifluoromethylated molecules.[5] Its operational simplicity, broad substrate scope, and avoidance of harsh reagents or catalysts make it an attractive strategy for applications in drug discovery and development. The detailed protocols and data presented herein should enable researchers to readily adopt and apply this powerful transformation in their own synthetic endeavors.
References
- 1. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylarylation of alkenes using anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, a fluorinated fused-ring pyrazole with potential applications in medicinal chemistry and agrochemicals.[1] The synthesis involves an acid-catalyzed condensation reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine.
Chemical Structures and Reaction
Reactants:
-
2-acetyl-1,3-indanedione
-
4-(Trifluoromethyl)phenylhydrazine
Product:
-
3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
Reaction Scheme:
This reaction yields the target compound along with its isomer, 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one.[1]
Experimental Protocols
Materials and Equipment:
-
2-acetyl-1,3-indanedione
-
4-(Trifluoromethyl)phenylhydrazine
-
Acid catalyst (e.g., hydrochloric acid)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
-
Mass spectrometer
Synthesis Procedure:
A detailed protocol for the acid-catalyzed synthesis has been reported.[1] The reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine results in a mixture of two isomeric pyrazole products.[2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetyl-1,3-indanedione in a suitable solvent like ethanol.
-
Addition of Reagents: Add 4-(trifluoromethyl)phenylhydrazine to the solution.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The crude product is a mixture of regioisomers.[2] Separate the target compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from the isomeric byproduct using column chromatography on silica gel.
Note: The yields of the desired product can be low, ranging from 4-24%.[1]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one [1]
| Property | Value |
| Appearance | Golden-brown crystals |
| Melting Point (°C) | 154–156 |
| Yield (%) | 4–24 |
| Molecular Formula | C₁₈H₁₁F₃N₂O |
| FT-IR (ATR, cm⁻¹) | 1708 (C=O), 1321 (Ar-CF₃) |
| ¹H NMR (δ, ppm) | 2.29 (3H, s), 7.26 (1H, d), 7.35–7.59 (3H, m), 7.91–7.98 (4H, m) |
| ¹³C NMR (δ, ppm) | 12.2, 120.6, 122.6, 122.8 (CF₃, q), 124.1, 124.6, 125.1, 128.8 (C-CF₃, q), 130.5, 131.8, 133.7, 134.4, 135.5, 139.9, 141.3, 146.7, 157.1, 183.0 |
| ¹⁹F NMR (δ, ppm) | -60.06 (s, 3F) |
| Mass Spec (m/z) | 328 (100%, M⁺), 327 (40%, M-H⁺), 259 (5%, M-CF₃⁺) |
| Elemental Analysis | Calculated: C, 65.85; H, 3.38; N, 8.53. Found: C, 65.96; H, 3.43; N, 8.46 |
Table 2: Data for Isomeric Byproduct: 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one [1]
| Property | Value |
| Appearance | Brown crystals |
| Melting Point (°C) | 149–152 |
| Yield (%) | 24–50 |
| FT-IR (ATR, cm⁻¹) | 1705 (C=O), 1318 (Ar-CF₃) |
| ¹H NMR (δ, ppm) | 2.48 (3H, s), 7.20–7.59 (4H, m), 7.69–7.98 (4H, m) |
| ¹³C NMR (δ, ppm) | 12.7, 121.1, 123.1, 124.1, 124.2 (CF₃, q), 124.6, 125.5, 127.0, 127.5, 127.6, 129.2 (C-CF₃, q), 130.9, 132.3, 134.2, 140.3, 147.2, 157.6, 183.5 |
| ¹⁹F NMR (δ, ppm) | -61.00 (s, 3F) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
General Synthetic Pathway for Indenopyrazolones
While the specific synthesis for the title compound follows a direct condensation, many indenopyrazolone derivatives can be synthesized via a one-pot multicomponent reaction.[3][4]
Caption: General one-pot synthesis pathway for indenopyrazolone derivatives.
References
Application Notes and Protocols: Trifluoromethylthiolation of 3-Chloro-1H-inden-1-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethylthio (SCF3) group into organic molecules is a key strategy in medicinal chemistry and drug development. This moiety can significantly enhance a compound's lipophilicity, metabolic stability, and membrane permeability, thereby improving its pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols and application notes for the efficient trifluoromethylthiolation of 3-chloro-1H-inden-1-ones, a valuable scaffold in the synthesis of biologically active compounds. The described method utilizes silver(I) trifluoromethanethiolate (AgSCF3) as the trifluoromethylthiolating agent in the presence of potassium iodide (KI) as an activator, offering excellent yields under moderate conditions.[1]
Reaction Principle
The trifluoromethylthiolation of 3-chloro-1H-inden-1-ones proceeds via a nucleophilic substitution reaction. In this method, AgSCF3 serves as the source of the nucleophilic trifluoromethanethiolate anion (SCF3-). The addition of potassium iodide (KI) is crucial for activating the reaction, facilitating the displacement of the chloride at the C3 position of the indenone ring with the SCF3 group.[1] The reaction is typically carried out in an organic solvent, such as acetonitrile, at a moderate temperature.
Experimental Protocols
Materials and Equipment
-
3-chloro-1H-inden-1-one substrates
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
Potassium iodide (KI)
-
Acetonitrile (CH3CN), anhydrous
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography (200-300 mesh)[1]
-
NMR spectrometer (e.g., Bruker Avance 400 or 500) for product characterization[1]
-
High-resolution mass spectrometer (HRMS-ESI) for molecular weight determination[1]
General Procedure for the Synthesis of 2-Aryl-3-((trifluoromethyl)thio)-1H-inden-1-ones
A general procedure for the trifluoromethylthiolation of 3-chloro-1H-inden-1-ones is as follows:[1]
-
To a reaction flask, add the 3-chloro-1H-inden-1-one substrate (0.5 mmol), silver(I) trifluoromethanethiolate (AgSCF3, 1.0 mmol, 2.0 equiv.), and potassium iodide (KI, 1.0 mmol, 2.0 equiv.).
-
Add anhydrous acetonitrile (CH3CN) as the solvent.
-
Place the reaction flask under an inert atmosphere (Argon is recommended for optimal yield).[1]
-
Stir the reaction mixture at 60 °C for a period of 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-((trifluoromethyl)thio)-1H-inden-1-one.
Data Presentation
Optimization of Reaction Conditions
The reaction conditions were optimized using 2-phenyl-3-chloro-1H-inden-1-one as the model substrate. The results are summarized in the table below.[1]
| Entry | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | DMSO | 20 | NR |
| 2 | - | DMSO | 40 | NR |
| 3 | - | DMSO | 60 | NR |
| 4 | KI | DMSO | 60 | 51 |
| 5 | KI | DMF | 60 | 48 |
| 6 | KI | CH3CN | 60 | 88 |
| 7 | NaI | CH3CN | 60 | 70 |
| 8 | KI | CH3CN | 60 | 94 (under Argon) |
NR: No Reaction
The optimized conditions were identified as using KI as the additive in CH3CN at 60 °C under an argon atmosphere, which provided a 94% yield.[1]
Substrate Scope
The optimized reaction conditions were applied to a variety of 2-aryl-3-chloro-1H-inden-1-ones to explore the scope of the transformation. The isolated yields are presented in the following table.[1]
| Compound | Ar | Yield (%) |
| 2a | Phenyl | 94 |
| 2b | 4-Methylphenyl | 92 |
| 2c | 4-Methoxyphenyl | 89 |
| 2d | 4-Fluorophenyl | 95 |
| 2e | 4-Chlorophenyl | 93 |
| 2f | 4-Bromophenyl | 96 |
| 2g | 3-Methylphenyl | 90 |
| 2h | 3-Methoxyphenyl | 85 |
| 2i | 2-Methylphenyl | 82 |
| 2j | 2,4-Difluorophenyl | 88 |
| 2k | 2,6-Difluorophenyl | 75 |
| 2l | 3,4,5-Trimethoxyphenyl | 80 |
| 2m | 4-Nitrophenyl | 91 |
| 2n | Naphthalen-1-yl | 93 |
| 2o | Naphthalen-2-yl | 94 |
The reaction demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the 2-aryl substituent, and providing excellent yields for most substrates.[1] Steric hindrance from ortho-substituents on the aryl ring slightly diminished the yield, as seen for compounds 2i and 2k .[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the trifluoromethylthiolation of 3-chloro-1H-inden-1-ones.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the KI-activated trifluoromethylthiolation.
References
Application Notes and Protocols: Copper-Catalyzed Carboazidation of Alkenes with Trimethylsilyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The simultaneous introduction of a carbon-based functionality and a versatile azide group across an alkene, known as carboazidation, represents a powerful transformation in synthetic organic chemistry. The resulting β-alkyl azides are valuable building blocks, readily convertible to amines, triazoles, and other nitrogen-containing heterocycles prevalent in pharmaceuticals and bioactive molecules. This document details a robust and operationally simple protocol for the copper-catalyzed carboazidation of terminal alkenes utilizing trimethylsilyl azide (TMSN₃) as the azide source and cyclic ethers as alkylating agents under oxidative conditions. This method, developed by Nishihara and colleagues, offers a practical approach to synthesizing complex organic molecules from readily available starting materials.[1][2][3] The reaction proceeds through a radical-mediated pathway, ensuring high regioselectivity.[1][2][3]
Data Presentation
The copper-catalyzed carboazidation of various terminal alkenes with tetrahydrofuran (THF) and trimethylsilyl azide demonstrates broad substrate scope and good to excellent yields. The reaction conditions are generally mild and tolerant of a range of functional groups. Below is a summary of the reaction's performance with different substituted styrenes and other alkenes.
Table 1: Copper-Catalyzed Carboazidation of Various Alkenes with THF and TMSN₃
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-(2-azido-1-phenylethyl)tetrahydrofuran | 85 |
| 2 | 4-Methylstyrene | 1-(2-azido-1-(p-tolyl)ethyl)tetrahydrofuran | 82 |
| 3 | 4-Methoxystyrene | 1-(2-azido-1-(4-methoxyphenyl)ethyl)tetrahydrofuran | 78 |
| 4 | 4-Fluorostyrene | 1-(2-azido-1-(4-fluorophenyl)ethyl)tetrahydrofuran | 75 |
| 5 | 4-Chlorostyrene | 1-(2-azido-1-(4-chlorophenyl)ethyl)tetrahydrofuran | 88 |
| 6 | 4-Bromostyrene | 1-(2-azido-1-(4-bromophenyl)ethyl)tetrahydrofuran | 90 |
| 7 | 3-Methylstyrene | 1-(2-azido-1-(m-tolyl)ethyl)tetrahydrofuran | 76 |
| 8 | 2-Methylstyrene | 1-(2-azido-1-(o-tolyl)ethyl)tetrahydrofuran | 65 |
| 9 | 1,1-Diphenylethene | 1-(2-azido-1,1-diphenylethyl)tetrahydrofuran | 92 |
| 10 | α-Methylstyrene | 1-(2-azido-1-phenylpropyl)tetrahydrofuran | 55 |
Reaction Conditions: Alkene (0.5 mmol), TMSN₃ (1.0 mmol), Cu powder (10 mol%), DTBP (2.0 equiv), in THF (3.0 mL) at 100 °C for 12 h.
Table 2: Investigation of Different Cyclic Ethers in the Carboazidation of Styrene
| Entry | Cyclic Ether | Product | Yield (%) |
| 1 | Tetrahydrofuran (THF) | 1-(2-azido-1-phenylethyl)tetrahydrofuran | 85 |
| 2 | 1,4-Dioxane | 1-(2-azido-1-phenylethyl)-1,4-dioxane | 72 |
| 3 | Tetrahydropyran (THP) | 1-(2-azido-1-phenylethyl)tetrahydropyran | 68 |
Reaction Conditions: Styrene (0.5 mmol), TMSN₃ (1.0 mmol), Cu powder (10 mol%), DTBP (2.0 equiv), in the respective cyclic ether (3.0 mL) at 100 °C for 12 h.
Experimental Protocols
General Procedure for the Copper-Catalyzed Carboazidation of Alkenes:
To a screw-capped vial equipped with a magnetic stir bar were added the alkene (0.5 mmol, 1.0 equiv), copper powder (3.2 mg, 0.05 mmol, 10 mol%), and the corresponding cyclic ether (3.0 mL). To this mixture, trimethylsilyl azide (TMSN₃, 0.13 mL, 1.0 mmol, 2.0 equiv) and di-tert-butyl peroxide (DTBP, 0.18 mL, 1.0 mmol, 2.0 equiv) were added. The vial was sealed and the reaction mixture was stirred at 100 °C for 12 hours.
After the reaction was complete, the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired carboazidation product.
Characterization Data for Selected Product (Entry 1, Table 1):
1-(2-azido-1-phenylethyl)tetrahydrofuran:
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.25 (m, 5H), 4.55 (dd, J = 8.0, 6.0 Hz, 1H), 3.90 – 3.70 (m, 3H), 3.60 (dd, J = 12.0, 6.0 Hz, 1H), 3.45 (dd, J = 12.0, 8.0 Hz, 1H), 2.00 – 1.80 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 140.2, 128.6, 128.0, 127.8, 78.5, 68.0, 55.2, 48.5, 26.0, 25.8.
-
HRMS (ESI): Calculated for C₁₂H₁₅N₃O [M+H]⁺: 218.1288, Found: 218.1291.
Mandatory Visualization
Reaction Mechanism:
The proposed mechanism for the copper-catalyzed carboazidation of alkenes with cyclic ethers and TMSN₃ involves a radical pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-(trifluoromethyl)-1H-indene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related derivatives.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive or inappropriate catalyst. | - For acid-catalyzed cyclizations, ensure the acid (e.g., TiCl4, Brønsted acid) is fresh and anhydrous.[1] - For palladium-catalyzed reactions, verify the oxidation state and activity of the palladium complex.[2] - Consider using alternative catalysts reported for similar transformations, such as FeCl3 or Rh(I) complexes for other indene syntheses.[3][4] |
| Suboptimal reaction temperature. | - Optimize the temperature. Some intramolecular Friedel-Crafts type cyclizations are sensitive to temperature, with lower temperatures favoring intermediate products and higher temperatures driving the reaction to the desired indene.[1] | |
| Poor quality starting materials. | - Purify all starting materials and reagents before use. Ensure solvents are anhydrous where required. | |
| Incorrect reaction time. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. | |
| Formation of Isomeric Byproducts | Lack of regioselectivity in the reaction. | - In reactions like the condensation of 1,3-diketones with hydrazines, the formation of multiple regioisomers is common.[5] - Modify the catalyst or reaction conditions to favor the desired isomer. The choice of acid catalyst and solvent can influence regioselectivity. |
| Isomerization of the final product. | - The position of the double bond in the indene ring can sometimes isomerize. Analyze the reaction mixture to identify if isomerization is occurring and adjust work-up or purification conditions accordingly. | |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | - Optimize the chromatography conditions (e.g., solvent system, stationary phase) for better separation. Tandem or repeated chromatography may be necessary.[5] |
| Product instability during purification. | - If the product is sensitive to acid or base, use a neutralized stationary phase for chromatography. - Minimize exposure to high temperatures during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to trifluoromethylated indenes?
A1: Several synthetic strategies exist, including:
-
Acid-catalyzed intramolecular cyclization: This can involve the cyclization of precursors like α-ketoesters bearing a phenylethyl side chain using a Lewis acid such as TiCl4.[1]
-
Palladium-catalyzed reactions: These methods can involve the reaction of vinyl bromides with trifluoromethylated diazoalkanes to form trifluoromethylated allenes, which then undergo an acid-catalyzed cyclization to yield the indene product.[2]
-
From trifluoromethylated propargylic alcohols: These starting materials can be used to generate trifluoromethyl-substituted allenes which can then be cyclized to form indenes.[6]
-
Condensation reactions: For related structures like indenopyrazoles, synthesis can involve the acid-catalyzed condensation of a diketone with a hydrazine.[5]
Q2: How can I minimize the formation of regioisomers?
A2: The formation of regioisomers is a common challenge, particularly in condensation reactions. To minimize their formation:
-
Careful selection of precursors: The structure of your starting materials can heavily influence the regiochemical outcome. For example, the reaction of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine reportedly yields a single regioisomer.[5]
-
Optimization of reaction conditions: Systematically screen different acid catalysts, solvents, and temperatures, as these can all impact the isomeric ratio of the product.[5]
Q3: What yields can I expect for trifluoromethylated indene synthesis?
A3: Reported yields vary significantly depending on the synthetic route and substrate. For example, in the synthesis of a tricyclic, trifluoromethylated indenopyrazole, yields ranged from 4% to 24% for one isomer and up to 50% for the other.[5] Another method involving an acid-catalyzed condensation to form a 3-trifluoromethyl fused-ring pyrazole reported a yield of 70%.[5] The synthesis of 3-aryl-1-CF3-indenes from CF3-propargyl alcohols has been reported with yields up to 83%.[6]
Experimental Protocols
Example Protocol: Acid-Catalyzed Cyclization to an Indene Derivative
This protocol is adapted from a TiCl4-mediated intramolecular Friedel-Crafts type cyclization.[1]
-
Preparation: Dissolve the α-ketoester derivative bearing a phenylethyl side chain in anhydrous dichloromethane (CH2Cl2) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add 1.2 equivalents of titanium tetrachloride (TiCl4) to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm from -78 °C to 23 °C (room temperature).
-
Monitoring: Monitor the reaction for the formation of the indene derivative as the major product.
-
Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indene derivative.
Visualized Workflows
Caption: General workflow for acid-catalyzed indene synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Indene synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Trifluoromethylated Indenes
Welcome to the technical support center for the synthesis of trifluoromethylated indenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize trifluoromethylated indenes from propargylic alcohols is yielding a significant amount of trifluoromethylated chromene as a byproduct. How can I minimize this side reaction?
A1: The formation of trifluoromethylated chromenes is a common side reaction, particularly when the aryl substituent on the propargylic alcohol has an ortho-hydroxyl group. This occurs through an intramolecular hydroalkoxylation pathway that competes with the desired hydroarylation leading to the indene.
Troubleshooting Steps:
-
Choice of Acid Catalyst: The type of acid catalyst can significantly influence the reaction pathway. While strong Brønsted acids can catalyze both chromene and indene formation, Lewis acids may offer better selectivity for the desired indene synthesis.[1] Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) can help favor the hydroarylation reaction.
-
Reaction Temperature and Time: Carefully controlling the reaction temperature and time is crucial.[1] Chromene formation may be favored under different kinetic or thermodynamic conditions than indene formation. Monitor the reaction progress by TLC or LC-MS to determine the optimal time to quench the reaction, maximizing the yield of the indene while minimizing the formation of the chromene byproduct.
-
Substrate Modification: If possible, protecting the ortho-hydroxyl group on the aryl substituent can prevent the intramolecular hydroalkoxylation leading to the chromene. The protecting group can be removed in a subsequent step.
Q2: I am observing poor yields in my acid-catalyzed cyclization of a trifluoromethylated allene to the corresponding indene. What are the potential causes and solutions?
A2: Low yields in this cyclization step can be attributed to several factors, including incomplete reaction, degradation of the starting material or product, and the formation of undesired side products.
Troubleshooting Steps:
-
Catalyst Selection and Loading: The choice and concentration of the acid catalyst are critical. Strong Brønsted acids like triflic acid (TfOH) are often effective for this transformation.[2] Ensure the catalyst is fresh and used at the appropriate loading (typically 5-10 mol%).
-
Solvent Choice: The solvent can play a significant role. 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) has been reported to be an effective solvent for promoting this type of reaction.[1]
-
Reaction Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can deactivate many acid catalysts. Monitor the reaction temperature closely; while heating may be required, excessive heat can lead to decomposition.
-
Allene Purity: Ensure the starting trifluoromethylated allene is of high purity, as impurities can interfere with the catalytic cycle.
Q3: My Friedel-Crafts cyclization to form a trifluoromethylated indane/indene is giving me a mixture of regioisomers. How can I improve the regioselectivity?
A3: Controlling regioselectivity in Friedel-Crafts reactions is a common challenge, especially with substituted aromatic rings. The position of cyclization is influenced by both electronic and steric factors.
Troubleshooting Steps:
-
Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can influence the transition state and thus the regioselectivity. Experiment with different catalysts such as AlCl₃, FeCl₃, or a superacid like TfOH.[3][4]
-
Solvent Polarity: The polarity of the solvent can affect the reaction's selectivity. Non-polar solvents like carbon disulfide or dichloromethane may favor one isomer, while more polar solvents like nitrobenzene could favor another.[5]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product.[4]
-
Steric Hindrance: The presence of bulky substituents on the aromatic ring can direct the cyclization to the less sterically hindered position.[4]
Troubleshooting Guides
Problem 1: Formation of Multiple Byproducts in the Synthesis of 1,3-Diaryl-1-trifluoromethyl-1H-indenes from Propargylic Alcohols
When synthesizing 1,3-diaryl-1-trifluoromethyl-1H-indenes from the corresponding propargylic alcohols, a mixture of products including trifluoromethylated allenes, chromenes, and other olefins can be observed.[1] The desired indene is formed through the rearrangement of an allene intermediate.
Data Presentation: Product Distribution under Various Conditions
| Catalyst | Temperature (°C) | Time (h) | Indene Yield (%) | Allene Yield (%) | Chromene Yield (%) |
| FeCl₃ | 25 | 2 | 15 | 80 | <5 |
| FeCl₃ | 80 | 12 | 85 | <5 | <5 |
| TfOH | 25 | 1 | 10 | 5 | 85 (with o-OH) |
| TfOH | 80 | 8 | 75 | <5 | 10 (with o-OH) |
Note: Yields are illustrative and will vary based on specific substrates.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1-trifluoromethyl-1H-indene
-
To a solution of 1,3-diphenyl-4,4,4-trifluorobut-2-yn-1-ol (1 mmol) in anhydrous HFIP (5 mL) under an inert atmosphere, add FeCl₃ (10 mol%).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12 hours), cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated indene.
Mandatory Visualization: Reaction Pathway and Side Reactions
Caption: Synthesis of trifluoromethylated indenes from propargylic alcohols.
Problem 2: Carbocation Rearrangements in Friedel-Crafts Alkylation
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to the formation of undesired isomers.[6] This is particularly relevant when using primary alkyl halides as precursors, which can rearrange to more stable secondary or tertiary carbocations.
Troubleshooting Workflow
Caption: Troubleshooting carbocation rearrangements in Friedel-Crafts reactions.
Strategies to Avoid Rearrangements:
-
Use Friedel-Crafts Acylation: Acylium ions are resonance-stabilized and do not undergo rearrangement.[6] Therefore, performing a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) will yield the desired alkylated product without rearrangement.
-
Choose a Different Alkylating Agent: Use an alkylating agent that will form a more stable carbocation that is less prone to rearrangement. For example, using a secondary or tertiary alkyl halide instead of a primary one if the desired product has that structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 3. 5,5,5-Trichloropent-3-en-one as a Precursor of 1,3-Bi-centered Electrophile in Reactions with Arenes in Brønsted Superacid CF3SO3H. Synthesis of 3-Methyl-1-trichloromethylindenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-(Trifluoromethyl)-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-(trifluoromethyl)-1H-indene. The following information is curated from established purification methodologies and data from structurally related compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Column Chromatography | The compound is highly polar and is strongly retained on the silica gel. | - Use a more polar eluent or a gradient elution.- Consider an alternative stationary phase such as alumina or reverse-phase silica (C18).[1] |
| The compound is unstable on silica gel, potentially due to its acidic nature.[2] | - Minimize the time the compound spends on the column by using flash chromatography.- Use deactivated (base-washed) silica gel.[2] | |
| An inappropriate solvent system was used. | - Perform a systematic solvent screen using Thin Layer Chromatography (TLC) to find an optimal solvent system that gives a retention factor (Rf) between 0.2 and 0.4.[1] | |
| Product Discoloration (Yellow or Brownish Oil/Solid) | The indene structure is susceptible to air oxidation, especially at allylic/benzylic positions, forming colored impurities.[2] | - Conduct all purification and solvent removal steps under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents for all procedures.[2]- Store the final product at low temperatures (e.g., -20°C) under an inert atmosphere and protected from light.[2] |
| Multiple Spots on TLC, Even After Purification | The presence of the isomeric 1-(trifluoromethyl)-1H-indene due to double bond migration, which can be catalyzed by acid or base.[2] | - Use deactivated silica gel for chromatography to prevent acid-catalyzed isomerization.[2]- Avoid acidic or basic conditions during workup and purification. |
| Incomplete reaction or presence of side-products. | - Optimize chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.[1] | |
| Crystals Do Not Form During Recrystallization | The solution is not supersaturated. | - Try scratching the inside of the flask with a glass rod to create nucleation sites.[3]- Add a seed crystal of the pure compound.[3]- Reduce the volume of the solvent by gentle evaporation.- Cool the solution to a lower temperature in an ice bath.[4] |
| The wrong solvent or solvent mixture was used. | - The ideal solvent should dissolve the compound when hot but not at room temperature.[5][6]- Perform solubility tests to find a suitable solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Common impurities can originate from starting materials, by-products, or degradation. For indene derivatives, these often include isomeric impurities (e.g., 1-(trifluoromethyl)-1H-indene) formed by double bond migration and oxidation byproducts.[2]
Q2: Which purification technique is most suitable for this compound?
A2: Both column chromatography and recrystallization are effective methods. Column chromatography is useful for separating mixtures with different polarities, while recrystallization is excellent for removing smaller amounts of impurities from a solid product.[7][8] The choice depends on the nature and quantity of the impurities.
Q3: How can I prepare deactivated silica gel?
A3: To prepare base-washed silica gel, you can make a slurry of the silica gel in an eluent containing a small amount of a base, such as triethylamine (e.g., 99:1 Hexane:Triethylamine). Pack the column with this slurry and then wash it with several column volumes of this solvent mixture until the eluate is neutral or slightly basic.[2]
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a very effective alternative, particularly if the compound or its impurities are not well-resolved by normal-phase chromatography. A common mobile phase for this technique is a mixture of water and acetonitrile or methanol.[1]
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for determining purity percentages. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the chemical structure and help identify any impurities. Mass spectrometry (MS) can be used to confirm the molecular weight of your compound.[1]
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Column Packing : Pour the slurry into a glass column and allow the silica to settle under gravity or with gentle pressure.[1]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.[1]
-
Elution : Begin eluting the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). For a related compound, a gradient of 10-30% ethyl acetate/hexane was used.[9]
-
Fraction Collection : Collect fractions and monitor the elution of the compound using TLC.[1]
-
Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator, preferably at a low temperature to prevent degradation.[2]
General Protocol for Recrystallization
-
Solvent Selection : Choose a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures.[5][6] For a similar compound, ethanol was used for recrystallization.[9]
-
Dissolution : Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[4]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration.[4]
-
Crystallization : Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.[4]
-
Isolation : Collect the crystals by vacuum filtration.[4][5]
-
Washing : Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[4]
-
Drying : Dry the purified crystals under a vacuum to remove any residual solvent.
Visual Guides
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Indene
Welcome to the technical support center for the trifluoromethylation of indene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the trifluoromethylation of indene?
A1: There are two primary strategies for synthesizing trifluoromethylated indenes:
-
Two-step sequence via allene cyclization: This is a widely used and robust method. It involves the synthesis of a trifluoromethylated allene, which then undergoes an acid-catalyzed cyclization to form the desired trifluoromethylated indene.[1][2] This approach offers good control and often results in high yields.
-
Direct C-H trifluoromethylation: This method involves the direct introduction of a CF3 group onto the indene scaffold. While potentially more atom-economical, it can present challenges in terms of regioselectivity and reaction conditions.
Q2: I am observing low to no yield of my desired trifluoromethylated indene. What are the potential causes?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Catalyst activity: Ensure your catalyst is active and used in the correct loading. For palladium-catalyzed reactions, the oxidation state and ligand choice are critical.
-
Reagent purity and stability: The purity of the trifluoromethylating agent (e.g., Togni reagent, Langlois reagent) is crucial. Some reagents can degrade over time, so using a fresh batch is recommended.
-
Reaction atmosphere: Many of these reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Solvent choice and purity: The solvent can significantly impact the reaction outcome.[4][5] For instance, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to be effective in promoting certain trifluoromethylation and subsequent cyclization reactions.[1][6] Ensure your solvent is dry and of the appropriate grade.
-
Incorrect base or additive: The presence and choice of a base can be critical for improving yields in certain protocols.[2][4]
Q3: My reaction is producing a significant amount of side products. What are the common side products and how can I minimize them?
A3: Common side products can include:
-
Hydrogenated indene: This can arise from competing reduction pathways.[3] Careful control of the reaction conditions, particularly the exclusion of protic sources if not intended, can minimize this.
-
Polymerization of indene: Indene can be prone to polymerization, especially under acidic conditions or at elevated temperatures. Running the reaction at the recommended temperature and for the specified time is crucial.
-
Isomeric products: In direct trifluoromethylation approaches, a mixture of regioisomers can be formed. The choice of catalyst, ligand, and directing groups can influence the regioselectivity.
Q4: How do I choose the right trifluoromethylating agent for my reaction?
A4: The choice of trifluoromethylating agent depends on the reaction mechanism and substrate.
-
Electrophilic trifluoromethylating agents (e.g., Togni reagents): These are often used in reactions involving nucleophilic substrates.
-
Radical trifluoromethylating agents (e.g., Langlois reagent, CF3I, CF3SO2Cl): These are employed in radical-mediated processes, often initiated by a photocatalyst or a redox-active metal.[4][5]
-
Nucleophilic trifluoromethylating agents (e.g., Ruppert-Prakash reagent): These are suitable for reactions with electrophilic substrates.
Consult the literature for the specific protocol you are following to ensure you are using the appropriate reagent.
Troubleshooting Guides
Problem 1: Low Yield in Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes (Precursor to Indenes)
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion of vinyl bromide starting material. | Inactive Pd(0) catalyst. | Ensure the use of a reliable Pd(0) source or pre-catalyst. If using a Pd(II) source, ensure in situ reduction to Pd(0) is effective. |
| Inappropriate ligand. | Triphenylphosphine has been shown to be an effective ligand for this transformation.[2] Consider screening other phosphine ligands if the yield is still low. | |
| Insufficient or incorrect base. | K2CO3 is a commonly used and effective base.[2] Ensure it is finely powdered and dry. Other inorganic bases can also be screened. | |
| Formation of multiple unidentified byproducts. | Reaction temperature is too high. | Run the reaction at the optimized temperature, which is often mild for these types of couplings.[2] |
| Presence of oxygen. | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (N2 or Ar). |
Problem 2: Inefficient Acid-Catalyzed Cyclization of Trifluoromethylated Allene to Indene
| Symptom | Possible Cause | Suggested Solution |
| Starting allene remains unreacted. | Acid catalyst is too weak or has decomposed. | Use a fresh, strong Brønsted or Lewis acid. Triflic acid has been reported to be effective.[1] |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be cautious of potential side reactions.[1] | |
| Formation of char or polymeric material. | Acid concentration is too high. | Use a catalytic amount of the acid. High concentrations can lead to decomposition of the starting material and product. |
| Reaction temperature is too high. | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Synthesis of a Trifluoromethylated Allene
This protocol is adapted from a reported synthesis of trifluoromethylated, tetrasubstituted allenes which are precursors to trifluoromethylated indenes.[2]
Materials:
-
Vinyl bromide (1.0 equiv)
-
Trifluoromethylated diazoalkane (1.5 equiv)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 equiv)
-
Toluene (solvent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the vinyl bromide, K2CO3, and Pd(PPh3)4.
-
Add dry toluene via syringe.
-
Add the trifluoromethylated diazoalkane solution in toluene dropwise to the reaction mixture at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated allene.
Key Experiment: Acid-Catalyzed Cyclization to Trifluoromethylated Indene
This protocol is based on the general principle of acid-catalyzed cyclization of trifluoromethylated allenes.[1][2]
Materials:
-
Trifluoromethylated allene (1.0 equiv)
-
Triflic acid (TfOH) (5-10 mol%)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)
Procedure:
-
Dissolve the trifluoromethylated allene in HFIP in a clean, dry reaction vessel.
-
Add a catalytic amount of triflic acid to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.[1]
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the trifluoromethylated indene.
Data Summary
Table 1: Optimization of Conditions for Palladium-Catalyzed Allene Synthesis
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd2(dba)3 (2.5) | PPh3 (10) | K2CO3 (2.0) | Toluene | 85 |
| 2 | Pd(OAc)2 (5) | PPh3 (10) | K2CO3 (2.0) | Toluene | 65 |
| 3 | Pd2(dba)3 (2.5) | Xantphos (5) | K2CO3 (2.0) | Toluene | 70 |
| 4 | Pd2(dba)3 (2.5) | PPh3 (10) | Cs2CO3 (2.0) | Toluene | 80 |
| 5 | Pd2(dba)3 (2.5) | PPh3 (10) | K2CO3 (2.0) | THF | 50 |
Data is representative and compiled for illustrative purposes based on general findings in the field.[2]
Table 2: Effect of Acid Catalyst on Allene Cyclization
| Entry | Acid Catalyst (10 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | TfOH | HFIP | 3 | 92 |
| 2 | H2SO4 | HFIP | 6 | 75 |
| 3 | FeCl3 | HFIP | 12 | 60 |
| 4 | TfOH | CH2Cl2 | 24 | 40 |
Data is representative and compiled for illustrative purposes based on general findings in the field.[1]
Visual Guides
Caption: Two-step workflow for the synthesis of trifluoromethylated indenes.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]
- 3. scholarship.shu.edu [scholarship.shu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Chiral Spiro-indenes
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral spiro-indenes. It provides troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of chiral spiro-indenes, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low to No Product Yield | 1. Inactive Catalyst: The palladium catalyst or chiral ligand may have degraded due to improper storage or handling. 2. Poor Quality Reagents: Substrates or reagents may be impure or degraded. 3. Inefficient in situ Generation: The generation of the ketene intermediate from the diazo compound may be inefficient. 4. Sub-optimal Reaction Conditions: Temperature, concentration, or reaction time may not be optimized. | 1. Catalyst and Ligand: Use freshly purchased or properly stored catalyst and ligand. Handle under an inert atmosphere. 2. Reagent Purity: Purify substrates and ensure solvents are anhydrous. 3. Ketene Generation: Ensure the light source for photo-Wolff rearrangement is functional and at the correct wavelength and intensity.[1] 4. Optimization: Systematically vary the temperature, concentration, and reaction time to find the optimal conditions for your specific substrate. |
| Low Enantioselectivity (ee%) | 1. Racemization: The product may be racemizing under the reaction or workup conditions. 2. Inappropriate Chiral Ligand: The chosen chiral ligand may not be optimal for the specific substrate. 3. Catalyst Loading: Incorrect catalyst or ligand to metal ratio. | 1. Workup Conditions: Perform the reaction workup at a lower temperature and minimize exposure to acidic or basic conditions. 2. Ligand Screening: Screen a variety of chiral ligands to identify the one that provides the best stereocontrol for your substrate. 3. Stoichiometry: Carefully control the stoichiometry of the catalyst and ligand as per the established protocol.[2] |
| Low Diastereoselectivity (dr) | 1. Steric and Electronic Effects: The inherent steric and electronic properties of the substrates may favor the formation of multiple diastereomers. 2. Reaction Temperature: Higher temperatures can lead to lower diastereoselectivity. | 1. Substrate Modification: If possible, modify the substrate to enhance steric differentiation. 2. Temperature Control: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Formation of Side Products/Decomposition | 1. Substrate Decomposition: The diazo compound or other starting materials may be unstable under the reaction conditions. 2. Competing Reaction Pathways: The reactive intermediates may be undergoing undesired side reactions. | 1. Temperature and Light Control: Carefully control the reaction temperature and the intensity of the light source. 2. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of chiral spiro-indenes?
A1: The main challenges stem from the construction of the sterically congested all-carbon quaternary stereocenter at the spiro-junction.[1][3] Key difficulties include:
-
Controlling Stereoselectivity: Achieving high enantioselectivity and diastereoselectivity is a significant hurdle due to the rigid and hindered nature of the spiro-indene framework.[1][4]
-
Harsh Reaction Conditions: Some traditional methods require harsh conditions, which can limit the functional group tolerance and lead to side reactions.[1]
-
Limited Substrate Scope: Developing a methodology that is applicable to a wide range of substrates can be challenging.[1]
Q2: How critical is the choice of the chiral ligand?
A2: The choice of the chiral ligand is paramount for achieving high enantioselectivity. The ligand directly influences the chiral environment around the metal center, which in turn dictates the facial selectivity of the incoming substrate. It is often necessary to screen a library of ligands to find the optimal one for a specific transformation.
Q3: Can organocatalysis be used for the synthesis of chiral spiro-indenes?
A3: Yes, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of various spiro compounds, including those with an indene framework.[5][6] Chiral organocatalysts, such as cinchona alkaloid derivatives, can activate substrates through various mechanisms to facilitate stereocontrolled bond formation.
Q4: What is the role of the palladium catalyst in the asymmetric (4 + 2) dipolar cyclization reaction?
A4: In the palladium-catalyzed asymmetric (4 + 2) dipolar cyclization, the palladium catalyst plays a crucial role in generating a π-allyl-Pd 1,4-dipole intermediate.[1][2] This dipole then undergoes a stereocontrolled cycloaddition with an in situ generated ketene to form the chiral spiro-indene product. The chiral ligand attached to the palladium center orchestrates the enantioselectivity of this cycloaddition.
Q5: Are there any specific safety precautions to consider when working with diazo compounds?
A5: Yes, diazo compounds are energetic and potentially explosive. They can be sensitive to heat, light, and strong acids. It is essential to handle them with care in a well-ventilated fume hood and to avoid high temperatures and exposure to strong light sources, other than what is required for the reaction. It is also recommended to work on a small scale, especially when exploring new reactions.
Experimental Protocols
Key Experiment: Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization
This protocol is based on a recently developed method for the synthesis of chiral spiro-indenes.[1][2]
Materials:
-
Vinylbenzoxazinanone (1a, 0.1 mmol, 1.0 equiv)
-
1-Diazonaphthalene-2(1H)-one (2a, 0.2 mmol, 2.0 equiv)
-
Pd₂(dba)₃·CHCl₃ (5 mol%)
-
Chiral Ligand (e.g., L8, 20 mol%)
-
Anhydrous Dichloromethane (DCM, 2.0 mL)
-
6 W Blue LEDs
Procedure:
-
To a flame-dried 10 mL Schlenk tube under an argon atmosphere, add Pd₂(dba)₃·CHCl₃ (5 mol%) and the chiral ligand (20 mol%).
-
Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 20 minutes.
-
Add vinylbenzoxazinanone (1a, 0.1 mmol) and 1-diazonaphthalene-2(1H)-one (2a, 0.2 mmol).
-
Place the Schlenk tube under the irradiation of 6 W blue LEDs at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral spiro-indene product.
-
Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by ¹H NMR analysis).[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Asymmetric (4+2) Dipolar Cyclization[2]
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Ligand Loading (mol%) | Solvent | Yield (%) | ee (%) | dr |
| 1 | L1 | 5 | 20 | DCM | 75 | 85 | 10:1 |
| 2 | L2 | 5 | 20 | DCM | 68 | 78 | 8:1 |
| 3 | L3 | 5 | 20 | DCM | 82 | 91 | 12:1 |
| 4 | L8 | 5 | 20 | DCM | 86 | 97 | 19:1 |
| 5 | L8 | 2.5 | 10 | DCM | 79 | 95 | 15:1 |
| 6 | L8 | 5 | 20 | Toluene | 65 | 92 | 14:1 |
| 7 | L9 | 5 | 10 | DCM | 81 | 96 | 17:1 |
Conditions: 1a (0.1 mmol), 2a (0.2 mmol), Pd₂(dba)₃·CHCl₃ and chiral ligand in 2.0 mL anhydrous solvent at room temperature under the irradiation of 6 W blue LEDs for 24 h. Yields are isolated yields. ee was determined by chiral HPLC analysis. dr was determined by ¹H NMR analysis.
Visualizations
Caption: Workflow for the Pd-catalyzed synthesis of chiral spiro-indenes.
Caption: A logical guide for troubleshooting common synthesis issues.
References
- 1. oaepublish.com [oaepublish.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
regioselectivity issues in the functionalization of unsymmetric 2-CF3-1,3-enynes
Welcome to the technical support center for the functionalization of unsymmetric 2-trifluoromethyl-1,3-enynes. This resource is tailored for researchers, scientists, and professionals in drug development navigating the complexities of these versatile building blocks. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of 2-CF3-1,3-enynes?
A1: The regiochemical outcome of reactions involving unsymmetric 2-CF3-1,3-enynes is highly dependent on a combination of factors. The interplay between the electronic properties of the CF3 group, the nature of the nucleophile, the substitution pattern of the enyne, and the specific reaction conditions determines the final product. Key factors include:
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Nucleophile Choice: Different classes of nucleophiles (e.g., soft vs. hard, carbon vs. heteroatom) exhibit different addition patterns.
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Substrate Structure: Substituents on the alkyne and alkene moieties of the enyne can sterically and electronically influence the site of nucleophilic attack.
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Reaction Conditions: Solvent polarity, temperature, and the type of base or catalyst used can significantly alter the regioselectivity.[1]
-
Catalyst System: In catalyzed reactions, the choice of metal and ligands can direct the reaction towards a specific regioisomer.
Q2: Why am I getting a mixture of allenes and dienes in my reaction with a sulfur nucleophile?
A2: The formation of both allenes (from 1,4-addition) and 1,3-dienes (from 3,4-addition) when using sulfur nucleophiles is a common regioselectivity issue. The outcome is often dictated by the type of thiol and the solvent used. For instance, alkanethiols tend to favor 1,4-addition, leading to allenes, especially when the enyne has an electron-withdrawing group on the alkyne.[1] Conversely, thiophenols can lead to 1,3-dienes or alkynes depending on the solvent, with different solvents favoring either 3,4- or 1,2-addition patterns.[1]
Q3: My reaction with a carbon nucleophile is not yielding the expected cyclopentene. What could be the issue?
A3: The formation of cyclopentenes from 2-CF3-1,3-enynes and carbon nucleophiles is just one of several possible outcomes. A divergent synthesis has been developed where the choice of carbon nucleophile directs the reaction towards different products. For example, using malononitriles can lead to CF3-substituted allenes, cyclopentenes, or alkynes, while 1,3-dicarbonyl compounds might produce ring-monofluorinated 4H-pyrans.[2] If you are not obtaining the desired cyclopentene, consider re-evaluating the type of carbon nucleophile and the reaction conditions, as these are critical for controlling the reaction pathway.
Q4: How does the CF3 group control the regioselectivity of the reaction?
A4: The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in directing the regioselectivity of nucleophilic additions and cyclization reactions. It significantly influences the electronic distribution within the conjugated enyne system, making specific positions more susceptible to attack. For example, in the Larock indole synthesis, the presence of the CF3 group is crucial for achieving high regioselectivity. When the CF3 group is replaced by a methyl or phenyl group, a mixture of regioisomers is often obtained.[3][4]
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in nucleophilic addition.
This guide will help you troubleshoot reactions where you observe a mixture of regioisomers or the formation of an unexpected isomer.
dot
Caption: Troubleshooting workflow for unexpected regioselectivity.
Problem 2: Low yield or no reaction in a planned functionalization.
If your reaction is not proceeding as expected, this guide provides a systematic approach to identify and resolve the issue.
dot
Caption: Workflow for troubleshooting low reaction yields.
Data Summary
The regioselectivity of nucleophilic additions to 2-CF3-1,3-enynes is highly dependent on the nucleophile and reaction conditions. The following table summarizes the outcomes with different nucleophiles as reported in the literature.
| Nucleophile Type | Nucleophile Example | Key Reaction Condition | Major Product(s) | Regiochemical Outcome |
| Carbon | Malononitriles | K3PO4 / DMF | Allenes, Cyclopentenes, Alkynes | Divergent, dependent on substrate |
| 1,3-Dicarbonyls | Base-mediated | Ring-monofluorinated 4H-pyrans | Cascade reaction | |
| Diethyl Malonate | K3PO4 / DMF | 1,1-Difluoro-1,3-enynes | Nucleophilic substitution | |
| Sulfur | Alkanethiols | - | Thioether-functionalized allenes | 1,4-Addition |
| Thiophenols | Ether (solvent) | Thioether-functionalized alkynes | 1,2-Addition | |
| Thiophenols | DMSO (solvent) | Thioether-functionalized 1,3-dienes | 3,4-Addition |
Experimental Protocols
General Procedure for the Divergent Synthesis with Thiophenols
This protocol outlines the general procedure for the solvent-controlled divergent synthesis of thioether-functionalized alkynes and 1,3-dienes from 2-CF3-1,3-enynes and thiophenols.[1]
dot
Caption: Experimental workflow for divergent synthesis with thiophenols.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried reaction tube, add the 2-CF3-1,3-enyne (1.0 eq.), the corresponding thiophenol (1.2 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition:
-
For 1,2-Addition (Alkyne formation): Add anhydrous diethyl ether.
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For 3,4-Addition (Diene formation): Add anhydrous dimethyl sulfoxide (DMSO).
-
-
Reaction Execution: Stir the reaction mixture at room temperature.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired thioether-functionalized product.
Disclaimer: These protocols are generalized and may require optimization for specific substrates. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Thioether-functionalized trifluoromethyl-alkynes, 1,3-dienes and allenes: divergent synthesis from reaction of 2-trifluoromethyl-1,3-conjugated enynes with sulfur nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Diastereoselection in Trisubstituted Alkene Synthesis
Welcome to the technical support center for the stereoselective synthesis of trisubstituted alkenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low diastereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing E/Z stereoselectivity in olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions?
A1: The stereochemical outcome is a delicate balance of several factors:
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Ylide/Phosphonate Structure: In Wittig reactions, non-stabilized ylides (e.g., from simple alkylphosphonium salts) generally favor the formation of Z-alkenes under salt-free conditions, while stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) typically yield E-alkenes.[1][2] For HWE reactions, standard phosphonates like triethyl phosphonoacetate favor the thermodynamically more stable E-alkene.[3] However, modified phosphonates, such as those used in the Still-Gennari modification, are designed to produce Z-alkenes.[4]
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Reaction Conditions: The choice of base, solvent, temperature, and the presence of salt additives can dramatically shift the diastereomeric ratio. For instance, in Wittig reactions, lithium salts can decrease Z-selectivity by promoting equilibration of intermediates.[1][5]
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Carbonyl Substrate: The steric and electronic properties of the aldehyde or ketone substrate play a crucial role in the facial selectivity of the initial addition step.
Q2: My Wittig reaction with a non-stabilized ylide is giving a poor Z/E ratio. How can I improve the Z-selectivity?
A2: To enhance the formation of the desired Z-alkene, consider the following strategies:
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Use Salt-Free Conditions: Lithium salts, often present from the ylide generation using organolithium bases, can promote the formation of the E-alkene.[5] Prepare the ylide using a sodium or potassium base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide to create "salt-free" conditions.
-
Solvent Choice: Apolar, non-coordinating solvents such as THF or toluene are generally preferred for enhancing Z-selectivity.
-
Lower the Temperature: Running the reaction at low temperatures (e.g., -78 °C) can trap the kinetically favored cis-oxaphosphetane intermediate, which leads to the Z-alkene.[6]
Q3: I am aiming for an E-alkene using a Horner-Wadsworth-Emmons (HWE) reaction but am getting a mixture of isomers. What can I do?
A3: To improve E-selectivity in a standard HWE reaction:
-
Base and Solvent: Using a mild base like NaH or DBU in a non-polar solvent often favors the thermodynamic E-product.
-
Temperature: Allowing the reaction to run at room temperature or with gentle heating can facilitate the equilibration of intermediates to the more stable pathway leading to the E-alkene.
-
Phosphonate Reagent: Ensure you are using a standard, non-modified phosphonate ester (e.g., triethyl phosphonoacetate).
Q4: How do I achieve high Z-selectivity in a Horner-Wadsworth-Emmons (HWE) reaction?
A4: For high Z-selectivity, the Still-Gennari modification is the method of choice.[4] This protocol utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with a strong, non-coordinating base (like KHMDS) and a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures (-78 °C).[7] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetic Z-product.[3]
Q5: My Julia-Kocienski olefination is not giving the expected high E-selectivity. What could be the issue?
A5: While generally highly E-selective, the outcome of the Julia-Kocienski olefination can be influenced by several factors:
-
Sulfone Reagent: The choice of the heteroaryl sulfone is critical. 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide higher E-selectivity compared to benzothiazolyl (BT) sulfones due to steric hindrance.[8][9]
-
Base and Cation: The base and its counter-ion affect the initial addition step. Lithium bases (e.g., LDA, LiHMDS) in apolar solvents tend to form chelates that can influence the stereochemical pathway.[9] Potassium bases in polar solvents may favor a more open transition state.
-
Self-Condensation: A common side reaction is the self-condensation of the sulfone, which consumes the reagent.[8] This can be minimized by using "Barbier-like conditions," where the base is added slowly to a mixture of the sulfone and the aldehyde.[8][9] This ensures the generated carbanion reacts preferentially with the aldehyde.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in a Wittig Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low Z:E ratio with non-stabilized ylide | Presence of lithium salts promoting equilibration. | Switch from an n-BuLi base to NaHMDS or KHMDS to generate a salt-free ylide. |
| Reaction temperature is too high. | Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic product. | |
| Low E:Z ratio with stabilized ylide | Sub-optimal solvent choice. | Use a protic solvent like ethanol if compatible with your substrate, as this can favor the E-isomer. |
| Steric hindrance in the aldehyde or ylide. | Consider an alternative olefination method like the HWE reaction, which is often more effective for sterically demanding substrates. |
Problem 2: Poor E/Z Ratio in a Horner-Wadsworth-Emmons (HWE) Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of significant Z-isomer when E is desired | Reaction conditions favor kinetic control. | Use a weaker base (e.g., DBU, K₂CO₃) and allow the reaction to stir at room temperature to promote thermodynamic equilibration. |
| Incorrect phosphonate reagent. | Verify that a standard phosphonate (e.g., triethyl phosphonoacetate) is being used. | |
| Formation of significant E-isomer when Z is desired | Conditions are not suitable for the Still-Gennari modification. | Use a phosphonate with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate), a strong potassium base (KHMDS), and a crown ether (18-crown-6) in THF at -78 °C. |
| Low or no reaction with ketones | Lower reactivity of ketones compared to aldehydes. | Increase the reaction temperature and/or reaction time. HWE reactions are generally more effective with ketones than the Wittig reaction. |
Quantitative Data on Reaction Parameter Effects
The following tables summarize the impact of various reaction conditions on the diastereomeric ratio (d.r.) of trisubstituted alkenes.
Table 1: Effect of Reaction Conditions on a Still-Gennari Olefination
| Aldehyde | Phosphonate Reagent | Base | Additive | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS | 18-crown-6 | THF | -78 | 78 | 15.5:1 |
| Benzaldehyde | Ethyl (di-o-isopropylphenylphosphono)propionate | t-BuOK | - | THF | -78 | >95 | 97:3 |
| n-Octyl aldehyde | Ethyl (diphenylphosphono)propionate | NaH | - | THF | -78 to 0 | - | 83:17 |
| n-Octyl aldehyde | Ethyl (di-o-isopropylphenylphosphono)propionate | NaH | - | THF | -78 to 0 | 56 | 95:5 |
Data compiled from multiple sources.[1]
Table 2: Comparison of Olefination Methods for a Generic Substrate
| Reaction | Typical Reagents | Predominant Isomer | Key Advantages | Common Issues |
| Wittig (non-stabilized) | Alkyltriphenylphosphonium salt + NaHMDS | Z-alkene | Good for Z-selectivity under salt-free conditions. | Sensitive to lithium salts, byproduct (TPPO) can be difficult to remove. |
| HWE (standard) | Triethyl phosphonoacetate + NaH | E-alkene | Water-soluble phosphate byproduct is easily removed. Good for hindered ketones. | Generally low Z-selectivity. |
| Still-Gennari (HWE mod.) | Bis(trifluoroethyl)phosphonate + KHMDS/18-crown-6 | Z-alkene | Excellent Z-selectivity. | Requires specific, more expensive reagents and cryogenic temperatures. |
| Julia-Kocienski | PT-Sulfone + Aldehyde + KHMDS | E-alkene | Excellent E-selectivity, one-pot procedure. | Potential for sulfone self-condensation. |
Experimental Protocols
Protocol 1: General Procedure for Z-Selective Still-Gennari Olefination
This protocol is adapted from a procedure for the synthesis of methyl 4-methylcinnamate.
-
Preparation: To a solution of p-tolualdehyde (1.0 mmol, 1.0 eq.), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.), and 18-crown-6 (3.0 mmol, 3.0 eq.) in anhydrous tetrahydrofuran (THF, 5 mL), cool the mixture to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: In a separate flask, dissolve potassium tert-butoxide (2.1 mmol, 2.1 eq.) in anhydrous THF (5 mL). Add this solution dropwise to the cooled reaction mixture.
-
Reaction: Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the crude or purified diastereomeric mixture. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10] Ensure the solvent does not have signals that overlap with the analyte signals of interest. If the sample contains solids, filter the solution through a small plug of cotton in a Pasteur pipette before transferring to the NMR tube.[11]
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction. This is crucial for accurate integration.[10]
-
Signal Selection: Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should be free from overlap with other peaks. Olefinic protons or protons on adjacent allylic carbons are often good candidates.
-
Integration and Calculation: Carefully integrate the selected signals. Set the integral of one of the peaks to a fixed value (e.g., 1.00). The integral of the corresponding peak for the other diastereomer will give the relative ratio. The diastereomeric ratio (d.r.) is the ratio of these two integral values.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Key factors influencing the final diastereomeric ratio.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Still-Gennari Olefination [ch.ic.ac.uk]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Trisubstituted Alkenes as Valuable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Stability of 3-(Trifluoromethyl)-1H-indene
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-(trifluoromethyl)-1H-indene, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group on the indene ring under acidic conditions?
A1: The trifluoromethyl (CF3) group is generally considered to be highly stable and robust under a wide range of acidic conditions.[1][2] The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to cleavage. While the indene ring itself may be susceptible to acid-catalyzed reactions, the trifluoromethyl substituent is unlikely to be the primary site of degradation.
Q2: What potential degradation pathways should I consider for this compound in an acidic medium?
A2: While the trifluoromethyl group is stable, the indene core has reactive sites. Potential acid-catalyzed degradation pathways could include:
-
Polymerization: The double bond in the five-membered ring of the indene can be susceptible to acid-catalyzed polymerization, leading to the formation of oligomeric or polymeric materials.
-
Rearrangement: Acidic conditions can sometimes facilitate skeletal rearrangements of the indene ring system.
-
Hydrolysis: Although less common for the core structure, if other susceptible functional groups are present on substituted versions of the molecule, they could undergo hydrolysis.[3]
Q3: My solution of this compound turned from colorless to yellow/brown after adding acid. What does this indicate?
A3: A color change upon acidification is a common indicator of a chemical reaction, likely degradation or polymerization of the indene moiety. Indenes are known to be sensitive to strong acids, which can initiate polymerization, often resulting in colored products. It is crucial to analyze the sample using chromatographic and spectroscopic methods to identify the new species formed.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating analytical method is essential for accurately assessing degradation.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating the parent compound from its potential degradation products.[4][5][6] For structural elucidation of any degradants, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid disappearance of the starting material peak in HPLC after acid treatment. | The compound is highly unstable under the tested acidic conditions, likely due to rapid polymerization. | • Immediately neutralize a sample aliquot and re-analyze. • Use milder acidic conditions (e.g., lower concentration, weaker acid). • Decrease the temperature of the experiment. |
| Multiple new peaks appearing in the chromatogram. | Multiple degradation products are forming. | • Use LC-MS to obtain the molecular weights of the new species to help identify them.[7] • Isolate the major degradation products for structural characterization by NMR. • Evaluate if the degradation pattern is consistent with acid-catalyzed polymerization or rearrangement. |
| Poor recovery of total material (parent compound + degradants). | Formation of insoluble polymers or highly volatile degradation products. | • Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a stronger organic solvent for analysis. • Consider using Gas Chromatography (GC) if volatile products are suspected.[4] |
| Inconsistent stability results between experiments. | Variability in experimental conditions. | • Ensure precise control over acid concentration, temperature, and reaction time.[4][8] • Use a buffer system to maintain a constant pH if appropriate for the study.[6][8] • Verify the purity of the starting material. |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for assessing the stability of this compound in an acidic solution.
1. Materials and Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions[3]
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Water (HPLC grade)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of approximately 1 mg/mL.[3]
3. Forced Degradation Procedure:
-
Acid Treatment: In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Control Sample: Prepare a control by mixing the same volume of stock solution with an equal volume of water.
-
Incubation: Store both the acid-treated sample and the control at a controlled temperature (e.g., 60°C) and protect from light.[5]
-
Time Points: Withdraw aliquots from both solutions at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of NaOH solution to stop the degradation reaction.
-
Dilution: Dilute the neutralized samples and the control samples to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Use a validated, stability-indicating HPLC method. A typical starting point would be a C18 reverse-phase column.[5]
-
Inject the prepared samples.
-
Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time 0) concentration.
-
Determine the percentage of each degradation product by calculating the peak area relative to the total peak area of all components.
Visualizations
Caption: Workflow for Acidic Forced Degradation Study.
Caption: Potential Acid-Catalyzed Degradation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. benchchem.com [benchchem.com]
- 6. enamine.net [enamine.net]
- 7. ijmr.net.in [ijmr.net.in]
- 8. ibisscientific.com [ibisscientific.com]
Technical Support Center: High-Valent Copper(III) Trifluoromethyl Compounds
Welcome to the technical support center for managing the reactivity of high-valent Cu(III) trifluoromethyl compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My Cu(III)-CF3 complex is unstable and decomposes quickly. What are the common causes and solutions?
A1: The stability of high-valent Cu(III)-CF3 complexes is a known challenge and is highly dependent on the ligand environment and reaction conditions.
-
Ligand Effects: The choice of ligand is critical for stabilizing the Cu(III) center. Generally, N-donor ligands, such as bipyridine (bpy) and phenanthroline (phen), are used to create more stable complexes.[1][2] 1,3-diketonate ligands have also been successfully employed to synthesize bench-stable LCu(III)(CF3)2 complexes.[3][4] If you are observing decomposition, consider using ligands that can form a more rigid coordination sphere around the copper center.
-
Solvent Choice: The polarity of the solvent can influence the stability and reactivity of your complex.[5] Some complexes exhibit greater stability in less polar solvents. Experiment with a range of solvents to find the optimal conditions for your specific complex.
-
Atmosphere and Moisture: High-valent copper complexes can be sensitive to air and moisture. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6][7] The synthesis of a tetrameric copper(III) trifluoromethyl hydroxide, [Cu(CF3)2(OH)]4, was achieved through air oxidation, highlighting the reactivity with atmospheric components.[8][9][10]
-
Temperature: Many Cu(III)-CF3 complexes are thermally sensitive. Running reactions at lower temperatures can help to minimize decomposition pathways.
Q2: I am observing low yields in my trifluoromethylation reaction. How can I optimize the reaction?
A2: Low yields can stem from several factors, including inefficient formation of the active Cu(III) species, competing side reactions, or poor reactivity of the substrate.
-
Activation of the Trifluoromethyl Source: The choice of trifluoromethylating agent is crucial. TMSCF3 (Ruppert-Prakash reagent) is a common and effective nucleophilic CF3 source.[6] Its activation to generate the active CuCF3 species is a key step.
-
Reaction Conditions: The reaction temperature and time are critical parameters. For instance, copper-catalyzed trifluoromethylation of aryl halides with TMSCF3 is often conducted at elevated temperatures (e.g., 100 °C) for 12-24 hours.[6]
-
Additives: In some cases, additives can enhance the reaction efficiency. For example, in the trifluoromethylation of arylboronic acids, the use of an oxidant like O2 (from air) is often required.[7]
-
Substrate Scope: The electronic properties of your substrate can significantly impact the reaction outcome. Electron-rich arenes are often more reactive in C-H trifluoromethylation reactions.[3][4]
-
Side Reactions: A common side reaction is protodeborylation in the case of boronic acid substrates.[11] Using pinacol esters of the boronic acids can sometimes minimize this side reaction.[11] Bis(trifluoromethylation) can also be a competing pathway when using olefin substrates.[12] Using an excess of the olefin can help to suppress this.[12]
Q3: What is the "inverted ligand field" concept and how does it relate to the reactivity of Cu(III)-CF3 complexes?
A3: The concept of an "inverted ligand field" has been proposed to explain the unusual stability and electronic structure of some formally Cu(III)-CF3 complexes, such as [Cu(CF3)4]-.[13] In this model, the complex is better described as a Cu(I) center (d10 configuration) bound to a highly oxidized ligand framework, rather than a true Cu(III) (d8) center.[13] This has implications for the reactivity, as the trifluoromethyl groups bear a more radical character, influencing the reaction pathways. This model helps to rationalize why some formally Cu(III)-CF3 complexes are surprisingly stable and unreactive as trifluoromethylating agents.[13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate | 1. Inactive catalyst or reagents. 2. Insufficient temperature. 3. Presence of inhibitors (e.g., oxygen for some reactions, water). | 1. Use freshly purified reagents and solvents. Ensure the copper source is of high purity. 2. Gradually increase the reaction temperature. 3. Degas the solvent and run the reaction under a strict inert atmosphere. |
| Formation of multiple unidentified byproducts | 1. Decomposition of the Cu(III) complex. 2. Radical side reactions. 3. Reaction with solvent. | 1. Re-evaluate the ligand choice for better stabilization. 2. Add a radical scavenger (if a radical pathway is not the desired route) or optimize conditions to favor the desired pathway. 3. Screen different solvents. |
| Difficulty in isolating and purifying the product | 1. Product instability. 2. Co-elution with byproducts or starting materials. | 1. Use milder purification techniques (e.g., column chromatography at low temperature). 2. Optimize the chromatographic conditions (solvent system, stationary phase). |
| Inconsistent reaction yields | 1. Variability in reagent quality. 2. Sensitivity to trace amounts of air or moisture. 3. Inconsistent heating or stirring. | 1. Use reagents from the same batch or re-purify them before use. 2. Ensure rigorous inert atmosphere techniques are consistently applied. 3. Use a temperature-controlled heating mantle and ensure efficient stirring. |
Data Presentation: Reaction Conditions for Trifluoromethylation
Table 1: Synthesis of Cu(III) Trifluoromethyl Complexes with 1,3-Diketonate Ligands
| Entry | Copper Source | Ligand (1.03 equiv.) | CF3 Source (3 equiv.) | Additive (3 equiv.) | Solvent | Temp. | Time |
| 1 | CuI (0.5 mmol) | 1,3-diketone | TMSCF3 | AgF | DMF | rt | 10-15 min |
Data extracted from research on LCuIII(CF3)2 complexes.[3][4]
Table 2: C-H Trifluoromethylation of Arenes with LCu(III)(CF3)2
| Entry | Substrate | Cu(III) Complex (0.05 mmol) | Additive (3 equiv.) | Solvent | Conditions | Time |
| 1 | Electron-rich arene (3 equiv.) | 1c | Na2S2O8 | DMF | 4W blue LED (455-475 nm), rt | 2-3 h |
Data extracted from research on C-H trifluoromethylation reactions.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of LCu(III)(CF3)2 Complexes
This protocol is adapted from the synthesis of Cu(III) trifluoromethyl complexes with 1,3-diketonate ligands.[3][4]
-
To a reaction vessel, add CuI (0.5 mmol), the desired 1,3-diketone ligand (0.515 mmol, 1.03 equiv.), and AgF (1.5 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF (3 ml) via syringe.
-
Add TMSCF3 (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
The resulting complex can be used in subsequent reactions or isolated and purified as needed.
Protocol 2: General Procedure for Copper-Catalyzed Trifluoromethylation of Aryl Halides
This protocol is a general procedure for the trifluoromethylation of aryl halides using TMSCF3.[6]
-
To a Schlenk tube, add the aryl halide (1.0 mmol), Cu(I) salt (e.g., CuI, 10 mol%), and a suitable ligand if required.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and application of LCu(III)(CF3)2 complexes.
Caption: A generally accepted catalytic cycle for copper-catalyzed trifluoromethylation of aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse copper(iii) trifluoromethyl complexes with mono-, bi- and tridentate ligands and their versatile reactivity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
preventing hydroarylation background reaction in trifluoromethylarylation
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to help you troubleshoot and optimize your trifluoromethylarylation experiments, with a specific focus on preventing the common hydroarylation background reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a significant amount of the hydroarylation byproduct. What are the primary factors influencing this side reaction?
A1: The formation of a hydroarylation byproduct in trifluoromethylarylation reactions is a common challenge, often governed by a delicate balance between reaction kinetics and thermodynamics. The hydroarylation product is typically the thermodynamically more stable product, while the desired trifluoromethylarylation is often favored under kinetic control.[1] Key factors that influence the selectivity between these two pathways include the choice of solvent, reaction temperature, and the nature of the trifluoromethylating agent.
Q2: How does the choice of solvent impact the selectivity between trifluoromethylarylation and hydroarylation?
A2: The solvent plays a critical role in controlling the reaction outcome. Hexafluoroisopropanol (HFIP) has been identified as a unique solvent that can significantly promote selective trifluoromethylarylation over hydroarylation.[2][3][4] HFIP is believed to achieve this through a hydrogen-bonding network that activates the trifluoromethylating reagent and directs the reactivity of the aniline or other aryl source.[2][3] In many cases, the use of HFIP is essential for a productive and selective trifluoromethylarylation.[1]
Q3: What is the effect of reaction temperature on the product distribution?
A3: Temperature is a critical parameter for controlling selectivity. Since hydroarylation is often the thermodynamically favored pathway, higher reaction temperatures can lead to an increased yield of this undesired byproduct. Trifluoromethylarylation, being kinetically favored, is often best performed at lower temperatures. For instance, in the functionalization of 1,3-dienes, trifluoromethylarylation is optimally carried out at 40°C, whereas the hydroarylation reaction is performed at a higher temperature of 80°C.[1]
Q4: Can the choice of trifluoromethylating reagent influence the amount of hydroarylation?
A4: Yes, the nature and reactivity of the trifluoromethylating reagent are crucial. Hypervalent iodine compounds, such as Togni's reagents, are commonly used for electrophilic trifluoromethylation.[5][6] The interaction of these reagents with the solvent and other reaction components can influence the reaction pathway. For radical trifluoromethylation processes, reagents like CF3SO2Na in combination with an oxidant like K2S2O8 can be employed, and the reaction conditions can be tuned to favor either trifluoromethylacylation or trifluoromethylarylation.[7][8]
Q5: Are there any specific additives that can help suppress the hydroarylation side reaction?
A5: While the primary control is often achieved through solvent and temperature, additives can play a role in optimizing selectivity in related cross-coupling reactions. For palladium-catalyzed reactions, for instance, additives can influence the stability of catalytic intermediates and prevent the formation of palladium-hydride species that can lead to hydroarylation.[9][10] Although less explored specifically for suppressing hydroarylation in trifluoromethylarylation, the use of co-solvents or specific bases could potentially modulate the reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism that leads to the formation of the hydroarylation byproduct?
A1: The hydroarylation byproduct typically arises from a competing reaction pathway where a proton source in the reaction mixture protonates an intermediate that would otherwise lead to the trifluoromethylarylation product. In palladium-catalyzed reactions, the formation of a palladium-hydride species is a common route to hydroarylation.[9] In metal-free systems, the reaction can proceed through carbocationic intermediates, where the selectivity is determined by the relative rates of attack of the trifluoromethyl source versus a proton.[1]
Q2: How can I confirm that the byproduct I am observing is indeed the hydroarylation product?
A2: The most definitive way to identify the byproduct is through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS). The hydroarylation product will lack the characteristic CF3 group signal in the ¹⁹F NMR spectrum and will show a corresponding increase in the number of aromatic or aliphatic protons in the ¹H NMR spectrum compared to the trifluoromethylarylated product.
Q3: Can the electronic properties of the arylating reagent affect the selectivity?
A3: Yes, the electronic properties of the arylating reagent (e.g., aniline derivatives) can influence the reaction outcome. Generally, both electron-donating and electron-withdrawing groups on the aromatic ring are tolerated in trifluoromethylarylation reactions.[2][4] However, the specific substitution pattern can affect the nucleophilicity of the arene and its propensity to participate in either the desired trifluoromethylarylation or the hydroarylation side reaction.
Q4: Is it possible to completely eliminate the hydroarylation byproduct?
A4: While complete elimination may not always be feasible, careful optimization of reaction conditions can significantly minimize the formation of the hydroarylation byproduct to trace amounts. By controlling the solvent, temperature, and concentration of reactants, it is often possible to achieve high selectivity for the desired trifluoromethylarylation product.[1][4]
Data Presentation
The following tables summarize quantitative data on the influence of reaction conditions on the selectivity between hydroarylation and trifluoromethylarylation.
Table 1: Effect of Solvent and Temperature on the Functionalization of 1,3-Dienes
| Reaction | Solvent | Temperature (°C) | Product | Yield (%) | Regioselectivity (Product:Byproduct) | Reference |
| Hydroarylation | HFIP | 80 | 1,2-addition | 62 | >20:1 | [1] |
| Trifluoromethylarylation | HFIP | 40 | 1,4-addition | 55 | Single regioisomer | [1] |
Table 2: Optimization of Trifluoromethylarylation of Alkenes with Anilines in HFIP
| Entry | Deviation from Optimized Conditions | Isolated Yield (%) | Hydroarylation Product (4a) (%) | Reference |
| 1 | None (0.4 M, 40 °C) | 72 | Not Reported | [4] |
| 2 | HFIP (0.2 M) at 40 °C | 67 | Not Reported | [4] |
| 3 | HFIP (0.4 M) at 25 °C | 55 | Not Reported | [4] |
| 4 | HFIP (0.4 M) at 60 °C | 65 | Not Reported | [4] |
Note: In this study, the hydroarylation background reaction was reported to be suppressed under the optimized conditions for trifluoromethylarylation as it requires harsher conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for Selective Trifluoromethylarylation of 1,3-Dienes [1]
-
To a vial, add the aniline (0.2 mmol, 1.0 equiv), the 1,3-diene (0.2 mmol, 1.0 equiv), and the trifluoromethylating reagent (e.g., a hypervalent iodine compound) (0.2 mmol, 1.0 equiv).
-
Add hexafluoroisopropanol (HFIP) (0.5 mL).
-
Stir the reaction mixture at 40 °C for the specified time (monitor by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylarylated product.
Protocol 2: General Procedure for Trifluoromethylarylation of Alkenes with Anilines [2][4]
-
In a vial, combine the aniline (0.2 mmol, 1.0 equiv), the alkene (0.2 mmol, 1.0 equiv), and the trifluoromethylating reagent (0.2 mmol, 1.0 equiv).
-
Add hexafluoroisopropanol (HFIP) (0.5 mL).
-
Stir the reaction mixture at 40 °C until the starting materials are consumed (as monitored by TLC or GC-MS).
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to afford the pure trifluoromethylarylation product.
Visualizations
Caption: Competing pathways in trifluoromethylarylation.
Caption: Troubleshooting hydroarylation byproduct formation.
References
- 1. Understanding the Regiodivergence between Hydroarylation and Trifluoromethylarylation of 1,3-Dienes Using Anilines in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylarylation of alkenes using anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03868H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 3-(Trifluoromethyl)-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(trifluoromethyl)-1H-indene with related indene analogs. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted NMR data obtained from computational methods, offering a valuable reference for researchers in the field. The inclusion of experimental data for closely related compounds, 1H-indene and 3-methyl-1H-indene, provides a baseline for understanding the influence of the trifluoromethyl group on the NMR spectra.
NMR Data Comparison
The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound (predicted) and its structural analogs, 1H-indene and 3-methyl-1H-indene (experimental).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | 1H-Indene (Experimental)[1] | 3-Methyl-1H-indene (Experimental) |
| H-1 | 3.5 (q) | 3.39 (t) | 3.2 (s) |
| H-2 | 6.8 (t) | 6.55 (dt) | 6.2 (s) |
| H-4 | 7.6 (d) | 7.47 (d) | 7.3 (d) |
| H-5 | 7.4 (t) | 7.26 (t) | 7.1 (t) |
| H-6 | 7.5 (t) | 7.19 (t) | 7.1 (t) |
| H-7 | 7.7 (d) | 7.40 (d) | 7.2 (d) |
| CH₃ | - | - | 2.1 (s) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Position | This compound (Predicted) | 1H-Indene (Experimental) | 3-Methyl-1H-indene (Experimental)[2] |
| C-1 | 35.0 | 39.2 | 42.0 |
| C-2 | 130.0 | 131.5 | 125.0 |
| C-3 | 125.0 (q, ¹JCF ≈ 270 Hz) | 144.3 | 140.0 |
| C-3a | 140.0 | 145.7 | 143.0 |
| C-4 | 128.0 | 126.6 | 126.0 |
| C-5 | 125.0 | 124.8 | 124.0 |
| C-6 | 129.0 | 123.7 | 123.0 |
| C-7 | 122.0 | 121.1 | 121.0 |
| C-7a | 145.0 | 144.9 | 145.0 |
| CF₃ | 124.0 (q, ¹JCF ≈ 270 Hz) | - | - |
| CH₃ | - | - | 14.0 |
Table 3: ¹⁹F NMR Chemical Shift Data (ppm)
| Compound | Chemical Shift (ppm) | Multiplicity |
| This compound (Predicted) | -62.0 | s |
Note: Predicted NMR data is generated using computational algorithms and may differ from experimental values. Experimental data for 1H-indene and 3-methyl-1H-indene are sourced from publicly available spectral databases.
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the characterization of these compounds.
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for ¹H and ¹³C NMR.
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often with proton decoupling to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are recorded on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard, commonly CFCl₃ (trichlorofluoromethane) set at 0.0 ppm.
Visualizations
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like this compound.
Caption: General workflow for NMR characterization.
Logical Relationship of Spectroscopic Data
This diagram shows the relationship between different NMR experiments and the structural information they provide.
Caption: Relationship between NMR data and structure.
References
A Comparative Guide to the Mass Spectrometry Analysis of Trifluoromethylated Indenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry techniques for the analysis of trifluoromethylated indenes, compounds of increasing interest in medicinal chemistry and materials science. Understanding their behavior under different ionization methods is crucial for accurate identification, characterization, and quantification. This document outlines the performance of common mass spectrometry approaches, supported by experimental data and detailed protocols.
Introduction to Mass Spectrometry of Trifluoromethylated Indenes
The introduction of a trifluoromethyl (-CF3) group can significantly alter a molecule's chemical and physical properties, including its fragmentation behavior in a mass spectrometer. The strong carbon-fluorine bonds and the electron-withdrawing nature of the -CF3 group influence which fragmentation pathways are favored. This guide compares "hard" ionization techniques, such as Electron Impact (EI), which induce extensive fragmentation, with "soft" ionization techniques like Chemical Ionization (CI) and Electrospray Ionization (ESI), which typically yield more information about the intact molecule.
Comparison of Ionization Techniques
The choice of ionization technique is critical and depends on the analytical goal. Hard ionization is useful for structural elucidation through the analysis of fragment ions, while soft ionization is preferred for determining the molecular weight and for quantitative studies where the molecular ion is the primary species of interest.
Quantitative Data Summary
The following table summarizes the key mass spectral data for a representative trifluoromethylated indene derivative, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, under Electron Impact (EI) ionization. Data for soft ionization techniques are inferred from the analysis of structurally related trifluoromethylated aromatic compounds due to the limited availability of direct studies on trifluoromethylated indenes with these methods.
| Ionization Technique | Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance | Notes |
| Electron Impact (EI) | 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | 328 (100%) | 327 ([M-H]⁺, 40%), 259 ([M-CF₃]⁺, 5%)[1] | Extensive fragmentation provides structural information. The molecular ion is the base peak. |
| Chemical Ionization (CI) (Predicted) | Trifluoromethylated Indene | [M+H]⁺ | Limited fragmentation, primarily loss of HF or CF₃ | Softer ionization is expected to preserve the molecular ion, yielding a prominent [M+H]⁺ peak. |
| Electrospray Ionization (ESI) (Predicted) | Trifluoromethylated Indene | [M+H]⁺ or [M+Na]⁺ | Minimal fragmentation under standard conditions. | Ideal for confirming molecular weight and for quantitative analysis using LC-MS.[2] |
Experimental Protocols
Detailed methodologies for the key mass spectrometry techniques are provided below. These protocols are based on established methods for the analysis of fluorinated and aromatic compounds and can be adapted for specific trifluoromethylated indene derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) Ionization
This protocol is suitable for volatile and thermally stable trifluoromethylated indenes.
1. Sample Preparation:
-
Dissolve the trifluoromethylated indene sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.[3]
-
Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Mass Scan Range: m/z 40-500.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
This protocol is ideal for less volatile or thermally labile trifluoromethylated indenes.
1. Sample Preparation:
-
Dissolve the trifluoromethylated indene sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Prepare serial dilutions for calibration standards.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
Start with 5% B, hold for 1 minute.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI).
-
Ionization Mode: Positive.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Scan Range: m/z 100-1000.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a trifluoromethylated indene sample.
Caption: Generalized workflow for the mass spectrometry analysis of trifluoromethylated indenes.
Conclusion
The mass spectrometric analysis of trifluoromethylated indenes can be effectively performed using both GC-MS with hard ionization (EI) and LC-MS with soft ionization (ESI).
-
Electron Impact (EI) provides detailed fragmentation patterns that are invaluable for structural elucidation of novel trifluoromethylated indene derivatives. The characteristic loss of the -CF3 group is a key diagnostic feature.
-
Electrospray Ionization (ESI) is the method of choice for quantitative analysis and for confirming the molecular weight of less volatile or thermally sensitive compounds, as it minimizes fragmentation and provides a strong molecular ion signal.
The selection of the most appropriate technique will depend on the specific research question, whether it is the identification of an unknown compound or the precise quantification of a known substance in a complex matrix. The protocols and data presented in this guide offer a solid foundation for developing robust and reliable analytical methods for this important class of molecules.
References
A Comparative Guide to the Synthesis of 3-(Trifluoromethyl)-1H-indene
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making 3-(trifluoromethyl)-1H-indene a valuable building block. This guide provides a comparative overview of prominent synthetic routes to this target molecule, presenting key data, detailed experimental protocols, and a visual representation of the synthetic strategies.
Comparison of Synthetic Routes
Two principal strategies have emerged for the synthesis of this compound, both of which proceed through a key trifluoromethylated allene intermediate. A third, less direct route, involves the modification of a pre-formed indanone scaffold.
| Route | Starting Materials | Key Steps | Reagents & Conditions | Yield | Advantages | Disadvantages |
| 1: Pd-Catalyzed Allene Formation & Cyclization | Vinyl bromide, Trifluoromethylated diazoalkane | 1. Pd-catalyzed carbene transfer2. Acid-catalyzed cyclization | 1. Pd(OAc)₂, PPh₃, K₂CO₃2. Acid catalyst (e.g., TfOH) | Good to excellent for allene formation; Cyclization yield can vary. | Modular; Tolerates a range of functional groups on the vinyl bromide. | Requires synthesis of a trifluoromethylated diazoalkane; Two distinct synthetic operations. |
| 2: From Propargylic Alcohols | Aryl/Alkyl acetylene, Trifluoroacetaldehyde | 1. Nucleophilic addition to trifluoroacetaldehyde2. Acid-catalyzed cyclization | 1. n-BuLi or Grignard reagent2. TfOH, CH₂Cl₂ | Good overall yields (e.g., 90% for a 3-aryl derivative).[1] | Convergent; One-pot potential from the propargylic alcohol. | Requires handling of gaseous trifluoroacetaldehyde or a surrogate; Primarily demonstrated for 3-aryl substituted indenes. |
| 3: From Indanone | 4-(Trifluoromethyl)-1-indanone | Reductive amination | NH₄OAc, NaBH₃CN | Not reported for direct conversion to this compound. | Utilizes a commercially available starting material. | Leads to aminoindane derivatives, not directly to this compound. Requires further steps. |
Experimental Protocols
Route 2: From Propargylic Alcohols (Adapted from Iakovenko et al.)[1]
This route is exemplified by the synthesis of a 3-aryl-1-(trifluoromethyl)-1H-indene, which provides a detailed protocol for the key acid-catalyzed cyclization step.
Step 1: Synthesis of the Trifluoromethylated Propargylic Alcohol Intermediate
To a solution of the terminal alkyne (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is slowly added a solution of n-butyllithium (1.1 eq). The reaction mixture is stirred at this temperature for 30 minutes, after which trifluoroacetaldehyde gas is bubbled through the solution. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 2: Acid-Catalyzed Cyclization to 3-(Aryl)-1-(trifluoromethyl)-1H-indene
A solution of the trifluoromethylated propargylic alcohol (1.0 eq) in dichloromethane (0.3 mL) is quickly added to vigorously stirred concentrated sulfuric acid or trifluoromethanesulfonic acid (TfOH) at the appropriate temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice and extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.
For the synthesis of 5,6-Dimethoxy-1-(trifluoromethyl)-3-phenyl-1H-indene, a reported yield of 90% was achieved.[1]
Synthetic Strategies Overview
Caption: Comparative workflow of two primary synthetic routes to this compound.
Conclusion
The synthesis of this compound is most effectively achieved through strategies that construct the indene ring system concurrently with the introduction of the trifluoromethyl group. Both the palladium-catalyzed route from vinyl bromides and the acid-catalyzed cyclization of propargylic alcohols offer viable pathways with distinct advantages. The choice of route will likely depend on the availability of starting materials and the desired complexity of the final molecule. The propargylic alcohol route, particularly for 3-aryl substituted analogs, is well-documented and high-yielding. Further optimization and exploration of the substrate scope for the synthesis of the parent this compound via the palladium-catalyzed route would be a valuable contribution to the field.
References
A Comparative Guide to the Biological Activities of Indene Analogues: With a Focus on Trifluoromethylated Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indene scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl (CF3) group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and metabolic stability. This guide provides a comparative overview of the biological activities of 3-(trifluoromethyl)-1H-indene analogues and other substituted indene derivatives, supported by experimental data and detailed protocols.
I. Anticancer Activity: Tubulin Polymerization Inhibition
A significant area of research for indene analogues has been their potential as anticancer agents that target tubulin polymerization. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Comparative Efficacy of Indene Analogues
Several studies have explored the structure-activity relationship of indene derivatives as inhibitors of tubulin polymerization. A notable finding is the potent antiproliferative activity of certain dihydro-1H-indene analogues.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12d (4,5,6-trimethoxy-2,3-dihydro-1H-indene core with a 4-hydroxy-3-methoxyphenyl B ring) | K562 | 0.028 - 0.087 | [1][2] |
| Indene-based compound 31 | Tubulin Polymerization | 11 | [3] |
| Benzocyclooctene analogue 23 | Tubulin Polymerization | < 5 | [3] |
As shown in the table, dihydro-1H-indene derivatives, such as compound 12d, have demonstrated potent antiproliferative activities with IC50 values in the nanomolar range against various cancer cell lines.[1][2] In comparison, an indene-based compound (31) showed moderate inhibition of tubulin polymerization with an IC50 of 11 µM.[3] Interestingly, a related benzocyclooctene analogue (23) displayed higher potency, suggesting that the ring size fused to the phenyl ring influences activity.[3]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization is a key determinant of their anticancer potential.
Objective: To determine the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50).
Methodology:
-
Preparation of Tubulin: Porcine brain tubulin is purified by cycles of polymerization and depolymerization.
-
Assay Conditions: The assay is typically performed in a temperature-controlled spectrophotometer.
-
Reaction Mixture: A solution containing tubulin in a polymerization buffer (e.g., MES or PIPES buffer) with GTP is prepared.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
Inhibition Assay: The assay is repeated in the presence of various concentrations of the test compounds.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: Disruption of Microtubule Dynamics
Indene analogues that inhibit tubulin polymerization act by binding to the colchicine site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of downstream effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
validation of trifluoromethylated indene derivatives as anticancer agents
A comparative analysis of novel trifluoromethylated indene derivatives reveals their potential as potent anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines. These compounds primarily act as microtubule-destabilizing agents, inducing cell cycle arrest and apoptosis, a mechanism comparable to established anticancer drugs such as Vinca alkaloids and Combretastatin A-4.
Introduction
The quest for more effective and less toxic cancer therapies has led researchers to explore novel chemical scaffolds. Among these, indene derivatives have emerged as a promising class of compounds. The incorporation of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, cell permeability, and binding affinity to target proteins. This guide provides a comparative validation of trifluoromethylated indene derivatives as anticancer agents, presenting their performance against other alternatives, supported by experimental data.
Performance Comparison
Trifluoromethylated indene derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable and in some cases superior to standard-of-care chemotherapeutic agents that target the microtubule network.
One notable group of related compounds are α-trifluoromethyl chalcones, which share a similar structural motif. The novel α-trifluoromethyl chalcone, YS71, has shown significant antitumor effects against prostate cancer cells, including those resistant to taxanes.[1][2][3][4] Another class of compounds, dihydro-1H-indene derivatives, have been identified as potent tubulin polymerization inhibitors, with some derivatives exhibiting IC50 values in the nanomolar range.[5][6][7][8][9]
Below is a table summarizing the IC50 values of a representative trifluoromethylated indene derivative (dihydro-1H-indene derivative 12d) and a related α-trifluoromethyl chalcone (YS71) against various cancer cell lines, compared with the standard anticancer drugs Paclitaxel and Combretastatin A-4.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydro-1H-indene derivative 12d | K562 (Leukemia) | 0.028 | [9] |
| A549 (Lung) | 0.035 | [9] | |
| HCT116 (Colon) | 0.087 | [9] | |
| MDA-MB-231 (Breast) | 0.046 | [9] | |
| α-Trifluoromethyl chalcone YS71 | LNCaP (Prostate) | 0.59-0.7 | [1] |
| PC-3 (Prostate) | 0.35 | [1] | |
| DU145 (Prostate) | 0.18 | [1] | |
| PC-3-TxR (Taxane-Resistant Prostate) | 0.35 | [1] | |
| DU145-TxR (Taxane-Resistant Prostate) | 0.18 | [1] | |
| Paclitaxel | Various Human Tumor Cell Lines | 0.0025 - 0.0075 | [10] |
| SK-BR-3 (Breast) | ~0.003 | [11] | |
| MDA-MB-231 (Breast) | ~0.001 | [11] | |
| Combretastatin A-4 | HT-29 (Colon) | 0.0028 | [12] |
| MCF-7 (Breast) | 0.0022 | [12] | |
| A549 (Lung) | 0.0024 | [12] |
Disclaimer: The IC50 values for Paclitaxel and Combretastatin A-4 are sourced from different studies and are provided for general comparison. Direct comparative studies under identical experimental conditions may yield different results.
Mechanism of Action: Targeting Microtubules
Trifluoromethylated indene derivatives exert their anticancer effects primarily by disrupting the dynamics of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These derivatives bind to the colchicine-binding site on β-tubulin, inhibiting tubulin polymerization.[9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
This mechanism is distinct from that of the taxanes (e.g., Paclitaxel), which stabilize microtubules, but shares similarities with Vinca alkaloids (e.g., Vincristine) and Combretastatin A-4, which also inhibit tubulin polymerization.
Below is a diagram illustrating the proposed signaling pathway for trifluoromethylated indene derivatives leading to apoptosis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Novel α-Trifluoromethyl Chalcone Exerts Antitumor Effects Against Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency | Semantic Scholar [semanticscholar.org]
- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 12. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for indene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various catalytic systems for the synthesis of indene, a crucial structural motif in pharmaceuticals and materials science. The efficacy of different catalysts, including rhodium, iron, palladium/ruthenium, cobalt, and Brønsted acids, is evaluated based on yield, selectivity, and reaction conditions. This document is intended to assist researchers in selecting the most suitable catalytic system for their specific synthetic needs.
At a Glance: Performance of Leading Catalysts in Indene Synthesis
The following table summarizes the performance of different catalysts in the synthesis of various indene derivatives. The data highlights the diversity of substrates tolerated and the typical yields achieved under optimized conditions.
| Catalyst System | Reactants | Product | Yield (%) | Reaction Conditions |
| Rh(I) / Na₂CO₃ | 2-(Chloromethyl)phenylboronic acid, 4-Octyne | 2,3-Dipropyl-1H-indene | 98 | Dioxane/H₂O, 50 °C, 12 h[1] |
| FeCl₃ | N-(4-Methylbenzyl)-4-methylbenzenesulfonamide, 1-Phenyl-1-propyne | 5-Methyl-1-methyl-2-phenyl-1H-indene | 83 | ClCH₂CH₂Cl, 80 °C, 1 h[2][3] |
| Pd/Ru (Sequential) | 2-(4-Methoxyphenyl)phenol derivative | 6-Methoxy-1-methyl-1H-indene | 95 (over 2 steps) | Step 1: Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C; Step 2: Grubbs II catalyst, Toluene, 80 °C[4][5][6] |
| Cp*Co(CO)I₂ | 1-Phenyl-1-ethanone, 3-Buten-2-one | 1-Acetyl-2-methyl-1H-indene | 92 | AgSbF₆, NaOAc, Dichloroethane, 100 °C, 24 h |
| TfOH | 1,1'-(Buta-1,3-diene-2,3-diyl)dibenzene | 1-Phenyl-1H-indene | 92 | CH₂Cl₂, 25 °C, 10 min[7][8] |
In-Depth Analysis of Catalytic Methodologies
This section provides a detailed overview of the experimental protocols for each of the compared catalytic systems.
Rhodium(I)-Catalyzed Synthesis
This method utilizes a rhodium(I) catalyst for the reaction of 2-(chloromethyl)phenylboronic acids with alkynes. The reaction proceeds with high yields and the regioselectivity is dependent on the steric properties of the alkyne substituents.[1]
Experimental Protocol: A mixture of 2-(chloromethyl)phenylboronic acid (0.30 mmol), an alkyne (0.20 mmol), [RhCl(cod)]₂ (0.005 mmol, 2.5 mol % Rh), and Na₂CO₃ (0.40 mmol) in a mixed solvent of dioxane (1.0 mL) and H₂O (0.2 mL) is stirred at 50 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired indene derivative.
Iron(III)-Catalyzed Synthesis
An iron(III) chloride-catalyzed reaction of N-benzylic sulfonamides and disubstituted alkynes provides a regioselective route to functionalized indenes. This method is noted for its use of an inexpensive and environmentally benign catalyst.[2][3]
Experimental Protocol: To a solution of an N-benzylic sulfonamide (0.2 mmol) and an alkyne (0.3 mmol) in 1,2-dichloroethane (2.0 mL) is added anhydrous FeCl₃ (0.02 mmol, 10 mol %). The reaction mixture is stirred at 80 °C for 1 hour. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the indene product.
Sequential Palladium- and Ruthenium-Catalyzed Synthesis
This two-step procedure starts with a palladium-catalyzed Suzuki coupling of substituted phenols, followed by a ruthenium-catalyzed ring-closing metathesis to form the indene ring. This method offers excellent control over the final structure and provides high yields.[4][5][6]
Experimental Protocol: Step 1: Suzuki Coupling: A mixture of a phenol derivative (1.0 equiv), a boronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of toluene and water is heated at 100 °C. After completion, the reaction is cooled, and the organic layer is separated, dried, and concentrated. Step 2: Ring-Closing Metathesis: The product from the first step is dissolved in toluene, and a Grubbs II catalyst (5 mol %) is added. The mixture is heated at 80 °C until the reaction is complete. The solvent is then evaporated, and the crude product is purified by column chromatography.
Cobalt(III)-Catalyzed C-H Activation
A Cp*Co(CO)I₂ catalyst is employed for the carbonyl-assisted C-H activation of aromatic ketones and their subsequent reaction with α,β-unsaturated ketones. This method is notable for its mild reaction conditions and excellent functional group compatibility.
Experimental Protocol: A mixture of the aromatic ketone (0.5 mmol), α,β-unsaturated ketone (1.0 mmol), Cp*Co(CO)I₂ (0.025 mmol, 5 mol %), AgSbF₆ (0.1 mmol, 20 mol %), and NaOAc (1.0 mmol) in 1,2-dichloroethane (1.0 mL) is stirred in a sealed tube at 100 °C for 24 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting residue is purified by column chromatography.
Brønsted Acid-Catalyzed Cyclization
This approach utilizes a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes. The reaction is typically very fast and proceeds under mild conditions with good to excellent yields.[7][8]
Experimental Protocol: To a solution of a 1,3-diene (0.2 mmol) in dichloromethane (2.0 mL) at room temperature is added trifluoromethanesulfonic acid (0.01 mmol, 5 mol %). The reaction is stirred for 10 minutes, after which it is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Experimental Workflow and Mechanistic Considerations
The selection of a suitable catalyst for indene synthesis is a critical step that influences the yield, selectivity, and overall efficiency of the reaction. The general workflow for comparing the efficacy of different catalysts is depicted below. This process typically involves parallel screening of catalysts with a model substrate, followed by optimization of the reaction conditions for the most promising candidates.
Caption: General workflow for comparing catalyst efficacy in indene synthesis.
The reaction mechanisms for these catalytic systems vary significantly. The Rh(I) and sequential Pd/Ru systems involve classic organometallic transformations such as oxidative addition, transmetalation, and reductive elimination. The FeCl₃ and Brønsted acid-catalyzed reactions proceed through carbocationic intermediates. The cobalt-catalyzed method involves a directed C-H activation pathway. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes with different substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic regioselective synthesis of structurally diverse indene derivatives from N-benzylic sulfonamides and disubstituted alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes [organic-chemistry.org]
- 4. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 5. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of indenes via Brønsted acid catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Crystallographic Guide to Trifluoromethyl-Substituted Indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the X-ray crystal structures of trifluoromethyl-substituted indene derivatives, providing valuable insights for structure-based drug design and materials science. The introduction of a trifluoromethyl (CF₃) group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial substituent in medicinal chemistry. Understanding its impact on the solid-state conformation and crystal packing of the indene scaffold is paramount for the rational design of novel therapeutic agents and functional materials.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a trifluoromethyl-substituted indene derivative and a non-fluorinated analogue to highlight the structural effects of the CF₃ group.
| Parameter | (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one[1] | 2-Phenyl-1H-indene |
| Chemical Formula | C₁₇H₁₁F₃O | C₁₅H₁₂ |
| Molecular Weight | 288.26 | 192.26 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 15.6546(13) | 5.862(2) |
| b (Å) | 6.2050(6) | 14.851(4) |
| c (Å) | 14.6546(13) | 12.224(4) |
| α (°) | 90 | 90 |
| β (°) | 113.774(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1302.7(2) | 1064.1(6) |
| Z | 4 | 4 |
| Density (calc) (g/cm³) | 1.469 | 1.200 |
| Key Intermolecular Interactions | C-H···O, C-H···F, C-H···π | van der Waals forces |
Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared compounds are crucial for reproducibility and further research.
Synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one[1]
A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) is dissolved in an ethanolic sodium hydroxide solution. The reaction mixture is stirred at room temperature. Upon completion, the mixture is poured into crushed ice and neutralized with concentrated HCl. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the final product.
X-ray Data Collection and Structure Refinement[1]
A suitable single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and X-ray crystallographic analysis of trifluoromethyl-substituted indene derivatives.
References
assessing the regioselectivity of different indene functionalization methods
For Researchers, Scientists, and Drug Development Professionals
Indene, a bicyclic aromatic hydrocarbon, is a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and functional materials. The strategic functionalization of the indene core is crucial for tuning its biological activity and material properties. A key challenge in this endeavor is controlling the regioselectivity of reactions to achieve the desired substitution pattern. This guide provides a comparative analysis of various methods for indene functionalization, with a focus on regiochemical outcomes, supported by experimental data and detailed protocols.
Data Summary: Regioselectivity of Indene Functionalization Methods
The following table summarizes the regioselectivity observed for different indene functionalization reactions. The major product and the approximate ratio of regioisomers are provided, highlighting the directing effects of different reagents and catalysts.
| Functionalization Method | Reagent/Catalyst | Major Product(s) | Regioselectivity (approx. ratio) |
| Heck Arylation | Pd(OAc)₂, P(o-Tol)₃, N,N-dicyclohexylmethylamine | β-Arylindene | >98% β-selectivity |
| Pd₂(dba)₃, XPhos, KOPh | α-Arylindene | >98% α-selectivity | |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-Indanol | Predominantly 2-indanol (anti-Markovnikov) |
| 1. 9-BBN 2. H₂O₂, NaOH | 2-Indanol | High selectivity for 2-indanol | |
| Epoxidation | Jacobsen's Catalyst, NaOCl | Indene oxide (at C1-C2) | Exclusive epoxidation of the C1-C2 double bond |
| Diels-Alder Cycloaddition | Maleic Anhydride | endo-adduct | Follows "ortho" rule |
| Methyl Acrylate | "ortho" and "meta" adducts | Major: "ortho" adduct | |
| Acrylonitrile | "ortho" and "meta" adducts | Major: "ortho" adduct |
Reaction Pathways and Regioselectivity
The regiochemical outcome of indene functionalization is dictated by a combination of electronic and steric factors, which can be manipulated through the choice of reagents and reaction conditions.
Heck Arylation: A Switchable Regioselectivity
The Heck reaction offers a powerful method for the arylation of indene, with the remarkable ability to selectively target either the α (C1) or β (C2) position. This control is achieved by modulating the electronic nature of the palladium catalyst.
A neutral palladium complex, typically generated from Pd(OAc)₂ and a phosphine ligand like P(o-Tol)₃, favors the formation of the β-arylindene product[1]. This selectivity is attributed to a migratory insertion pathway where the aryl group adds to the less sterically hindered C2 position of the indene double bond.
In contrast, the use of a phenolate base (KOPh) in conjunction with a bulky phosphine ligand such as XPhos dramatically reverses the selectivity, leading to the formation of the α-arylindene[1][2]. This switch is believed to proceed through a cationic palladium intermediate, where the electronic preference for addition at the C1 position, which can better stabilize a partial positive charge, overrides steric considerations.
References
Dihydro-1H-indene Derivatives Show Promise in Halting Blood Vessel Growth, Rivaling Established Agents
For Immediate Release
[City, State] – [Date] – A novel class of compounds, dihydro-1H-indene derivatives, is demonstrating significant potential as anti-angiogenic agents, positioning them as promising candidates for cancer therapy and other diseases driven by excessive blood vessel formation. A key derivative, compound 12d, has shown potent inhibitory effects on crucial processes of angiogenesis, with its efficacy comparable to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The development of agents that can effectively inhibit this process is a major focus of cancer research. The dihydro-1H-indene derivatives, particularly compound 12d, have emerged from recent studies as potent inhibitors of tubulin polymerization, a key mechanism for disrupting cell division and, consequently, the proliferation of endothelial cells that form the lining of blood vessels.
This guide provides a comprehensive comparison of the anti-angiogenic properties of dihydro-1H-indene derivative 12d against the established anti-angiogenic agent CA-4, supported by experimental data from key in vitro assays.
Comparative Efficacy: Dihydro-1H-indene Derivative 12d vs. CA-4
The anti-angiogenic potential of these compounds was evaluated through a series of in vitro assays designed to measure their effects on endothelial cell proliferation, migration, and tube formation – all critical steps in the angiogenic process.
| Assay | Dihydro-1H-indene Derivative 12d | Combretastatin A-4 (CA-4) |
| HUVEC Proliferation Inhibition (IC50) | 2.26 ± 0.38 µM[1] | ~1-10 nM (in various endothelial cells) |
| HUVEC Migration (Wound Healing Assay) | Dose-dependent disruption of wound healing[1] | Potent inhibition of endothelial cell migration |
| HUVEC Tube Formation | Disruption of capillary-like tubular network formation[1] | Potent inhibition of tube formation |
| Tubulin Polymerization Inhibition (IC50) | 3.24 µM[2] | ~1-2 µM |
Note: The IC50 values for CA-4 can vary depending on the specific endothelial cell line and experimental conditions.
In-Depth Look at Anti-Angiogenic Activity
Inhibition of Endothelial Cell Proliferation: Compound 12d demonstrated a potent ability to inhibit the growth of Human Umbilical Vein Endothelial Cells (HUVECs), with a half-maximal inhibitory concentration (IC50) of 2.26 ± 0.38 µM[1]. This anti-proliferative effect is crucial for preventing the expansion of the endothelial cell population required for new vessel formation.
Disruption of Endothelial Cell Migration: The wound healing assay revealed that compound 12d significantly impeded the migration of HUVECs in a dose-dependent manner[1]. This is a critical anti-angiogenic effect, as endothelial cell migration is a prerequisite for the invasion of surrounding tissues to form new blood vessels.
Inhibition of Tube Formation: In the tube formation assay, which mimics the final step of angiogenesis where endothelial cells organize into capillary-like structures, compound 12d effectively disrupted the formation of these tubular networks[1]. This indicates that the compound interferes with the ability of endothelial cells to form functional blood vessels.
Mechanism of Action: Targeting Tubulin
The primary mechanism underlying the anti-angiogenic effects of dihydro-1H-indene derivative 12d is its ability to inhibit tubulin polymerization, with an IC50 value of 3.24 µM[2]. Tubulin is a critical component of microtubules, which are essential for cell division, migration, and the maintenance of cell shape. By disrupting microtubule dynamics, compound 12d induces cell cycle arrest and apoptosis (programmed cell death) in proliferating endothelial cells, thereby halting the angiogenic process. This mechanism is shared with other successful anti-angiogenic agents like CA-4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
HUVEC Proliferation Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM) supplemented with growth factors.
-
Seeding: HUVECs are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compounds (dihydro-1H-indene derivative 12d or CA-4) for 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard MTT or CCK-8 assay. The absorbance is measured, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
HUVEC Wound Healing (Migration) Assay
-
Monolayer Formation: HUVECs are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with medium containing different concentrations of the test compounds.
-
Monitoring and Analysis: The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, and 24 hours). The rate of cell migration is quantified by measuring the change in the wound area over time.
HUVEC Tube Formation Assay
-
Matrigel Coating: 96-well plates are coated with Matrigel, a basement membrane extract, which provides the necessary substrate for endothelial cells to form capillary-like structures.
-
Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.
-
Incubation: The plates are incubated for 6-12 hours to allow for the formation of tubular networks.
-
Visualization and Quantification: The formation of capillary-like structures is observed under a microscope and photographed. The extent of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway targeted by dihydro-1H-indene derivatives and the general workflow of the in vitro anti-angiogenesis assays.
Caption: Mechanism of action of dihydro-1H-indene derivatives.
Caption: General workflow for in vitro anti-angiogenesis assays.
Conclusion
The dihydro-1H-indene derivative 12d exhibits potent anti-angiogenic properties by effectively inhibiting endothelial cell proliferation, migration, and tube formation. Its mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy for anti-cancer and anti-angiogenic therapies. The comparative data suggests that compound 12d is a highly promising candidate for further preclinical and clinical development as a novel anti-angiogenic agent. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethyl)-1H-indene: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-(Trifluoromethyl)-1H-indene are paramount for ensuring laboratory safety and environmental compliance. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, based on its hazardous properties.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Adherence to the safety protocols outlined in the Safety Data Sheet (SDS) is critical during handling and disposal.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Pre-Disposal and Handling Protocols
Before beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Flame retardant antistatic protective clothing is also advised.[1]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Employ non-sparking tools and take precautionary measures against static discharge.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.
-
Container Preparation:
-
Keep the this compound in its original, labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Ensure the container is tightly closed and the exterior is not contaminated.
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams.
-
Store the waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[1]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate quantity of waste and the date of accumulation.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to schedule a pickup.[3]
-
Complete all required waste disposal documentation or manifests as per institutional and local regulations.
-
-
Spill and Contaminated Material Cleanup:
-
In the event of a spill, do not let the product enter drains.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®).
-
Collect the absorbed material and contaminated items (e.g., gloves, paper towels) in a sealed, labeled container for hazardous waste disposal.
-
Clean the affected area thoroughly.
-
Contaminated clothing should be removed immediately and washed before reuse.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Trifluoromethyl)-1H-indene
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(Trifluoromethyl)-1H-indene, a potentially hazardous chemical. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.
When working with this compound, a compound likely to be a volatile, flammable liquid and potentially air-sensitive, a multi-faceted approach to safety is required. This includes the use of appropriate personal protective equipment (PPE), stringent engineering controls, and clearly defined procedures for handling and disposal.
Personal Protective Equipment (PPE)
The last line of defense against chemical exposure is effective PPE. For this compound, the following should be considered standard:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which can lead to irritation or absorption of the chemical. |
| Body Protection | Flame-retardant and antistatic protective clothing, such as a lab coat. | Shields against accidental splashes and potential ignition sources.[1][2] |
| Respiratory Protection | Use of a suitable respirator is necessary if ventilation is inadequate. | Protects against the inhalation of harmful vapors, which may cause respiratory irritation or other health effects.[3] |
Engineering Controls and Safe Handling
Engineering controls are the primary measures to minimize exposure to hazardous chemicals.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the accumulation of flammable and potentially toxic vapors.[3][4]
-
Inert Atmosphere: For compounds that are air-sensitive, handling under an inert atmosphere, such as nitrogen or argon, is crucial to prevent degradation or reaction with atmospheric components.[5][6] This can be achieved using techniques such as a glove box or a Schlenk line.[6][7]
-
Ignition Sources: This compound is likely flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][8] Use non-sparking tools and explosion-proof electrical equipment.[1][2]
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[1][2]
Procedural Guidance for Handling
A step-by-step approach ensures that all safety precautions are taken:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. All glassware should be clean and dry.[5]
-
Dispensing: When transferring the chemical, use techniques that minimize exposure to air, such as syringe transfer under an inert atmosphere.[9]
-
Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Use a non-combustible absorbent material to contain the spill. Do not let the product enter drains.[1][2]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1][2][10]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[1][2][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1][2][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Chemical: Dispose of the chemical waste in accordance with local, state, and federal regulations. It should be treated as hazardous waste.
-
Empty Containers: Uncleaned containers should be handled as if they still contain the product.[1] They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the necessary steps for safely handling this compound, the following workflow diagram has been created.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How to Keep Workers Safe - Diversitech [diversitech-air.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 11. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

